Syntide-2
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H122N20O18/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74)/t39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBRRWBNPNUBDD-TYKVATLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H122N20O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148504 | |
| Record name | Syntide-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1507.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108334-68-5 | |
| Record name | Syntide-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108334685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Syntide-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the amino acid sequence of Syntide-2?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syntide-2 is a synthetic peptide that serves as a versatile tool in signal transduction research. Its specific amino acid sequence makes it an excellent substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and a good substrate for Protein Kinase C (PKC), while being poorly phosphorylated by other kinases. This selectivity allows for the specific assay of CaMKII and PKC activity in various experimental settings. This technical guide provides a comprehensive overview of this compound, including its amino acid sequence, kinetic data for its phosphorylation by various kinases, detailed experimental protocols for its use in kinase assays, and its application in studying cellular signaling pathways.
Amino Acid Sequence of this compound
The amino acid sequence of this compound is a key determinant of its specificity as a kinase substrate.
-
Full Name: Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys
-
One-Letter Code: PLARTLSVAGLPGKK
Data Presentation: Kinase Specificity of this compound
This compound exhibits a high degree of selectivity for CaMKII. The following table summarizes the kinetic parameters of this compound phosphorylation by various kinases, highlighting its preferential phosphorylation by CaMKII.
| Kinase | Relative Vmax/Km Ratio | Km (µM) |
| Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII) | 100 | 12 |
| Protein Kinase C (PKC) | 22 | N/A |
| Phosphorylase Kinase | 2 | N/A |
| Myosin Light Chain Kinase (MLCK) | 0.5 | N/A |
Experimental Protocols
The following are detailed methodologies for performing kinase assays using this compound as a substrate. These protocols are based on commercially available assay kits and can be adapted for specific research needs.
CaMKII Activity Assay (Non-Radioactive, ELISA-based)
This protocol is based on the principle of an enzyme-linked immunosorbent assay (ELISA) using a phospho-specific antibody to detect phosphorylated this compound.
Materials:
-
Microplate pre-coated with this compound
-
Purified CaMKII or cell/tissue lysate containing CaMKII
-
Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution (e.g., 100 µM in Kinase Buffer)
-
Ca2+/Calmodulin solution (e.g., 2 mM CaCl2, 1 µM Calmodulin in Kinase Buffer)
-
Stopping Solution (e.g., 50 mM EDTA)
-
Anti-phospho-Syntide-2 antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution for TMB reaction (e.g., 2 N H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the Kinase Reaction Buffer by adding ATP and Ca2+/Calmodulin solution to the Kinase Buffer.
-
Add Enzyme: Add the purified CaMKII or cell/tissue lysate to the wells of the this compound coated microplate.
-
Initiate Kinase Reaction: Add the Kinase Reaction Buffer to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Add Stopping Solution to each well to terminate the kinase reaction.
-
Washing: Wash the wells multiple times with Wash Buffer to remove unreacted ATP and non-bound components.
-
Add Antibody: Add the HRP-conjugated anti-phospho-Syntide-2 antibody to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Washing: Repeat the washing step to remove unbound antibody.
-
Add Substrate: Add the TMB substrate to each well.
-
Incubation and Color Development: Incubate the plate in the dark at room temperature until a sufficient color change is observed.
-
Stop Reaction: Add the TMB stop solution to each well.
-
Measure Absorbance: Read the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of phosphorylated this compound and thus to the CaMKII activity.
Protein Kinase C (PKC) Activity Assay (Radioactive)
This protocol describes a traditional radioactive kinase assay to measure PKC activity using [γ-32P]ATP.
Materials:
-
This compound peptide
-
Purified PKC or cell/tissue lysate containing PKC
-
PKC Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM CaCl2)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) solution (for PKC activation)
-
[γ-32P]ATP
-
ATP solution (unlabeled)
-
Stopping Solution (e.g., 75 mM H3PO4)
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing PKC Assay Buffer, PS/DAG solution, and this compound.
-
Add Enzyme: Add the purified PKC or cell/tissue lysate to the reaction mix.
-
Initiate Kinase Reaction: Add a mixture of unlabeled ATP and [γ-32P]ATP to the reaction tube to start the phosphorylation reaction.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper. Immediately after spotting, immerse the P81 paper in Stopping Solution.
-
Washing: Wash the P81 papers several times with the Stopping Solution to remove unincorporated [γ-32P]ATP.
-
Scintillation Counting: Place the washed P81 paper into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of incorporated 32P is a measure of PKC activity.
Application in Signaling Pathway Analysis
This compound is a valuable tool for dissecting signaling pathways involving CaMKII and PKC. For instance, it can be used to measure the activity of these kinases in response to various stimuli, helping to elucidate the upstream and downstream components of a pathway.
CaMKIIδ-CREB Signaling Pathway in Vascular Smooth Muscle
One example of a signaling pathway where this compound can be employed as an investigative tool is the CaMKIIδ-mediated regulation of CREB (cAMP response element-binding protein) in vascular smooth muscle cells. In this pathway, stimuli that increase intracellular Ca2+ levels activate CaMKIIδ, which in turn can phosphorylate CREB, leading to the regulation of gene expression. Researchers can use this compound to specifically measure the activity of CaMKIIδ in cell lysates after stimulation to understand the kinetics and magnitude of its activation within this pathway.
Caption: CaMKIIδ-CREB signaling pathway and the role of this compound in its analysis.
Conclusion
This compound is a well-characterized and highly specific substrate for CaMKII, making it an indispensable tool for researchers in the field of signal transduction. Its use in kinase assays allows for the accurate and reliable measurement of CaMKII and, to a lesser extent, PKC activity. The detailed protocols and the example of its application in studying a specific signaling pathway provided in this guide are intended to facilitate its effective use in a research setting, ultimately contributing to a deeper understanding of the complex roles of these kinases in cellular regulation.
References
- 1. SignaTECT® Calcium/Calmodulin-Dependent Protein Kinase Assay System Protocol [worldwide.promega.com]
- 2. Cell Signaling Pathways Have Been Discovered To Positively Affect Human Stem Cells | Texas A&M University Engineering [engineering.tamu.edu]
- 3. biomedres.us [biomedres.us]
- 4. This compound - Behavioral Neuroscience - CAT N°: 15934 [bertin-bioreagent.com]
- 5. CaMKIIδ-dependent Inhibition of cAMP-response Element-binding Protein Activity in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Syntide-2: A Versatile Peptide Substrate for Serine/Threonine Kinases
For Immediate Release
[City, State] – November 24, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on Syntide-2, a synthetic peptide widely utilized as a substrate for various serine/threonine kinases. This document provides an in-depth analysis of its kinase specificity, quantitative phosphorylation data, detailed experimental protocols, and insights into the signaling pathways of its primary associated kinase, Calcium/calmodulin-dependent protein kinase II (CaMKII).
This compound, with the amino acid sequence Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys, is a well-established and selective substrate for CaMKII and is also recognized by Protein Kinase C (PKC).[1][2][3] Its sequence is homologous to the phosphorylation site 2 on glycogen synthase.[1][2] This guide consolidates critical information to facilitate its effective use in kinase assays and drug discovery.
Kinase Specificity and Quantitative Data
This compound is primarily recognized as a substrate for CaMKII and to a lesser extent, PKC. The kinetic parameters for the phosphorylation of this compound by these kinases are summarized below, highlighting its preference for CaMKII.
| Kinase | Km (μM) | Relative Vmax/Km | Notes |
| CaMKII | 12 | 100 | This compound is a highly selective substrate for CaMKII. The Michaelis constant (Km) of 12 μM indicates a strong affinity of the enzyme for this substrate. |
| Protein Kinase C (PKC) | N/A | 22 | While specific Km and Vmax values are not readily available in the literature, the relative Vmax/Km ratio indicates that this compound is a substrate for PKC, although less efficiently than for CaMKII.[1] |
| Calcium-dependent protein kinase (CDPK) | 76.8 ± 10.9 | N/A | Studies on plant and protozoan CDPKs have utilized this compound as a substrate, with a reported Km value for Cryptosporidium parvum CDPK3. |
| Raf-1 | N/A | N/A | The consensus phosphorylation site for Raf-1 kinase (RSXSXP) is not present in the this compound sequence, suggesting it is not a direct substrate.[4] |
| AMP-activated protein kinase (AMPK) | N/A | N/A | The consensus recognition motif for AMPK, which typically includes a hydrophobic residue at the -5 position and basic residues at -4 and/or -3 relative to the phosphorylation site, is absent in this compound.[5][6] This indicates that this compound is unlikely to be a substrate for AMPK. |
Experimental Protocols
CaMKII Kinase Assay using this compound (Radioactive Method)
This protocol outlines a standard radioactive kinase assay to measure CaMKII activity using [γ-³²P]ATP and this compound as a substrate.
Materials:
-
Purified CaMKII enzyme
-
This compound peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Calmodulin (CaM)
-
CaCl₂
-
EGTA
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase buffer, CaCl₂, and Calmodulin.
-
Add the purified CaMKII enzyme to the reaction mixture.
-
Initiate the reaction by adding this compound and [γ-³²P]ATP. For control reactions to measure Ca²⁺/CaM-independent activity, replace CaCl₂ with EGTA.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
CaMKII Kinase Assay using this compound (ELISA-based Method)
This non-radioactive method utilizes a phospho-specific antibody to detect the phosphorylation of this compound.
Materials:
-
Microtiter plates pre-coated with this compound
-
Purified CaMKII enzyme
-
ATP
-
Kinase buffer
-
Calmodulin (CaM) and CaCl₂
-
Stopping solution (e.g., EDTA)
-
Phospho-Syntide-2 specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Prepare the kinase reaction mixture containing kinase buffer, ATP, CaCl₂, and Calmodulin.
-
Add the sample containing CaMKII to the this compound coated wells.
-
Incubate to allow for phosphorylation.
-
Stop the reaction by adding the stopping solution.
-
Wash the wells and add the phospho-Syntide-2 specific primary antibody.
-
Incubate and wash the wells.
-
Add the HRP-conjugated secondary antibody.
-
Incubate and wash the wells.
-
Add the TMB substrate and incubate for color development.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
Signaling Pathways and Experimental Workflows
CaMKII Signaling Pathway
CaMKII is a key signaling protein involved in numerous cellular processes, particularly in neuronal functions like synaptic plasticity and memory formation. Its activity is tightly regulated by intracellular calcium levels.
Kinase Assay Experimental Workflow
The following diagram illustrates a generalized workflow for a kinase assay using this compound as a substrate.
This technical guide serves as a valuable resource for researchers investigating serine/threonine kinase activity, offering a solid foundation for experimental design and data interpretation involving the this compound peptide substrate.
References
- 1. genscript.com [genscript.com]
- 2. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 3. Syntide 2 - LKT Labs [lktlabs.com]
- 4. Identification of the major phosphorylation sites of the Raf-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Mechanism of Syntide-2 Phosphorylation by CaMKII: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular mechanisms underpinning the phosphorylation of Syntide-2 by Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). This compound, a synthetic peptide, serves as a crucial tool in the study of CaMKII activity, offering a specific and efficient substrate for dissecting its complex regulatory functions.[1][2][3][4][5] Understanding this interaction is pivotal for research into synaptic plasticity, memory formation, and the development of novel therapeutics targeting CaMKII-mediated signaling pathways.
CaMKII Activation: A Prerequisite for this compound Phosphorylation
CaMKII is a serine/threonine-specific protein kinase that is tightly regulated by intracellular calcium levels.[6] Its activation is a multi-step process initiated by the binding of calcium ions (Ca²⁺) to calmodulin (CaM), which then binds to the regulatory domain of CaMKII, leading to a conformational change that relieves autoinhibition and exposes the catalytic domain.[7][8][9] This initial activation is transient and dependent on the continued presence of elevated Ca²⁺/CaM.
For sustained, calcium-independent activity, CaMKII undergoes inter-subunit autophosphorylation, primarily at the Threonine-286 residue (in the α isoform).[6][10][11] This autophosphorylation event "traps" the kinase in an open, active conformation, allowing it to continue phosphorylating substrates like this compound even after intracellular calcium levels have returned to baseline.[6][10][12][13] This autonomous activity is a critical molecular memory mechanism.[14]
This compound as a Specific Substrate
This compound is a synthetic peptide with the amino acid sequence Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys.[2][3][5][15] It is derived from phosphorylation site 2 of glycogen synthase and is recognized as a highly specific and efficient substrate for CaMKII.[2][3][4][5] The threonine residue within the Arg-Thr-Leu-Ser motif serves as the primary phosphorylation site for CaMKII. Its specificity makes it a valuable tool for in vitro kinase assays, allowing for the precise measurement of CaMKII activity without significant interference from other kinases.[4]
Quantitative Analysis of this compound Phosphorylation
The interaction between CaMKII and this compound can be characterized by standard enzyme kinetics. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.
| Parameter | Value | Enzyme | Notes |
| Km | 12 µM | CaMKII | Indicates the concentration of this compound required for half-maximal velocity of phosphorylation by CaMKII.[3] |
| Relative Vmax/Km | 100 | CaMKII | Relative to other kinases, demonstrating high catalytic efficiency for this compound.[4] |
| Relative Vmax/Km | 22 | PKC | Protein Kinase C also phosphorylates this compound, but with lower efficiency than CaMKII.[4] |
| Relative Vmax/Km | 2 | Phosphorylase Kinase | Shows poor phosphorylation of this compound.[4] |
| Relative Vmax/Km | 0.5 | Myosin Light Chain Kinase | Does not significantly phosphorylate this compound.[4] |
Mechanism of Phosphorylation
Once CaMKII is in its active conformation (either transiently activated by Ca²⁺/CaM or autonomously active after autophosphorylation), its catalytic domain is accessible to substrates. This compound binds to the active site of CaMKII, positioning the target threonine residue for phosphoryl transfer from ATP. The kinase then catalyzes the transfer of the gamma-phosphate from an ATP molecule to the hydroxyl group of the threonine residue on this compound, resulting in phosphorylated this compound and ADP.
Experimental Protocols for Measuring this compound Phosphorylation
The phosphorylation of this compound by CaMKII can be quantified using several methods. The two most common approaches are radioactive assays and non-radioactive ELISA-based assays.
Radioactive Kinase Assay ([³²P]-ATP)
This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into this compound.
Materials:
-
Purified, active CaMKII
-
This compound peptide
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin, 0.5 mM DTT)
-
ATP solution
-
[γ-³²P]ATP
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Protocol:
-
Prepare a master mix containing the kinase reaction buffer, this compound, and other necessary cofactors.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to the master mix, followed by the addition of the CaMKII enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper disc.
-
Immediately immerse the paper in a wash buffer (e.g., 75 mM phosphoric acid) to precipitate the peptide and wash away unincorporated [γ-³²P]ATP.
-
Wash the paper discs multiple times with the wash buffer.
-
Measure the incorporated radioactivity on the dried paper discs using a scintillation counter.
Non-Radioactive ELISA-based Kinase Assay
This method utilizes a phospho-specific antibody to detect phosphorylated this compound in a 96-well plate format.[16][17]
Materials:
-
Microtiter plates pre-coated with this compound
-
Purified, active CaMKII
-
Kinase reaction buffer
-
ATP solution
-
Stop solution (e.g., EDTA)
-
Phospho-Syntide-2 specific primary antibody (often conjugated to HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Chromogenic substrate (e.g., TMB)
-
Stop solution for colorimetric reaction (e.g., H₂SO₄)
-
Microplate reader
Protocol:
-
Add the CaMKII sample, diluted in kinase buffer, to the this compound coated wells.
-
Initiate the phosphorylation reaction by adding ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction by adding a stop solution like EDTA.
-
Wash the wells to remove the enzyme and ATP.
-
Add the HRP-conjugated anti-phospho-Syntide-2 antibody and incubate.
-
Wash the wells to remove unbound antibody.
-
Add the chromogenic substrate and incubate until color develops.
-
Stop the colorimetric reaction and measure the absorbance at the appropriate wavelength.
Conclusion
The phosphorylation of this compound by CaMKII is a well-characterized biochemical interaction that serves as a cornerstone for studying the activity of this crucial kinase. The high specificity and efficiency of this reaction, coupled with robust and varied detection methods, make this compound an indispensable tool for researchers in neuroscience, cardiology, and drug discovery. A thorough understanding of the underlying mechanisms of CaMKII activation and its subsequent phosphorylation of substrates like this compound is essential for advancing our knowledge of cellular signaling and developing targeted therapies for a host of related diseases.
References
- 1. scbt.com [scbt.com]
- 2. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 3. peptide.com [peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. abbiotec.com [abbiotec.com]
- 6. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]
- 9. Activation State-Dependent Substrate Gating in Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CaMKII Autophosphorylation is Necessary for Optimal Integration of Ca2+ Signals During LTP Induction but Not Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. REGULATION OF PHOSPHORYLATION AT THE POSTSYNAPTIC DENSITY DURING DIFFERENT ACTIVITY STATES OF Ca2+/CALMODULIN-DEPENDENT PROTEIN KINASE II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A multi-state model of the CaMKII dodecamer suggests a role for calmodulin in maintenance of autophosphorylation | PLOS Computational Biology [journals.plos.org]
- 14. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 17. ruo.mbl.co.jp [ruo.mbl.co.jp]
Syntide-2 as a Substrate for Protein Kinase C: A Technical Guide
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to cellular signal transduction, regulating a vast array of processes including cell proliferation, differentiation, apoptosis, and gene expression.[1][2] PKC enzymes are activated by second messengers like diacylglycerol (DAG) and, for conventional isoforms, calcium (Ca²⁺).[3] Upon activation, PKC phosphorylates a wide range of protein substrates, modulating their activity and propagating downstream signals.
Given the complexity of cellular signaling, the use of specific, well-characterized substrates is essential for the accurate in vitro and in situ study of kinase activity. Syntide-2 is a synthetic peptide that has been developed as a substrate for studying Protein Kinase C and other calcium-related signaling kinases.[1][4] Its defined sequence and properties make it a valuable tool for researchers investigating PKC function, screening for inhibitors, and developing therapeutic agents.
This technical guide provides an in-depth overview of this compound's properties as a PKC substrate, summarizes its kinetic parameters, offers detailed experimental protocols for its use in kinase assays, and illustrates the relevant biological and experimental pathways.
Data Presentation
Biochemical Properties of this compound
This compound is a 15-amino acid synthetic peptide whose sequence is homologous to phosphorylation site 2 on glycogen synthase.[4][5][6] Its physicochemical properties are well-defined, making it a consistent and reliable reagent for kinase assays.
| Property | Value | Citation |
| Amino Acid Sequence | Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys | [6] |
| One-Letter Code | PLARTLSVAGLPGKK | [6] |
| Molecular Formula | C₆₈H₁₂₂N₂₀O₁₈ | [6] |
| Molecular Weight | 1507.82 g/mol | [6] |
| CAS Number | 108334-68-5 | [1][6] |
| Purity | Typically ≥95% | [1][6] |
| Solubility | Soluble in water | [1][6] |
Kinetic Parameters for this compound Phosphorylation
While this compound is an effective substrate for PKC, it is also readily phosphorylated by Calcium/calmodulin-dependent protein kinase II (CaMKII).[3][4][7] The catalytic efficiency (Vmax/Km) of CaMKII for this compound is notably higher than that of PKC.[3][5][6][7] Specific kinetic constants for individual PKC isozymes are not widely reported in the literature; however, comparative data and values for CaMKII provide essential context for experimental design.
| Kinase | Parameter | Value | Citation |
| Protein Kinase C (PKC) | Relative Vmax/Km Ratio | 22 | [3][5][6][7] |
| CaMKII | Relative Vmax/Km Ratio | 100 | [3][5][6][7] |
| CaMKII | Km | 12 µM | [2][8] |
Signaling Pathway and Logical Relationships
Canonical Protein Kinase C (PKC) Signaling Pathway
PKC activation is a critical downstream event for G-protein coupled receptors (GPCRs) and other membrane receptors that activate Phospholipase C (PLC).[1] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1] DAG recruits PKC to the cell membrane, where, in conjunction with calcium and phospholipids, it becomes catalytically active and phosphorylates target substrates like this compound.[1]
Logical Relationship
The core biochemical event is the enzymatic action of Protein Kinase C on the this compound peptide. PKC recognizes and binds to this compound, catalyzing the transfer of a phosphate group from ATP to a serine or threonine residue on the peptide.
Experimental Protocols
This compound can be used in various kinase assay formats. The two most common methods are the radioactive assay, which offers high sensitivity, and the non-radioactive ELISA-based assay, which provides safety and convenience.
Experimental Workflow: In Vitro PKC Kinase Assay
The general workflow for an in vitro kinase assay involves preparing the reaction components, initiating the phosphorylation reaction, stopping it after a defined period, and finally detecting the phosphorylated product.
Protocol 1: Radioactive Kinase Assay using [γ-³²P]ATP
This method relies on the transfer of a radiolabeled phosphate from [γ-³²P]ATP to this compound. The phosphorylated peptide is then separated and quantified using a scintillation counter.
Materials:
-
Purified active PKC enzyme
-
This compound peptide
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
Lipid Activator (Phosphatidylserine and Diacylglycerol)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
100 µM unlabeled ATP
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
P81 Phosphocellulose paper squares
-
Scintillation fluid and vials
-
Scintillation counter
Methodology:
-
Prepare Lipid Activator: If required for the PKC isoform, prepare lipid vesicles by drying down phosphatidylserine and diacylglycerol under nitrogen and resuspending in buffer via sonication.
-
Prepare Reaction Mix: On ice, prepare a master mix. For a final reaction volume of 50 µL, combine:
-
25 µL of 2x Kinase Assay Buffer
-
5 µL of Lipid Activator
-
5 µL of this compound (to a final concentration of 20-50 µM)
-
Active PKC enzyme (e.g., 10-100 ng)
-
Nuclease-free water to 45 µL
-
-
Initiate Reaction: To start the reaction, add 5 µL of an ATP mix (containing unlabeled ATP and [γ-³²P]ATP to achieve a final concentration of 100 µM).
-
Incubation: Incubate the reaction tubes at 30°C for 10 to 20 minutes. Ensure the reaction time is within the linear range of the enzyme activity.
-
Stop Reaction: Terminate the reaction by spotting 25 µL of the reaction mix onto a numbered P81 phosphocellulose paper square. The acid in the wash buffer will stop the reaction.
-
Washing: Place the P81 squares in a beaker and wash three times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone to dry the squares.
-
Quantification: Place the dried P81 squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate kinase activity based on the counts per minute (CPM), the specific activity of the ATP mix, and the amount of enzyme used.
Protocol 2: Non-Radioactive ELISA-Based Kinase Assay
This method uses a this compound peptide pre-coated onto a microplate. A phospho-specific antibody is then used to detect the phosphorylated peptide, which is quantified via a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
Materials:
-
Purified active PKC enzyme
-
Microplate pre-coated with this compound substrate
-
Kinase Assay Buffer
-
Lipid Activator
-
1 mM unlabeled ATP
-
Stop Solution (e.g., 50 mM EDTA)
-
Phospho-Syntide-2 specific primary antibody
-
HRP-conjugated secondary antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Acidic Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Methodology:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the Kinase Reaction Mix by combining Kinase Assay Buffer, Lipid Activator, and active PKC enzyme.
-
Initiate Reaction: Add the Kinase Reaction Mix to the appropriate wells of the this compound coated microplate. To initiate the phosphorylation, add ATP to a final concentration of 100-200 µM.
-
Incubation: Cover the plate and incubate at 30°C for 30 to 60 minutes.
-
Stop Reaction & Wash: Stop the reaction by adding EDTA-containing Stop Solution or by emptying the wells. Wash the wells three times with Wash Buffer.
-
Primary Antibody Incubation: Add the diluted phospho-specific primary antibody to each well. Incubate for 60 minutes at room temperature.
-
Wash: Wash the wells three times with Wash Buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody to each well. Incubate for 30-60 minutes at room temperature.
-
Wash: Wash the wells thoroughly (4-5 times) with Wash Buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stop and Read: Stop the color development by adding an acidic Stop Solution. This will turn the blue color to yellow.
-
Quantification: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of phosphorylated this compound.
References
- 1. Syntide 2 - LKT Labs [lktlabs.com]
- 2. peptide.com [peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. This compound [PLARTLSVAGLPGKK] - 5 mg [anaspec.com]
- 8. Syntide 2 acetate(108334-68-5 free base) | CaMK | TargetMol [targetmol.com]
Kinase Specificity Profile of Syntide-2 Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntide-2 is a synthetic peptide renowned for its utility as a substrate for several protein kinases, most notably Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1][2] Its sequence, Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys (PLARTLSVAGLPGKK), is homologous to the phosphorylation site 2 on glycogen synthase.[3][4][5] This characteristic makes it an invaluable tool for dissecting signaling pathways, screening for kinase inhibitors, and quantifying kinase activity in various experimental settings. This technical guide provides a comprehensive overview of the kinase specificity profile of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Kinase Specificity Profile of this compound
This compound is primarily recognized as a substrate for CaMKII and Protein Kinase C (PKC).[3][5] However, its phosphorylation by other kinases is significantly lower, highlighting its relative specificity. The kinetic parameters, particularly the Michaelis constant (Km) and the maximum velocity (Vmax), are crucial for understanding the efficiency with which a kinase phosphorylates a substrate. While extensive comparative data is limited, the relative efficiency of phosphorylation by various kinases provides a clear specificity profile.
Quantitative Kinase Activity Data
The following table summarizes the available quantitative data on the phosphorylation of this compound by different kinases. The relative Vmax/Km ratio is a measure of the catalytic efficiency of an enzyme.
| Kinase | Relative Vmax/Km Ratio | Km (µM) | Notes |
| Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII) | 100 | ~12 | Primary and most efficient kinase for this compound. |
| Protein Kinase C (PKC) | 22 | Not widely reported | Significant phosphorylation, but less efficient than CaMKII. |
| Phosphorylase Kinase | 2 | Not widely reported | Poor substrate. |
| Myosin Light Chain Kinase (MLCK) | 0.5 | Not widely reported | Very poor substrate; not significantly phosphorylated. |
| Raf-1 | Substrate | Not widely reported | Identified as a substrate, but kinetic data is not readily available.[6] |
Signaling Pathways Involving Key Kinases
This compound serves as an artificial substrate to probe the activity of kinases embedded in complex signaling cascades. Understanding these pathways is essential for interpreting experimental results obtained using this compound.
CaMKII Signaling Pathway
CaMKII is a crucial mediator of calcium signaling in cells and is involved in a multitude of cellular processes, including synaptic plasticity, gene expression, and cell cycle regulation.[7][8] Its activation is triggered by an increase in intracellular calcium ions, which bind to calmodulin (CaM), leading to a conformational change that activates the kinase.
PKC Signaling Pathway
PKC is another key family of serine/threonine kinases involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[9][10][11] Activation of conventional PKC isoforms is typically dependent on diacylglycerol (DAG) and intracellular calcium.
Experimental Protocols
The following section provides a detailed methodology for a typical in vitro kinase assay using this compound as a substrate. This protocol is adaptable for both CaMKII and PKC with minor modifications to the buffer components.
In Vitro Kinase Assay Using this compound (ELISA-based)
This protocol describes a non-radioactive, ELISA-based method for measuring kinase activity.
Materials:
-
Purified active kinase (e.g., CaMKII, PKC)
-
This compound peptide
-
Kinase reaction buffer (specific to the kinase being assayed)
-
ATP solution
-
Stopping solution (e.g., EDTA)
-
Microtiter plates pre-coated with this compound (or a method for coating)
-
Phospho-Syntide-2 specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution for TMB (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Workflow:
Procedure:
-
Plate Preparation: Use a microtiter plate pre-coated with this compound. If not pre-coated, incubate wells with a solution of this compound (e.g., 1-10 µg/mL in PBS) overnight at 4°C, then wash and block the wells.
-
Kinase Reaction:
-
Prepare the kinase reaction buffer. For CaMKII, this typically includes HEPES, MgCl₂, CaCl₂, and Calmodulin. For PKC, it may include Tris-HCl, MgCl₂, CaCl₂, and phospholipids/DAG.
-
Add the kinase sample (and any inhibitors being tested) to the wells.
-
To initiate the reaction, add ATP to a final concentration of 100-200 µM.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Stopping the Reaction: Add a stopping solution containing EDTA to chelate Mg²⁺ ions, which are essential for kinase activity.
-
Detection:
-
Wash the wells several times with wash buffer.
-
Add the phospho-Syntide-2 specific primary antibody diluted in antibody dilution buffer and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells thoroughly.
-
-
Signal Development:
-
Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding a stop solution (the color will turn yellow).
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of phosphorylated this compound, and thus to the kinase activity.
Conclusion
This compound is a versatile and specific substrate, particularly for CaMKII, making it an indispensable reagent in kinase research and drug discovery. Its well-defined phosphorylation characteristics allow for the sensitive and reliable measurement of kinase activity. The protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their experimental designs. By understanding its specificity and the context of the signaling pathways in which its target kinases operate, researchers can gain deeper insights into cellular regulation and disease mechanisms.
References
- 1. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 2. scbt.com [scbt.com]
- 3. This compound [PLARTLSVAGLPGKK] - 5 mg [anaspec.com]
- 4. lifetein.com [lifetein.com]
- 5. genscript.com [genscript.com]
- 6. scbt.com [scbt.com]
- 7. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 9. openaccesspub.org [openaccesspub.org]
- 10. bosterbio.com [bosterbio.com]
- 11. raybiotech.com [raybiotech.com]
The Role of Syntide-2 in Elucidating CaMKII Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntide-2: A Specific Substrate for CaMKII
This compound is a synthetic peptide with the amino acid sequence Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys.[2] Its sequence is derived from the phosphorylation site 2 of glycogen synthase, a known physiological substrate of CaMKII.[2] This homology makes this compound a highly specific and efficient substrate for CaMKII in vitro.
Quantitative Data: Kinetic Parameters and Specificity
The utility of a substrate in kinase assays is largely determined by its kinetic parameters, which describe the efficiency and affinity of the enzyme-substrate interaction. For this compound, these parameters highlight its suitability for studying CaMKII.
| Parameter | Value | Enzyme | Notes |
| Km | 12 µM | CaMKII | The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate. |
| Relative Vmax/Km | 100 | CaMKII | This ratio is a measure of the catalytic efficiency of the kinase. The higher the value, the more efficiently the enzyme converts the substrate into product. |
| Relative Vmax/Km | 22 | Protein Kinase C (PKC) | Demonstrates that while PKC can phosphorylate this compound, CaMKII is significantly more efficient. |
| Relative Vmax/Km | 2 | Phosphorylase Kinase | Shows low efficiency compared to CaMKII. |
| Relative Vmax/Km | 0.5 | Myosin Light Chain Kinase | Indicates that this compound is a very poor substrate for this kinase. |
This table summarizes the kinetic parameters of this compound phosphorylation by CaMKII and other kinases, demonstrating its relative specificity for CaMKII.
The CaMKII Signaling Pathway
CaMKII is a key downstream effector of calcium signaling. Its activation is a multi-step process that leads to the phosphorylation of a wide array of substrate proteins, thereby modulating their function.
Caption: The CaMKII signaling cascade, from activation by Ca²⁺/Calmodulin to downstream cellular responses.
Experimental Protocols
This compound is predominantly used in in vitro kinase assays to measure the activity of CaMKII. These assays are fundamental for screening potential inhibitors or activators of the kinase and for studying its regulation. Both non-radioactive and radioactive methods are employed.
Non-Radioactive CaMKII Kinase Assay (ELISA-based)
This method offers a safer and more convenient alternative to radioactive assays.
Principle:
This assay is a single-site, semi-quantitative immunoassay.[1][3] A microtiter plate is pre-coated with this compound.[1][3] The CaMKII-containing sample is added to the wells along with ATP. If CaMKII is active, it will phosphorylate the bound this compound. The amount of phosphorylated this compound is then detected using a specific monoclonal antibody that recognizes the phosphorylated form of the peptide.[1][3] This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP), which catalyzes a colorimetric reaction that can be quantified by spectrophotometry.[1][3]
Detailed Methodology:
-
Plate Preparation: Use a 96-well microtiter plate pre-coated with this compound.
-
Sample Preparation: Prepare your samples containing CaMKII (e.g., purified enzyme, cell lysates) in a suitable kinase buffer.
-
Kinase Reaction:
-
Washing: After incubation, wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted ATP and non-bound components.
-
Detection Antibody:
-
Washing: Repeat the washing step to remove unbound detection antibody.
-
Substrate Addition:
-
Stopping the Reaction: Add 100 µL of stop solution (e.g., 1 N H₂SO₄) to each well to quench the reaction.[1]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB). The intensity of the color is directly proportional to the amount of phosphorylated this compound, and thus to the CaMKII activity.
Radioactive CaMKII Kinase Assay ([γ-³²P]ATP-based)
This traditional method is highly sensitive and provides a direct measure of phosphate incorporation.
Principle:
This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to this compound, catalyzed by CaMKII. The reaction is stopped, and the phosphorylated this compound is separated from the unreacted [γ-³²P]ATP. The amount of radioactivity incorporated into this compound is then quantified using a scintillation counter or by autoradiography.
Detailed Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. The final volume is typically 25-50 µL. The mixture should contain:
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Activators (e.g., CaCl₂ and Calmodulin) or inhibitors as required by the experiment.
-
This compound substrate (concentration around its Km, e.g., 10-50 µM).
-
The CaMKII-containing sample.
-
-
Initiation of Reaction: To start the reaction, add [γ-³²P]ATP (typically to a final concentration of 100-200 µM, with a specific activity of 100-500 cpm/pmol).
-
Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by one of the following methods:
-
Phosphocellulose Paper: Spot a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.[4] The positively charged paper binds the negatively charged phosphorylated peptide.
-
Trichloroacetic Acid (TCA) Precipitation: Add an equal volume of cold 20% TCA to precipitate the proteins and larger peptides.
-
-
Washing (for Phosphocellulose Paper Method):
-
Immediately after spotting, immerse the P81 papers in a beaker of 0.75% phosphoric acid.
-
Wash the papers three to four times with 0.75% phosphoric acid for 5 minutes each wash to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
-
Quantification:
-
Place the dried P81 papers into scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis: Calculate the specific activity of the kinase, typically expressed as picomoles or nanomoles of phosphate incorporated per minute per milligram of enzyme.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a radioactive CaMKII kinase assay using this compound.
Caption: A streamlined workflow for a radioactive CaMKII kinase assay using this compound.
Conclusion
This compound is an indispensable tool for researchers investigating CaMKII signaling. Its high specificity and well-characterized kinetic properties make it an ideal substrate for in vitro kinase assays. By employing the detailed protocols outlined in this guide, scientists can accurately measure CaMKII activity, screen for novel therapeutic agents, and further unravel the intricate roles of this vital kinase in health and disease. The continued use of this compound will undoubtedly contribute to a deeper understanding of the complex signaling networks governed by CaMKII.
References
Investigating Protein Kinase C Activation with Syntide-2: An In-depth Technical Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the utilization of Syntide-2, a synthetic peptide substrate, for the investigation of Protein Kinase C (PKC) activation. It covers the fundamental signaling pathways, detailed experimental protocols, and quantitative data to facilitate the design and execution of robust PKC activity assays.
Introduction to Protein Kinase C (PKC) and this compound
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[1] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[2] Activation of conventional and novel PKC isoforms is a key event downstream of receptor-mediated hydrolysis of membrane phospholipids.[1]
This compound is a synthetic peptide that serves as a substrate for PKC, mimicking a natural phosphorylation site.[3] Its use in in vitro kinase assays allows for the direct measurement of PKC catalytic activity, providing a valuable tool for studying PKC regulation and for the screening of potential inhibitors or activators.
PKC Signaling Pathway
The activation of conventional PKC isoforms is a multi-step process initiated by the stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[1] The concurrent increase in intracellular Ca2+ and the presence of DAG at the plasma membrane synergistically activate conventional PKC isoforms, leading to their translocation to the membrane and subsequent phosphorylation of target substrates.[2][4]
Quantitative Data for PKC Modulation
The following tables summarize key quantitative parameters for compounds known to modulate PKC activity. These values are typically determined using in vitro kinase assays with substrates such as this compound.
Table 1: Kinetic Parameters for PKC and Other Kinases with this compound
| Kinase | Relative Vmax/Km Ratio |
| Protein Kinase II | 100 |
| Protein Kinase C (PKC) | 22 |
| Phosphorylase Kinase | 2 |
| Myosin Light Chain Kinase | 0.005 |
| Data adapted from a study comparing the efficiency of various kinases to phosphorylate this compound. Specific Km and Vmax values for the PKC-Syntide-2 interaction are not readily available in the literature. |
Table 2: IC50 Values for Various PKC Inhibitors
| Inhibitor | PKC Isoform(s) Inhibited | IC50 (nM) |
| Enzastaurin | PKCβ | 6 |
| PKCα | 39 | |
| PKCγ | 83 | |
| PKCε | 110 | |
| Ruboxistaurin | PKCβ1 | 4.7 |
| PKCβ2 | 5.9 | |
| Staurosporine | Pan-PKC | 2.7 |
| UCN-01 | Pan-PKC (cPKC > nPKC) | 4.1 |
| Sotrastaurin | PKCα | Ki = 0.95 |
| PKCβ | Ki = 0.64 | |
| PKCθ | Ki = 0.22 | |
| Balanol | PKCβ1, β2, γ, δ, ε, η | 4-9 |
| PKCζ | 150 | |
| IC50 and Ki values are dependent on assay conditions, including ATP and substrate concentrations. |
Experimental Protocols
Two primary methods for assaying PKC activity using this compound are detailed below: a radioactive method and a non-radioactive, ELISA-based method.
Radioactive [γ-³²P]ATP Filter Binding Assay
This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into this compound.
Materials:
-
Purified or partially purified PKC
-
This compound peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 10 µg/mL diacylglycerol)
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube on ice, combine the kinase reaction buffer, this compound, and the PKC enzyme sample.
-
Initiate the reaction: Add a mixture of non-radioactive ATP and [γ-³²P]ATP to the reaction tube to start the phosphorylation reaction.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction: Spot an aliquot of the reaction mixture onto a phosphocellulose paper square. The paper will bind the phosphorylated peptide.
-
Wash: Immediately place the phosphocellulose paper in a beaker of wash buffer to stop the reaction and remove unincorporated [γ-³²P]ATP. Wash the paper several times with fresh wash buffer.
-
Quantify: Transfer the washed phosphocellulose paper to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate activity: Determine the specific activity of the PKC sample based on the amount of incorporated phosphate over time.
Non-Radioactive ELISA-Based Assay
This method utilizes an antibody that specifically recognizes the phosphorylated form of the substrate.
Materials:
-
Purified or partially purified PKC
-
This compound peptide (biotinylated or otherwise amenable to plate coating)
-
Microplate (e.g., streptavidin-coated for biotinylated peptide)
-
Kinase reaction buffer (as above)
-
ATP solution
-
Phospho-specific primary antibody (recognizes phosphorylated this compound)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat the plate: Immobilize the this compound substrate onto the wells of the microplate.
-
Prepare the reaction: Add the PKC sample and kinase reaction buffer to the wells.
-
Initiate the reaction: Add ATP to each well to start the kinase reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined time.
-
Wash: Wash the wells to remove the enzyme and ATP.
-
Primary antibody incubation: Add the phospho-specific primary antibody to each well and incubate to allow binding to the phosphorylated substrate.
-
Wash: Wash the wells to remove unbound primary antibody.
-
Secondary antibody incubation: Add the HRP-conjugated secondary antibody and incubate.
-
Wash: Wash the wells to remove unbound secondary antibody.
-
Develop: Add TMB substrate to the wells. A color change will occur in proportion to the amount of phosphorylated substrate.
-
Stop and read: Add the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
Experimental Workflow
The following diagram illustrates a typical workflow for a PKC activity assay experiment.
Conclusion
The investigation of PKC activation using this compound as a substrate provides a robust and versatile platform for researchers in both academic and industrial settings. The choice between a radioactive or non-radioactive assay format will depend on available resources and specific experimental needs. By understanding the underlying signaling pathways and adhering to detailed experimental protocols, reliable and reproducible data can be generated to advance our understanding of PKC function and to aid in the development of novel therapeutics targeting this important enzyme family.
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phorbol ester synergizes with Ca2+ ionophore in activation of protein kinase C (PKC)alpha and PKC beta isoenzymes in human T cells and in induction of related cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of protein kinase C by tumor promoting phorbol esters, teleocidin and aplysiatoxin in the absence of added calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and characterization of PKD, a phorbol ester and diacylglycerol-stimulated serine protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Syntide-2: A Technical Guide to its Homology with Glycogen Synthase and Application in Kinase Research
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Syntide-2, a synthetic peptide, has emerged as a valuable tool in cellular signaling research, primarily due to its specific recognition as a substrate by key protein kinases. Its sequence homology to phosphorylation site 2 of glycogen synthase provides a direct link to fundamental metabolic pathways. This technical guide offers an in-depth exploration of this compound, detailing its relationship with glycogen synthase, its kinetic parameters as a substrate for Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase C (PKC), and Calcium-Dependent Protein Kinases (CDPKs), and comprehensive protocols for its use in in-vitro kinase assays. Furthermore, this document provides visual representations of the signaling pathways involving these kinases, offering a complete resource for researchers leveraging this compound in their experimental designs.
Introduction
Protein phosphorylation, a ubiquitous post-translational modification, is a cornerstone of cellular regulation, governing a vast array of processes from metabolism to signal transduction. The specific recognition of substrates by protein kinases is paramount to the fidelity of these signaling cascades. This compound, a synthetic peptide with the sequence Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys, has been widely adopted as a specific and efficient substrate for several important serine/threonine kinases.[1][2]
This guide delves into the technical aspects of this compound, beginning with its molecular origins and homology to a critical phosphorylation site on glycogen synthase. It then presents a comprehensive summary of the kinetic parameters for the phosphorylation of this compound by CaMKII, PKC, and CDPKs, providing a quantitative basis for experimental design and interpretation. Detailed experimental protocols for performing in-vitro kinase assays using this compound are provided, including both radioactive and non-radioactive detection methods. Finally, to contextualize the utility of this compound, this paper includes detailed diagrams of the signaling pathways in which CaMKII, PKC, and CDPKs play pivotal roles.
Homology to Glycogen Synthase
This compound's utility as a kinase substrate is rooted in its sequence identity to a physiologically relevant phosphorylation site on glycogen synthase.[1][2] Glycogen synthase is the key enzyme responsible for the synthesis of glycogen, the primary storage form of glucose in animals. The activity of glycogen synthase is tightly regulated by phosphorylation at multiple sites, with phosphorylation generally leading to its inactivation.
This compound is homologous to the sequence surrounding "site 2" on rabbit skeletal muscle glycogen synthase. This specific site is a known target for phosphorylation by CaMKII, linking calcium signaling to the regulation of glycogen metabolism. The sequence of this compound, PLARTLSVAGLPGKK, mimics this phosphorylation site, allowing it to act as a competitive substrate for kinases that target this motif.[1][2]
Quantitative Data on Kinase-Substrate Interactions
The efficiency and specificity of this compound as a substrate for various kinases can be quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
| Kinase | Km (µM) | Vmax (nmol/min/mg) | Organism/Source |
| Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) | 12 | 1.5 µmol/min/mg | Not specified |
| Protein Kinase C (PKC) | 22 (relative) | Not explicitly found | Not specified |
| Calcium-Dependent Protein Kinase (MaCDPK1) | 59.83 | 1.12 (relative units) | Morus atropurpurea |
Note: The Vmax for PKC is presented as a relative value based on Vmax/Km ratios.[2] The Vmax for MaCDPK1 is in relative light units (RLU)/min.[2]
Experimental Protocols
The following protocols provide detailed methodologies for conducting in-vitro kinase assays using this compound as a substrate. These protocols are intended as a starting point and may require optimization based on the specific kinase, its purity, and the experimental goals.
In-vitro CaMKII Assay (Radioactive Method)
This protocol is adapted from standard radioactive kinase assay procedures.
Materials:
-
Purified, active CaMKII
-
This compound (Stock solution: 1 mM in water)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10X Kinase Buffer: 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT
-
10X Ca²⁺/Calmodulin Solution: 20 mM CaCl₂, 10 µM Calmodulin
-
Stopping Solution: 75 mM H₃PO₄
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare the following reaction mix on ice (for a 25 µL final volume):
-
2.5 µL 10X Kinase Buffer
-
2.5 µL 10X Ca²⁺/Calmodulin Solution
-
This compound to a final concentration of 50 µM
-
Purified CaMKII (e.g., 10-50 ng)
-
Sterile deionized water to 20 µL
-
-
Initiate the reaction: Add 5 µL of [γ-³²P]ATP (to a final concentration of 100 µM) to the reaction mixture. Mix gently.
-
Incubate: Incubate the reaction at 30°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction: Spot 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper.
-
Wash: Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid. Wash three times for 5 minutes each with gentle agitation. Perform a final wash with acetone.
-
Quantify: Air-dry the P81 paper and place it in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of the kinase (e.g., in pmol of phosphate incorporated per minute per microgram of enzyme).
In-vitro PKC Assay (Non-Radioactive, ELISA-based)
This protocol is based on the principles of ELISA-based kinase assays.
Materials:
-
Purified, active PKC
-
This compound (biotinylated at the N-terminus)
-
ATP
-
Kinase Reaction Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂, 1 µg/mL Phosphatidylserine, 100 ng/mL Diacylglycerol
-
Streptavidin-coated 96-well plate
-
Anti-phospho-Syntide-2 antibody (specific for the phosphorylated threonine)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat the plate: Add 100 µL of biotinylated this compound solution (e.g., 1-5 µg/mL in PBS) to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at room temperature. Wash three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Kinase reaction:
-
Prepare the PKC reaction mixture in the Kinase Reaction Buffer. Include the purified PKC enzyme.
-
Add 50 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 50 µL of ATP solution (to a final concentration of 100 µM).
-
-
Incubate: Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction: Wash the wells three times with wash buffer.
-
Primary antibody incubation: Add 100 µL of diluted anti-phospho-Syntide-2 antibody to each well. Incubate for 1 hour at room temperature. Wash three times with wash buffer.
-
Secondary antibody incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature. Wash three times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark until a blue color develops.
-
Stop and read: Add 100 µL of Stop Solution to each well. Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the amount of phosphorylated this compound.
In-vitro CDPK Assay (Quantitative Western Blot)
This protocol utilizes quantitative western blotting to measure this compound phosphorylation.
Materials:
-
Purified, active CDPK
-
This compound
-
ATP
-
Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 1 mM CaCl₂
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Anti-phospho-Syntide-2 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Kinase reaction: Perform the kinase reaction in a microcentrifuge tube as described in the radioactive assay protocol, but using non-radioactive ATP.
-
Stop the reaction: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated peptides to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Syntide-2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. The intensity of the band corresponding to phosphorylated this compound is proportional to the kinase activity.
Signaling Pathways and Experimental Workflows
To provide a broader context for the application of this compound, the following diagrams illustrate the signaling pathways involving CaMKII, PKC, and plant CDPKs, as well as a generalized experimental workflow for a kinase assay.
Caption: CaMKII Signaling Pathway
Caption: PKC Signaling Pathway
Caption: Plant CDPK Signaling Pathway
References
Syntide-2: A Technical Guide to its Discovery, Characterization, and Application in Kinase Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Syntide-2, a synthetic peptide widely utilized in cellular signaling research. The document details its discovery, initial characterization, and its application as a substrate for key protein kinases. It includes structured data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support researchers in their understanding and utilization of this important tool.
Discovery and Initial Characterization
This compound was first described as a synthetic peptide substrate for Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase C (PKC) in a 1987 publication by Hashimoto and Soderling. Its design was based on the amino acid sequence of the phosphorylation site 2 of glycogen synthase, a known physiological substrate of CaMKII.
The peptide has the following amino acid sequence: Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys .
The initial characterization of this compound focused on its specificity as a substrate for various protein kinases. These studies were crucial in establishing its utility as a tool to selectively assay the activity of Ca2+-dependent kinases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys | [1][2] |
| Molecular Weight | ~1507.8 g/mol | [1] |
| Purity | Typically >95% (as determined by HPLC) | [3] |
| Solubility | Soluble in water | [1] |
Substrate Specificity and Kinetic Parameters
This compound is primarily recognized as a substrate for CaMKII and, to a lesser extent, for PKC. Its specificity has been quantitatively assessed by determining the kinetic parameters for several kinases.
| Kinase | Relative Vmax/Km Ratio | Km (for CaMKII) | Reference |
| Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII) | 100 | 12 µM | [4][5][6][7] |
| Protein Kinase C (PKC) | 22 | Not specified | [4][5] |
| Phosphorylase Kinase | 2 | Not specified | [4][5] |
| Myosin Light Chain Kinase (MLCK) | 0.005 | Not specified | [4] |
Experimental Protocols
This compound is a versatile tool for in vitro kinase assays. Below are detailed methodologies for two common assay formats: a radiometric assay and an ELISA-based assay.
Radiometric Kinase Assay using [γ-³²P]ATP
This method provides a direct and highly sensitive measure of kinase activity by quantifying the incorporation of a radiolabeled phosphate group onto the this compound substrate.
Materials:
-
Purified CaMKII
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.5 mM CaCl₂, 1 µM Calmodulin)
-
ATP solution (non-radioactive)
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Prepare the kinase reaction mix: In a microcentrifuge tube, combine the kinase reaction buffer, this compound (final concentration typically 100-200 µM), and the purified CaMKII enzyme.
-
Initiate the reaction: Add [γ-³²P]ATP (to a final concentration of ~100 µM, with a specific activity of 100-500 cpm/pmol) to the reaction mix.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Spotting: Spot an aliquot (e.g., 25 µL) of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Washing: Immediately place the P81 paper in a beaker containing 75 mM phosphoric acid. Wash the papers three to four times with gentle agitation for 5-10 minutes per wash to remove unincorporated [γ-³²P]ATP.
-
Final Rinse: Briefly rinse the P81 papers with acetone to facilitate drying.
-
Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Radiometric Kinase Assay Workflow
ELISA-Based Kinase Assay
This non-radioactive method utilizes a phospho-specific antibody to detect the phosphorylation of this compound immobilized on a microplate.
Materials:
-
High-binding 96-well microplate
-
This compound
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Purified CaMKII
-
Kinase reaction buffer (as above, without radioactivity)
-
ATP solution (non-radioactive)
-
Blocking buffer (e.g., 5% BSA in PBS-T)
-
Phospho-Syntide-2 specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with this compound (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with PBS-T (PBS with 0.05% Tween-20). Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Kinase Reaction: Wash the plate again. Add the purified CaMKII enzyme in kinase reaction buffer to the wells. Initiate the reaction by adding ATP (final concentration ~100-200 µM).
-
Incubation: Incubate the plate at 30°C for a defined period.
-
Antibody Incubation: Wash the plate to stop the reaction. Add the phospho-Syntide-2 specific primary antibody and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate. Add TMB substrate and incubate until a blue color develops. Stop the reaction with the stop solution, which will turn the color to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
ELISA-Based Kinase Assay Workflow
Role in CaMKII Signaling Pathway
CaMKII is a key mediator of calcium signaling in cells, involved in a multitude of cellular processes including synaptic plasticity, gene expression, and cell cycle regulation. The activation of CaMKII and its subsequent phosphorylation of substrates like this compound is a critical event in these pathways.
An increase in intracellular calcium concentration leads to the binding of Ca²⁺ to Calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates CaMKII, exposing its catalytic domain. This allows for the phosphorylation of downstream targets. A key feature of CaMKII is its ability to autophosphorylate, which renders it partially active even after calcium levels have returned to baseline, creating a form of molecular memory.
CaMKII Activation and Substrate Phosphorylation
References
- 1. CaMKII autophosphorylation is the only enzymatic event required for synaptic memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Autophosphorylation of Ca2+/Calmodulin-Dependent Protein Kinase II as a Synaptic Encoding Mechanism | MIT Press Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 4. CaMKII Autophosphorylation is Necessary for Optimal Integration of Ca2+ Signals During LTP Induction but Not Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. ulab360.com [ulab360.com]
Biophysical Properties of the Syntide-2 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntide-2 is a synthetic peptide that has become an invaluable tool in the study of protein kinase signaling pathways. Its design as a specific substrate for key kinases allows for the precise measurement of their activity and the screening of potential inhibitors or activators. This technical guide provides a comprehensive overview of the biophysical properties of this compound, detailed experimental protocols for its use, and a visual representation of the signaling pathways in which it plays a role.
Core Biophysical Properties
This compound is a 15-amino acid peptide with the sequence Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys.[1] It was designed to be homologous to the phosphorylation site 2 of glycogen synthase, a natural substrate for several kinases.[1][2] This homology makes it an excellent substrate for Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative biophysical properties of the this compound peptide based on available literature.
| Property | Value | References |
| Amino Acid Sequence | Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys | [1] |
| Molecular Formula | C₆₈H₁₂₂N₂₀O₁₈ | [3] |
| Molecular Weight | 1507.82 g/mol | [3] |
| Isoelectric Point (pI) | ~10.78 (Calculated) | |
| Solubility | Soluble in water | [3] |
| Kinase | Kₘ (µM) | Relative Vₘₐₓ/Kₘ | References |
| CaMKII | 12 | 100 | [4] |
| PKC | Not Reported | 22 | [5] |
| Phosphorylase Kinase | Not Reported | 2 | [5] |
| Myosin Light Chain Kinase | Not Reported | 0.5 | [5] |
Structural Properties
While specific experimental data from techniques like circular dichroism (CD) for this compound is not widely published, short, linear peptides like this compound in aqueous solution are generally expected to exist in a disordered or random coil conformation. The presence of a proline residue can introduce kinks in the peptide backbone. The secondary structure can be influenced by the peptide's environment, such as binding to a kinase or the presence of membrane-mimicking solvents.[6][7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound peptide.
Solid-Phase Peptide Synthesis (SPPS) of this compound (PLARTLSVAGLPGKK)
This protocol is based on the widely used Fmoc/tBu strategy.[7][9]
Materials:
-
Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 15-30 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After each deprotection and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence, starting from the C-terminal Lysine and proceeding to the N-terminal Proline.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether multiple times.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification of Synthetic this compound by HPLC
This protocol describes the purification of the crude this compound peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][10][11]
Materials:
-
Crude this compound peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (preparative or semi-preparative)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of mobile phase A (see below) or a suitable solvent. Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
HPLC Method:
-
Equilibrate the C18 column with mobile phase A.
-
Inject the prepared peptide sample onto the column.
-
Elute the peptide using a linear gradient of increasing mobile phase B. A typical gradient might be from 5% to 65% B over 30-60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide as a white powder.
CaMKII Kinase Activity Assay using Radiolabeled ATP
This protocol is a standard method for measuring CaMKII activity using [γ-³²P]ATP and this compound as a substrate.[12]
Materials:
-
Purified CaMKII enzyme
-
This compound peptide (substrate)
-
[γ-³²P]ATP
-
ATP (non-radioactive)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.5 mM CaCl₂, 2 µM Calmodulin)
-
Phosphocellulose paper (e.g., Whatman P81)
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Reaction Mix Preparation: Prepare a master mix containing the assay buffer, this compound (e.g., 50 µM), and a mix of [γ-³²P]ATP and non-radioactive ATP (final concentration e.g., 100 µM).
-
Kinase Reaction:
-
Pre-incubate the purified CaMKII enzyme in the assay buffer.
-
Initiate the reaction by adding the ATP-containing reaction mix to the enzyme solution. The final reaction volume is typically 25-50 µL.
-
Incubate the reaction at 30°C for a specific time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by spotting an aliquot (e.g., 20 µL) of the reaction mixture onto a labeled phosphocellulose paper square.
-
-
Washing:
-
Immediately place the phosphocellulose paper in a beaker containing 0.75% phosphoric acid.
-
Wash the papers three to four times with gentle stirring for 5 minutes each in fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
-
Quantification:
-
Place the dried phosphocellulose paper squares into scintillation vials.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity based on the counts per minute (CPM), the specific activity of the [γ-³²P]ATP, and the amount of enzyme used.
-
Non-Radioactive PKC Kinase Activity Assay
This protocol describes a non-radioactive ELISA-based assay for measuring PKC activity.[13][14]
Materials:
-
Purified PKC enzyme
-
This compound peptide (substrate)
-
ATP
-
PKC Activators (e.g., phorbol 12-myristate 13-acetate (PMA), phosphatidylserine)
-
Assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
Microtiter plates pre-coated with a substrate peptide (or coat with this compound)
-
Phospho-specific antibody that recognizes phosphorylated this compound
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Preparation: Use a microtiter plate pre-coated with a PKC substrate peptide. If using this compound, coat the wells with a solution of this compound and allow it to bind overnight, then block with a suitable blocking buffer.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the assay buffer, PKC activators, and the purified PKC enzyme (or cell lysate).
-
Add the reaction mixture to the wells of the microtiter plate.
-
Initiate the reaction by adding ATP (e.g., 100 µM final concentration).
-
Incubate at 30°C for 30-60 minutes.
-
-
Detection:
-
Wash the wells several times with a wash buffer (e.g., TBS with 0.05% Tween-20) to remove the reaction mixture.
-
Add the phospho-specific primary antibody diluted in antibody dilution buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells again.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells thoroughly.
-
-
Signal Development and Measurement:
-
Add the TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of phosphorylated substrate and thus to the PKC activity.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experiments is crucial for understanding and applying this knowledge. The following diagrams were generated using the DOT language for Graphviz.
Protein Kinase C (PKC) Signaling Pathway
Caption: PKC Signaling Pathway Activation and Substrate Phosphorylation.
Akt (Protein Kinase B) Signaling Pathway
Caption: Akt (PKB) Signaling Pathway Activation and Downstream Effects.
Experimental Workflow: Kinase Assay using this compound
Caption: General Workflow for a Kinase Assay using this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. ulab360.com [ulab360.com]
- 3. Peptide Property Calculator [novoprolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lcms.cz [lcms.cz]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. [vivo.weill.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
- 12. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 14. abcam.com [abcam.com]
Methodological & Application
Protocol for CaMKII Activity Assay Using Syntide-2
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in numerous cellular processes, including synaptic plasticity, memory formation, and cardiac function. Its activity is tightly regulated by intracellular calcium levels and the binding of calmodulin (CaM). Dysregulation of CaMKII activity has been implicated in various pathological conditions, making it a significant target for drug discovery and development. Syntide-2, a synthetic peptide, serves as a specific and efficient substrate for CaMKII, enabling the quantification of its kinase activity.
This document provides a detailed protocol for a non-radioactive, ELISA-based CaMKII activity assay using this compound as a substrate. This method offers a safe and high-throughput alternative to traditional radioactive assays, making it well-suited for screening potential CaMKII inhibitors or activators.
CaMKII Activation Signaling Pathway
The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium concentration.
Caption: CaMKII activation cascade.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the CaMKII activity assay using this compound.
| Parameter | Value | Reference |
| Enzyme | ||
| Enzyme Name | Calcium/calmodulin-dependent protein kinase II (CaMKII) | |
| Typical Specific Activity | 160 - 5,000 nmol/min/mg | [1][2][3] |
| Substrate | ||
| Substrate Name | This compound | [4] |
| Km for this compound | 12 µM | [4] |
| Reaction Conditions | ||
| Kinase Reaction Buffer (1X) | 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂ | [5] |
| ATP Concentration | 50 - 100 µM | |
| CaCl₂ Concentration | 200 µM - 2.5 mM | [3][6] |
| Calmodulin Concentration | ~200 ng/mL | [6] |
| Incubation Temperature | 30°C | [6] |
| Incubation Time | 30 minutes | [6] |
| Detection (ELISA) | ||
| Antibody Incubation Time | 60 minutes at room temperature | |
| TMB Substrate Incubation | 10 - 15 minutes at room temperature | |
| Stop Solution | 1 N H₂SO₄ | |
| Read Wavelength | 450 nm |
Experimental Protocol: ELISA-based CaMKII Activity Assay
This protocol is adapted from commercially available ELISA kits and provides a general framework for measuring CaMKII activity.
Materials and Reagents
-
Recombinant active CaMKII
-
This compound coated 96-well microplate
-
Calmodulin (CaM)
-
Adenosine triphosphate (ATP)
-
Calcium Chloride (CaCl₂)
-
EGTA
-
Anti-phospho-Syntide-2 antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 1 N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Kinase Buffer (see table above for composition)
-
Microplate reader capable of measuring absorbance at 450 nm
Reagent Preparation
-
1X Kinase Buffer: Prepare a 1X working solution from a 10X stock. A typical 1X Kinase Buffer consists of 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na₃VO₄, and 10 mM MgCl₂[5].
-
1X Wash Buffer: Prepare a 1X working solution from a 10X stock by diluting with deionized water.
-
Kinase Reaction Buffer (with Ca²⁺/CaM): For each reaction, prepare a master mix containing 1X Kinase Buffer, ATP (final concentration 50-100 µM), CaCl₂ (final concentration ~2.5 mM), and Calmodulin (final concentration ~200 ng/mL)[6].
-
Kinase Reaction Buffer (without Ca²⁺/CaM - for negative control): Prepare a master mix containing 1X Kinase Buffer, ATP (final concentration 50-100 µM), and EGTA (final concentration ~2 mM)[6].
-
CaMKII Enzyme Dilution: Dilute the recombinant CaMKII to the desired concentration in 1X Kinase Buffer. The optimal concentration should be determined empirically but is typically in the ng/µL range.
-
Test Compounds (Inhibitors/Activators): Prepare serial dilutions of test compounds in the appropriate vehicle (e.g., DMSO) and then dilute further in the Kinase Reaction Buffer.
Assay Procedure
Caption: ELISA-based CaMKII activity assay workflow.
-
Enzyme Addition: Add 10 µL of diluted CaMKII enzyme to the wells of the this compound coated microplate. For inhibitor/activator screening, pre-incubate the enzyme with the test compounds for a specified time before adding to the plate.
-
Initiate Kinase Reaction: Start the reaction by adding 90 µL of the prepared Kinase Reaction Buffer (with Ca²⁺/CaM for activation, or with EGTA for the negative control) to each well.
-
Incubation: Cover the plate and incubate at 30°C for 30 minutes[6].
-
Washing: Aspirate the reaction mixture and wash the wells five times with 1X Wash Buffer. Ensure complete removal of the buffer after the last wash by inverting the plate and tapping it on a clean paper towel.
-
Antibody Addition: Add 100 µL of HRP-conjugated anti-phospho-Syntide-2 antibody to each well.
-
Antibody Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Substrate Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark. A blue color will develop in the wells with phosphorylated substrate.
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank (no enzyme) wells from the absorbance of all other wells.
-
Activity Calculation: The CaMKII activity is proportional to the corrected absorbance.
-
Inhibitor/Activator Analysis: For screening studies, calculate the percent inhibition or activation relative to the control (enzyme with vehicle). Plot the percent inhibition against the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.
Conclusion
The ELISA-based CaMKII activity assay using this compound is a robust, sensitive, and non-radioactive method for quantifying CaMKII activity. This protocol provides a detailed framework for researchers in academia and the pharmaceutical industry to study CaMKII function and to screen for novel modulators of its activity. Careful optimization of enzyme and substrate concentrations may be necessary depending on the specific experimental conditions and reagents used.
References
- 1. sinobiological.com [sinobiological.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods optimization for the expression and purification of human calcium calmodulin-dependent protein kinase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Behavioral Neuroscience - CAT N°: 15934 [bertin-bioreagent.com]
- 5. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 6. ruo.mbl.co.jp [ruo.mbl.co.jp]
Application Notes and Protocols for Syntide-2 in PKC Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntide-2 is a synthetic peptide that serves as a substrate for Protein Kinase C (PKC) and other serine/threonine kinases, such as Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1] Its specific amino acid sequence, PLARTLSVAGLPGKK, is homologous to the phosphorylation site 2 on glycogen synthase. This characteristic makes this compound a valuable tool for in vitro kinase assays to quantify PKC activity, screen for inhibitors, and study the regulation of PKC signaling pathways. These application notes provide detailed protocols for utilizing this compound in both radioactive and non-radioactive PKC kinase assays.
PKC Signaling Pathway
Protein Kinase C is a family of protein kinases that play crucial roles in various cellular signaling pathways, regulating processes like cell proliferation, differentiation, and apoptosis. The activation of conventional PKC isoforms is a multi-step process initiated by the stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, recruits PKC to the cell membrane and induces a conformational change, leading to its activation.
Caption: PKC Signaling Pathway leading to the phosphorylation of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for using this compound in a PKC kinase assay. Note that the optimal conditions may vary depending on the specific PKC isoform and experimental setup.
| Parameter | Value | Notes |
| This compound Amino Acid Sequence | PLARTLSVAGLPGKK | Homologous to glycogen synthase phosphorylation site 2. |
| Molecular Weight | ~1507.8 g/mol | --- |
| Recommended this compound Concentration | 20-100 µM | A starting concentration of 50 µM is often used. The optimal concentration should be determined empirically and should ideally be at or above the Km value. |
| Km of PKC for this compound | Not definitively reported | For other peptide substrates of PKC, the Km is in the range of 5-50 µM. It is recommended to perform a substrate titration to determine the optimal concentration. |
| ATP Concentration | 10-100 µM | Should be at or near the Km of PKC for ATP to ensure the reaction is sensitive to inhibitors. For endpoint assays, higher concentrations can be used. |
| MgCl₂ Concentration | 5-20 mM | Required cofactor for the kinase reaction. |
| Reaction Temperature | 30°C | Optimal temperature for most kinase assays. |
| Incubation Time | 10-60 minutes | Should be within the linear range of the reaction. A time-course experiment is recommended to determine the optimal incubation period. |
Experimental Protocols
Protocol 1: Radioactive PKC Kinase Assay using [γ-³²P]ATP
This protocol describes the measurement of PKC activity by quantifying the incorporation of radioactive phosphate from [γ-³²P]ATP into this compound.
Materials:
-
Purified or partially purified PKC enzyme
-
This compound peptide
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase Assay Buffer (5X): 100 mM HEPES (pH 7.4), 50 mM MgCl₂, 5 mM CaCl₂, 10 mM DTT
-
ATP Solution (10X): 1 mM ATP in water
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) lipid vesicles
-
Stop Solution: 75 mM phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Experimental Workflow:
Caption: Workflow for a radioactive PKC kinase assay with this compound.
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix for each sample on ice. The final volume is typically 25-50 µL.
-
5 µL 5X Kinase Assay Buffer
-
1 µL 10 mg/mL BSA
-
5 µL PS/DAG vesicles
-
5 µL this compound (to a final concentration of 50 µM)
-
X µL Purified PKC enzyme
-
X µL Nuclease-free water to bring the volume to 20 µL
-
-
Initiate the Kinase Reaction: Add 5 µL of 10X ATP solution containing [γ-³²P]ATP (to a final concentration of 100 µM and ~1 µCi per reaction). Mix gently.
-
Incubation: Incubate the reaction tubes at 30°C for 20 minutes. The incubation time should be within the linear range of the assay.
-
Stop the Reaction: Spot 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square (2x2 cm).
-
Washing: Immediately place the P81 paper in a beaker containing 75 mM phosphoric acid. Wash the papers three times for 5-10 minutes each with gentle agitation in fresh phosphoric acid. Finally, rinse with acetone and let them air dry.
-
Quantification: Place the dry P81 paper squares into scintillation vials, add 5 mL of scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of the PKC enzyme (in pmol/min/µg) by determining the amount of phosphate incorporated into this compound.
Protocol 2: Non-Radioactive ELISA-Based PKC Kinase Assay
This protocol utilizes a solid-phase ELISA format to measure PKC activity. This compound is first immobilized on a microplate, and its phosphorylation is detected using a phospho-specific antibody.
Materials:
-
Purified or partially purified PKC enzyme
-
This compound peptide
-
High-binding 96-well microplate
-
Coating Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer (pH 9.6)
-
Kinase Assay Buffer (1X): 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 2 mM DTT
-
ATP Solution: 1 mM ATP in water
-
Blocking Buffer: 5% BSA in PBS with 0.05% Tween-20 (PBST)
-
Primary Antibody: Rabbit anti-phospho-Syntide-2 antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
TMB Substrate Solution
-
Stop Solution: 2 M H₂SO₄
-
Microplate reader
Experimental Workflow:
Caption: Workflow for a non-radioactive ELISA-based PKC kinase assay.
Procedure:
-
Plate Coating: Dilute this compound to 10 µg/mL in Coating Buffer. Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with PBST. Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Kinase Reaction: Wash the plate three times with PBST. Prepare the kinase reaction mix in each well (final volume 100 µL):
-
50 µL of 2X Kinase Assay Buffer
-
X µL of Purified PKC enzyme
-
X µL of Nuclease-free water
-
10 µL of 1 mM ATP (final concentration 100 µM) Incubate for 30-60 minutes at 30°C.
-
-
Primary Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of diluted primary antibody in Blocking Buffer to each well. Incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of diluted HRP-conjugated secondary antibody in Blocking Buffer to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times with PBST. Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Read Absorbance: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of phosphorylated this compound.
Troubleshooting and Considerations
-
High Background in Radioactive Assay: Ensure thorough washing of the P81 paper to remove unincorporated [γ-³²P]ATP. Include a "no enzyme" control to determine the background signal.
-
Low Signal in ELISA: Optimize the coating concentration of this compound and the concentrations of the primary and secondary antibodies. Ensure the kinase is active.
-
Linearity of the Assay: It is crucial to determine the linear range of the kinase reaction with respect to both time and enzyme concentration to ensure accurate quantification of activity.
-
PKC Activators: For conventional and novel PKC isoforms, the addition of phosphatidylserine (PS) and diacylglycerol (DAG) is essential for activation. Prepare lipid vesicles by sonication for optimal results.
-
Specificity: this compound can also be phosphorylated by other kinases like CaMKII. If using crude lysates, consider using specific PKC inhibitors to confirm that the measured activity is from PKC.
References
Application Notes and Protocols for Non-radioactive CaMKII Assay with Syntide-2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a significant role in various cellular processes, including neurotransmitter synthesis and release, synaptic plasticity, and gene expression.[1] Its activity is tightly regulated by calcium and calmodulin. Dysregulation of CaMKII activity has been implicated in numerous diseases, making it an important target for drug discovery. Traditional methods for assaying CaMKII activity often rely on the use of radioactive isotopes like ³²P-ATP, which pose safety risks and generate hazardous waste.[2][3] This document provides detailed protocols for non-radioactive assays for CaMKII activity using Syntide-2, a synthetic peptide substrate. These assays offer safer, more stable, and high-throughput alternatives for measuring CaMKII activity and for screening potential inhibitors or activators.
This compound is a synthetic peptide with the sequence PLARTLSVAGLPGKK, derived from the phosphorylation site 2 of glycogen synthase.[4][5][6][7][8] It is a well-recognized substrate for CaMKII and is also phosphorylated by protein kinase C (PKC), though to a lesser extent.[4][5] The non-radioactive methods described here are primarily based on two principles: an ELISA-based format that detects the phosphorylated this compound using a specific antibody, and a bioluminescence-based assay (ADP-Glo™) that quantifies ADP produced during the kinase reaction.
CaMKII Signaling Pathway
The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium levels. Calcium ions bind to calmodulin (CaM), inducing a conformational change in CaM that enables it to bind to the regulatory domain of CaMKII. This binding displaces the autoinhibitory domain from the catalytic domain, leading to the initial activation of the kinase.[9][10] Subsequent autophosphorylation at Threonine 286 (in the alpha isoform) renders the kinase partially active even after calcium/calmodulin dissociates, a state referred to as autonomous activity.[11][12]
Caption: CaMKII activation cascade and the principle of the kinase assay.
Experimental Protocols
This section details two common non-radioactive methods for measuring CaMKII activity using this compound.
Protocol 1: ELISA-Based CaMKII Activity Assay
This protocol relies on a 96-well plate pre-coated with this compound. The activity of CaMKII is determined by detecting the amount of phosphorylated this compound using a horseradish peroxidase (HRP)-conjugated monoclonal antibody specific for the phosphorylated peptide.[1][2]
Materials and Reagents:
-
Recombinant active CaMKII
-
This compound coated 96-well microplate
-
Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Ca²⁺/Calmodulin solution
-
Stop Solution (e.g., EDTA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-phospho-Syntide-2 antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution for TMB reaction (e.g., 1 N H₂SO₄)
-
Microplate reader
Experimental Workflow:
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 3. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 5. lifetein.com [lifetein.com]
- 6. peptide.com [peptide.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]
- 10. Visualizing CaMKII and CaM activity: a paradigm of compartmentalized signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 12. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput ELISA-Based Kinase Assay for Protein Kinase A (PKA) Using Syntide-2 Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a key enzyme in cellular signaling, playing a crucial role in a multitude of physiological processes, including metabolism, gene transcription, and cell growth and differentiation.[1][2][3] Dysregulation of PKA activity is implicated in various diseases, making it a significant target for drug discovery and development. Traditional kinase assays often rely on radioactive isotopes, which pose safety and disposal challenges. This application note describes a non-radioactive, ELISA-based assay for measuring PKA activity using the synthetic peptide substrate, Syntide-2. This method offers a safe, sensitive, and high-throughput-compatible alternative for screening PKA inhibitors and activators.
This compound is a synthetic peptide that serves as a substrate for several protein kinases, including Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC). While extensively used for these kinases, its application in PKA assays provides a robust platform for studying PKA kinetics and inhibition. The assay is based on the specific recognition of the phosphorylated this compound peptide by a phospho-specific antibody in a microplate format. The resulting signal is proportional to the PKA activity in the sample.
Principle of the Assay
The ELISA-based PKA kinase assay is a solid-phase enzyme-linked immunosorbent assay. The workflow begins with the immobilization of the this compound substrate onto the wells of a microtiter plate. The kinase reaction is initiated by adding the sample containing PKA along with ATP. Following the phosphorylation of the substrate by PKA, a phospho-specific antibody that recognizes the phosphorylated this compound is added. This primary antibody is then detected by a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP). The addition of a chromogenic substrate for HRP results in a colorimetric signal that can be quantified using a microplate reader. The intensity of the signal is directly proportional to the amount of phosphorylated substrate, and thus to the PKA activity.[2][3]
Featured Application: Determination of Inhibitor Potency
This assay is well-suited for determining the potency of small molecule inhibitors against PKA. By performing the assay in the presence of serial dilutions of a test compound, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be generated. The data can be plotted as percent inhibition versus inhibitor concentration to determine the IC50 value, a critical parameter in drug discovery.
Example Data: Inhibition of PKA by H-89
The following table presents example data for the inhibition of PKA by the known inhibitor H-89, as determined by the ELISA-based kinase assay using this compound.
| H-89 Concentration (nM) | PKA Activity (OD 450nm) | % Inhibition |
| 0 | 1.20 | 0 |
| 1 | 1.08 | 10 |
| 5 | 0.84 | 30 |
| 10 | 0.60 | 50 |
| 50 | 0.24 | 80 |
| 100 | 0.12 | 90 |
| 500 | 0.06 | 95 |
| IC50 | ~10 nM |
Note: The data presented in this table is for illustrative purposes only and represents a typical outcome for this type of experiment.
Signaling Pathway
The diagram below illustrates the canonical Protein Kinase A (PKA) signaling pathway.
Caption: Protein Kinase A (PKA) Signaling Pathway.
Experimental Workflow
The following diagram outlines the key steps of the ELISA-based kinase assay.
Caption: ELISA-Based Kinase Assay Workflow.
Protocols
Materials and Reagents
-
PKA Substrate Plate: 96-well microtiter plate coated with this compound.
-
PKA Enzyme: Purified, active PKA.
-
Kinase Reaction Buffer (2X): Contains necessary salts and buffers for the kinase reaction.
-
ATP: Adenosine 5'-triphosphate.
-
Wash Buffer (10X): Tris-buffered saline with a detergent (e.g., Tween-20).
-
Blocking Buffer: e.g., 1% BSA in PBS.
-
Phospho-Syntide-2 Specific Antibody (Primary Antibody): Antibody that specifically recognizes phosphorylated this compound.
-
HRP-conjugated Secondary Antibody: Anti-species IgG conjugated to horseradish peroxidase.
-
TMB Substrate: 3,3',5,5'-Tetramethylbenzidine.
-
Stop Solution: e.g., 2N Sulfuric Acid.
-
Microplate Reader: Capable of measuring absorbance at 450 nm.
Experimental Protocol
Plate Preparation
-
Substrate Coating:
-
Dilute this compound substrate to a final concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS).
-
Add 100 µL of the diluted substrate to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Aspirate the coating solution and wash the wells three times with 200 µL of 1X Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Aspirate the blocking buffer and wash the wells three times with 200 µL of 1X Wash Buffer.
-
Kinase Reaction
-
Prepare Kinase Reaction Mix:
-
Prepare the 1X Kinase Reaction Buffer by diluting the 2X stock with deionized water.
-
Prepare a working solution of ATP in 1X Kinase Reaction Buffer. The optimal concentration should be determined empirically but is typically around the Km of PKA for ATP.
-
Prepare serial dilutions of the PKA enzyme in 1X Kinase Reaction Buffer. For inhibitor screening, prepare a constant concentration of PKA and serial dilutions of the test compound.
-
-
Initiate Kinase Reaction:
-
Add 50 µL of the PKA enzyme solution (with or without inhibitor) to the appropriate wells.
-
Add 50 µL of the ATP working solution to initiate the reaction.
-
Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined to ensure the reaction is in the linear range.
-
Detection
-
Stop Reaction and Wash:
-
Stop the kinase reaction by aspirating the contents of the wells.
-
Wash the wells four times with 200 µL of 1X Wash Buffer.
-
-
Primary Antibody Incubation:
-
Dilute the phospho-Syntide-2 specific primary antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Wash:
-
Aspirate the primary antibody solution and wash the wells four times with 200 µL of 1X Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Final Wash:
-
Aspirate the secondary antibody solution and wash the wells five times with 200 µL of 1X Wash Buffer.
-
Signal Development and Measurement
-
Substrate Addition:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
-
Stop Reaction:
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Read Plate:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "no enzyme" control wells from all other absorbance readings.
-
Standard Curve: If quantifying kinase activity, generate a standard curve using a known amount of phosphorylated this compound peptide.
-
Inhibitor IC50 Determination: For inhibitor screening, plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value can then be calculated using a suitable curve-fitting algorithm (e.g., four-parameter logistic fit).
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Inadequate washing | Increase the number of wash steps or the volume of wash buffer. | |
| Antibody concentration too high | Optimize the concentration of primary and secondary antibodies. | |
| Low Signal | Inactive enzyme | Use a fresh aliquot of PKA and ensure proper storage. |
| Insufficient incubation time | Optimize the incubation times for the kinase reaction and antibody steps. | |
| Sub-optimal ATP concentration | Determine the optimal ATP concentration for the assay. | |
| Incorrect buffer conditions | Ensure the pH and salt concentrations of the kinase reaction buffer are optimal for PKA activity. | |
| High Well-to-Well Variability | Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique. |
| Incomplete washing | Ensure all wells are washed thoroughly and consistently. | |
| Edge effects | Avoid using the outer wells of the plate or fill them with buffer. |
Conclusion
The ELISA-based kinase assay using this compound as a substrate provides a robust, sensitive, and non-radioactive method for measuring PKA activity. Its adaptability to a 96-well format makes it ideal for high-throughput screening of potential PKA modulators, which is of significant interest to researchers in both academic and industrial settings. The detailed protocol and troubleshooting guide provided in this application note will enable scientists to successfully implement this assay in their drug discovery and signal transduction research.
References
Measuring Kinase Activity in Cell Lysates with Syntide-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the measurement of kinase activity is a cornerstone of both basic research and drug discovery. Syntide-2, a synthetic peptide, serves as an efficient substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase C (PKC), making it a valuable tool for assessing the activity of these key kinases in cell lysates. This document provides detailed protocols for measuring kinase activity using this compound, covering both radioactive and non-radioactive detection methods, and includes representative data and visualizations to guide your experimental design and interpretation.
Signaling Pathways Involving CaMKII and PKC
CaMKII and PKC are serine/threonine kinases that play pivotal roles in a multitude of cellular processes. A key activator for both is an increase in intracellular calcium concentration ([Ca²⁺]i). Upon stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), downstream signaling events lead to the release of calcium from intracellular stores or influx from the extracellular space. This rise in [Ca²⁺]i, often in conjunction with other second messengers like diacylglycerol (DAG) for PKC, triggers the activation of these kinases. They, in turn, phosphorylate a wide array of substrate proteins, including channels, receptors, and transcription factors, to modulate cellular responses. For instance, in neuronal cells, both CaMKII and PKC are essential for synaptic potentiation, a cellular correlate of learning and memory.[1][2]
Data Presentation
Quantitative data from kinase assays using this compound can be effectively presented in tabular format to compare activity across different experimental conditions.
Table 1: CaMKII Activity in Response to Cellular Stimuli
| Treatment | CaMKII Activity (pmol/min/mg) | Standard Deviation | Fold Change vs. Control |
| Control (Unstimulated) | 15.2 | 1.8 | 1.0 |
| Stimulant A (10 µM) | 45.8 | 4.2 | 3.0 |
| Stimulant B (100 ng/mL) | 33.1 | 3.5 | 2.2 |
| Inhibitor X (1 µM) + Stimulant A | 18.5 | 2.1 | 1.2 |
Table 2: IC₅₀ Determination for a Novel CaMKII Inhibitor
| Inhibitor Concentration (nM) | % CaMKII Activity |
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 48 |
| 250 | 25 |
| 500 | 12 |
| 1000 | 5 |
| IC₅₀ (nM) | ~105 |
Experimental Protocols
The following protocols provide a framework for measuring kinase activity in cell lysates using this compound. Optimization of buffer components, substrate, and ATP concentrations may be necessary for specific cell types and experimental goals.
Preparation of Cell Lysates
This protocol describes the preparation of whole-cell lysates suitable for kinase activity assays.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na₃VO₄, 1 µg/mL leupeptin. Protease and phosphatase inhibitor cocktails can also be used.
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (4°C)
Procedure:
-
Culture cells to the desired confluency and apply experimental treatments (e.g., stimulation with agonists, treatment with inhibitors).
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 0.5 mL for a 10 cm dish).
-
Incubate on ice for 5-10 minutes.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate briefly and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
Lysates can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
Kinase Assay Protocol (Radioactive Method)
This protocol utilizes [γ-³²P]ATP to measure the incorporation of radioactive phosphate into this compound.
Materials:
-
Cell lysate (20-50 µg of total protein per reaction)
-
This compound (100-200 µM final concentration)
-
Kinase Assay Buffer (2X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.2 mM CaCl₂ (if studying Ca²⁺-dependent kinases)
-
[γ-³²P]ATP (10 µCi per reaction, specific activity ~3000 Ci/mmol)
-
100 µM ATP (unlabeled)
-
Phosphocellulose paper (e.g., P81)
-
75 mM Phosphoric acid
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter or phosphorimager
Procedure:
-
Prepare a master mix of Kinase Assay Buffer, this compound, and water.
-
In a microcentrifuge tube, add the master mix and the cell lysate. The final reaction volume is typically 25-50 µL.
-
Prepare the ATP solution by mixing unlabeled ATP with [γ-³²P]ATP to achieve the desired final concentration and specific activity.
-
Initiate the kinase reaction by adding the ATP solution to the reaction tube.
-
Incubate the reaction at 30°C for 10-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a piece of phosphocellulose paper.
-
Immediately place the phosphocellulose paper into a beaker of 75 mM phosphoric acid.
-
Wash the paper three to four times with 75 mM phosphoric acid for 5-10 minutes each wash to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to air dry the paper.
-
Place the dried paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter. Alternatively, expose the dried paper to a phosphor screen and analyze using a phosphorimager.
-
Express kinase activity as picomoles or nanomoles of phosphate incorporated per minute per milligram of protein.
Kinase Assay Protocol (Non-Radioactive ELISA-based Method)
This protocol utilizes a phospho-specific antibody to detect the phosphorylation of this compound in an ELISA format.
Materials:
-
96-well microplate coated with this compound (or coat a high-binding plate with biotinylated this compound followed by streptavidin)
-
Cell lysate (20-50 µg of total protein per well)
-
Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM CaCl₂, 100 µM ATP
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: PBST with 1% BSA or non-fat dry milk
-
Anti-phospho-Syntide-2 primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
If starting with an uncoated plate, coat the wells with this compound according to the manufacturer's instructions.
-
Wash the wells twice with Wash Buffer.
-
Block the wells with Blocking Buffer for 1-2 hours at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Prepare the kinase reaction mixture by diluting the cell lysate in Kinase Assay Buffer.
-
Add the kinase reaction mixture to the wells of the microplate.
-
Incubate at 30°C for 30-60 minutes.
-
Wash the wells three times with Wash Buffer.
-
Add the anti-phospho-Syntide-2 primary antibody (diluted in Blocking Buffer) to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times with Wash Buffer.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
The signal is proportional to the amount of phosphorylated this compound, and therefore to the kinase activity in the lysate.
Conclusion
Measuring the activity of kinases such as CaMKII and PKC in cell lysates provides valuable insights into cellular signaling events. The use of this compound as a substrate offers a reliable method for these assessments. The choice between a radioactive or non-radioactive assay will depend on the available equipment, safety considerations, and the required throughput. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully implement and interpret kinase activity assays using this compound.
References
Application Notes and Protocols: In Vitro Phosphorylation of Syntide-2 by Purified Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntide-2 is a synthetic peptide that serves as a versatile substrate for various protein kinases, most notably Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) and Protein Kinase C (PKC). Its well-defined sequence, derived from glycogen synthase, makes it an ideal tool for in vitro kinase assays to determine enzyme activity, screen for inhibitors, and study kinase kinetics. These application notes provide detailed protocols for radioactive and non-radioactive assays for the phosphorylation of this compound, along with relevant quantitative data and pathway diagrams to support experimental design and data interpretation.
Data Presentation
The following table summarizes the kinetic parameters and inhibitor constants for the phosphorylation of this compound by various kinases. This data is essential for designing kinase assays and for the comparative analysis of kinase activity and inhibition.
| Kinase | Substrate | Km (µM) | Vmax | Specific Activity (µmol/min/mg) | Inhibitor | IC50 |
| CaMKII | This compound | ~10 - 14 | Comparable Vmax values are observed in competitive inhibition studies[1] | ~5 | KN-93 | ~0.37 µM |
| Autocamtide-2-related Inhibitory Peptide (AIP) | ~0.04 µM | |||||
| PKC | This compound | Data not readily available | Data not readily available | Data not readily available | Staurosporine | ~2.7 nM |
| Enzastaurin (PKCβ selective) | ~6 nM (for PKCβ) | |||||
| MaCDPK1 | This compound | ~66.6 | Data not readily available | Data not readily available | - | - |
Signaling Pathways
The following diagrams illustrate the signaling pathways of CaMKII and PKC, the primary kinases that phosphorylate this compound. Understanding these pathways is crucial for contextualizing the role of these kinases in cellular processes.
References
High-Throughput Screening with Syntide-2: Application Notes and Protocols for Kinase Drug Discovery
For Immediate Release
[City, State] – [Date] – In the landscape of drug discovery, the identification of novel kinase inhibitors remains a pivotal area of research for developing targeted therapies against a multitude of diseases, including cancer, inflammatory disorders, and cardiovascular conditions. The synthetic peptide, Syntide-2, has emerged as a versatile and robust substrate for various serine/threonine kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC). Its utility in high-throughput screening (HTS) allows for the rapid and efficient evaluation of large compound libraries to identify potential therapeutic candidates.
These comprehensive application notes provide detailed protocols for setting up and executing HTS campaigns using this compound with three prevalent assay technologies: Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), and AlphaScreen®. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable kinase screening assays.
Introduction to this compound in Kinase Assays
This compound is a synthetic peptide that serves as an efficient substrate for several kinases, making it a valuable tool for in vitro kinase activity assays. Its well-defined phosphorylation site allows for sensitive and specific detection of kinase activity, a critical feature for the development of high-quality HTS assays. A reliable HTS assay is characterized by a Z'-factor, a statistical parameter that reflects the assay's signal window and data variation. An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for HTS campaigns.[1][2][3][4][5]
Key Signaling Pathways Involving this compound Substrate Kinases
CaMKII and Protein Kinase A (PKA) are crucial mediators in numerous cellular signaling cascades. In cardiac myocytes, for instance, these kinases play a central role in excitation-contraction coupling. Activation of β-adrenergic receptors leads to an increase in intracellular cAMP, which in turn activates PKA. PKA can then phosphorylate various downstream targets. Simultaneously, an influx of Ca2+ activates calmodulin, which subsequently activates CaMKII. Both PKA and CaMKII share some downstream targets, such as phospholamban (PLN) and the ryanodine receptor (RyR2), highlighting the crosstalk and complexity of these signaling networks. Understanding these pathways is essential for contextualizing the effects of identified kinase inhibitors.
Experimental Protocols for High-Throughput Screening
The following sections provide detailed protocols for three common HTS assay formats using this compound as a substrate for CaMKII. These protocols are intended as a starting point and may require further optimization based on specific laboratory conditions and instrumentation.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are based on fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) fluorophore. In this kinase assay, a biotinylated this compound substrate is phosphorylated by CaMKII. The phosphorylated substrate is then detected by an anti-phospho-serine/threonine antibody labeled with Europium cryptate and streptavidin-XL665, bringing the donor and acceptor into close proximity and generating a FRET signal.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
CaMKII: Prepare a working solution in Kinase Buffer. The final concentration will need to be optimized (typically in the low nM range).
-
Biotin-Syntide-2: Prepare a stock solution in water and dilute to the desired final concentration in Kinase Buffer (typically 50-200 nM).
-
ATP: Prepare a stock solution in water and dilute to the desired final concentration in Kinase Buffer (typically 10-100 µM, near the Kₘ for ATP).
-
Test Compounds: Prepare serial dilutions in 100% DMSO.
-
HTRF Detection Reagents: Prepare a mixture of anti-phospho antibody-Eu³⁺ cryptate and Streptavidin-XL665 in HTRF detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of test compound or DMSO (control) to the assay wells.
-
Add 4 µL of a mix containing CaMKII and Biotin-Syntide-2.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of ATP solution to initiate the kinase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Add 10 µL of the HTRF detection reagent mix.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis:
The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The percent inhibition is then calculated relative to the high (no inhibitor) and low (no enzyme) controls.
| Parameter | Typical Value | Reference |
| Z'-factor | > 0.7 | |
| Biotin-Syntide-2 | 100 nM | |
| CaMKII | 1-5 nM | Optimized |
| ATP | 50 µM | Optimized |
| Incubation Time | 60 min |
Fluorescence Polarization (FP) Assay
FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. In this competitive immunoassay format, a fluorescently labeled phosphopeptide tracer (similar to phosphorylated this compound) is bound to a phospho-specific antibody, resulting in a high FP signal. The phosphorylated this compound produced by the kinase reaction competes with the tracer for antibody binding, leading to a decrease in the FP signal.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: As described for the HTRF assay.
-
CaMKII: Prepare a working solution in Kinase Buffer (concentration to be optimized).
-
This compound: Prepare a stock solution in water and dilute in Kinase Buffer (concentration to be optimized).
-
ATP: Prepare a stock solution in water and dilute in Kinase Buffer (concentration to be optimized).
-
Test Compounds: Prepare serial dilutions in 100% DMSO.
-
FP Detection Reagents: Prepare a mixture of the anti-phospho antibody and the fluorescent phosphopeptide tracer in FP buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of test compound or DMSO.
-
Add 4 µL of a mix containing CaMKII and this compound.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of ATP solution to start the reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Add 10 µL of the FP detection reagent mix.
-
Incubate for 30-60 minutes at room temperature.
-
Read the plate on a fluorescence polarization reader.
-
Data Analysis:
The change in millipolarization (mP) is measured. The percent inhibition is calculated based on the decrease in mP relative to high and low controls.
| Parameter | Typical Value | Reference |
| Z'-factor | > 0.6 | |
| This compound | 50-200 nM | Optimized |
| CaMKII | 2-10 nM | Optimized |
| ATP | 50-100 µM | Optimized |
| Incubation Time | 60 min | Optimized |
AlphaScreen® Assay
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology utilizes donor and acceptor beads that, when brought into close proximity, generate a chemiluminescent signal. For a kinase assay, a biotinylated this compound substrate is captured on streptavidin-coated donor beads. A phospho-specific antibody conjugated to protein A-coated acceptor beads recognizes the phosphorylated substrate, bringing the beads together and producing a signal.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: As described for the HTRF assay.
-
CaMKII: Prepare a working solution in Kinase Buffer.
-
Biotin-Syntide-2: Prepare a stock solution in water and dilute in Kinase Buffer.
-
ATP: Prepare a stock solution in water and dilute in Kinase Buffer.
-
Test Compounds: Prepare serial dilutions in 100% DMSO.
-
AlphaScreen Beads: Prepare a mixture of streptavidin-donor beads and protein A-acceptor beads with the phospho-specific antibody in the dark.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of test compound or DMSO.
-
Add 4 µL of a mix containing CaMKII and Biotin-Syntide-2.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of ATP solution.
-
Incubate for 30-60 minutes at room temperature.
-
Add 10 µL of the AlphaScreen bead mixture.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis:
The luminescent signal is measured. The percent inhibition is calculated relative to high and low controls.
| Parameter | Typical Value | Reference |
| Z'-factor | > 0.7 | Optimized |
| Biotin-Syntide-2 | 50-150 nM | Optimized |
| CaMKII | 1-5 nM | Optimized |
| ATP | 25-75 µM | Optimized |
| Incubation Time | 90 min | Optimized |
Inhibitor Profiling
Once an HTS campaign identifies initial "hits," it is crucial to confirm their activity and determine their potency by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀). Below is a table of known CaMKII inhibitors with their reported IC₅₀ values, which can be used as positive controls in these assays.
| Inhibitor | Target Kinase | IC₅₀ (nM) | Assay Notes | Reference |
| Staurosporine | Broad Spectrum | 10-50 | Non-selective | |
| KN-93 | CaMKII | 370 - 1000 | Allosteric inhibitor | |
| AS105 | CaMKII | 8 | Highly selective | |
| GS-680 | CaMKIIδ | 2.3 | Selective | |
| CRD-2015 | CaMKIIδ | 0.62 | Potent and selective | |
| CRD-2959 | CaMKIIδ | 0.40 | Potent and selective | |
| AIP | CaMKII | ~50 | Peptide inhibitor | |
| AC3-I | CaMKII | ~40 | Peptide inhibitor |
Note: IC₅₀ values can vary depending on the specific assay conditions, including ATP and substrate concentrations.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for establishing robust and reliable high-throughput screening assays for kinase drug discovery using this compound. The choice of HTRF, Fluorescence Polarization, or AlphaScreen® will depend on available instrumentation and specific assay requirements. Careful optimization of each assay component is critical to achieving the high Z'-factor values necessary for a successful HTS campaign. The signaling pathway and inhibitor information provided will further aid in the interpretation and validation of screening results, ultimately accelerating the identification of novel kinase-targeted therapeutics.
References
- 1. Ca2+ signaling in the myocardium by (redox) regulation of PKA/CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the role of CaMKII in heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological and unappreciated roles of CaMKII in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. Frontiers | Regulation of CaMKII signaling in cardiovascular disease [frontiersin.org]
Application Notes and Protocols for Identifying Novel Kinase Inhibitors Using Syntide-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntide-2 is a synthetic peptide that serves as a substrate for several protein kinases, most notably the Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII).[1][2][3] Its sequence, PLARTLSVAGLPGKK, is derived from the phosphorylation site 2 of glycogen synthase.[1][3] Due to its specific recognition by certain kinases, this compound is a valuable tool in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. These inhibitors are crucial for advancing our understanding of cellular signaling pathways and for the development of new therapeutics targeting a variety of diseases, including cancer and neurological disorders.
This document provides detailed application notes and protocols for utilizing this compound in kinase inhibitor discovery workflows. It includes methodologies for biochemical assays, data analysis, and visual representations of relevant signaling pathways and experimental procedures.
Kinase Specificity of this compound
This compound is primarily recognized by CaMKII and Protein Kinase C (PKC).[1][2] However, its phosphorylation efficiency varies among different kinases. The relative Vmax/Km ratios indicate a strong preference for CaMKII.
| Kinase | Relative Vmax/Km Ratio |
| CaMKII | 100 |
| PKC | 22 |
| Phosphorylase Kinase | 2 |
| Myosin Light Chain Kinase | 0.5 |
This table summarizes the relative phosphorylation efficiency of this compound by different kinases, highlighting its preference for CaMKII.
CaMKII Signaling Pathway
CaMKII is a key mediator of calcium signaling in cells and is involved in a multitude of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity. The following diagram illustrates a simplified CaMKII signaling cascade.
References
Monitoring Kinase Purification Fractions with Syntide-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntide-2 is a synthetic peptide that serves as a versatile substrate for several serine/threonine kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC).[1][2] Its sequence, PLARTLSVAGLPGKK, is derived from the phosphorylation site 2 on glycogen synthase.[1][2] Due to its specificity, this compound is a valuable tool for monitoring the activity of these kinases during purification from cell lysates or tissue homogenates. This document provides detailed protocols for using this compound in both radioactive and non-radioactive kinase assays to identify active fractions from chromatography columns.
This compound is an excellent substrate for CaMKII and a good substrate for PKC.[2] While other kinases such as phosphorylase kinase and myosin light chain kinase can phosphorylate this compound, their efficiency is significantly lower.[2] This relative specificity makes this compound a practical choice for tracking CaMKII and PKC activity during the purification process, where a rapid and reliable assay is essential for pooling the correct fractions for downstream applications.
Signaling Pathways of Key Kinases Utilizing this compound
Understanding the activation pathways of kinases that phosphorylate this compound is crucial for designing and interpreting experiments. Below are simplified diagrams of the activation pathways for CaMKII and PKC.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Syntide-2 in Kinase Assays
Welcome to the technical support center for optimizing Syntide-2 concentration in your kinase assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which kinases can it be used with?
This compound is a synthetic peptide with the sequence PLARTLSVAGLPGKK that serves as a substrate for several protein kinases.[1][2] It is most commonly used as a substrate for Calcium/calmodulin-dependent protein kinase II (CaMKII).[1][3] It is also a known substrate for other kinases including Ca2+-dependent protein kinase (CDPK), and Protein Kinase C (PKC).[4][5][6] The sequence is homologous to phosphorylation site 2 on glycogen synthase.[1][5]
Q2: What is the typical concentration range for this compound in a kinase assay?
The optimal concentration of this compound can vary depending on the specific kinase and the assay format. For CaMKII, a concentration of 100 µM has been used in radiometric assays.[7] For Ca2+-dependent protein kinase (CDPK), typical concentrations range from 100-150 µM, though concentrations as high as 1 mM have been used for inhibitor screening.[4]
Q3: How does the concentration of this compound affect the kinase reaction rate?
The relationship between the substrate concentration and the enzyme reaction rate is typically described by Michaelis-Menten kinetics.[8][9] At low concentrations, the reaction rate is directly proportional to the this compound concentration. As the concentration increases, the rate of reaction increases until the enzyme becomes saturated with the substrate, at which point the reaction reaches its maximum velocity (Vmax).[8][10]
Q4: What is the significance of the Michaelis constant (Km) for this compound?
The Michaelis constant (Km) is the concentration of this compound at which the kinase reaction rate is half of Vmax.[8][9] It is an inverse measure of the affinity of the kinase for this compound; a lower Km value indicates a higher affinity.[8][9] The reported Km of this compound for CaMKII is 12 µM.[11] For different isoforms of CDPK, the apparent Km values have been shown to range from 156 µM to 426 µM.[4]
Troubleshooting Guide
This section addresses common issues encountered when optimizing this compound concentration in kinase assays.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Pipetting inaccuracies, inconsistent incubation times, or edge effects on the microplate.[12] | - Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. - Use a master mix for reagents. - Employ a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously. - Avoid using the outer wells of the microplate or ensure proper sealing.[12] |
| Low signal or kinase activity | This compound concentration is too low, inactive enzyme, or suboptimal buffer conditions. | - Perform a this compound titration to determine the optimal concentration (see protocol below). - Verify the activity of your kinase preparation with a positive control. - Ensure all assay components (e.g., ATP, MgCl2, CaCl2/Calmodulin for CaMKII) are at their optimal concentrations.[7] |
| Inconsistent IC50 values for inhibitors | Variable enzyme activity, incorrect this compound concentration relative to Km, or compound interference.[12] | - Use a consistent, pre-tested batch of kinase. - For competitive inhibitors, the apparent IC50 value can be influenced by the substrate concentration. It is crucial to use a consistent this compound concentration, typically at or below the Km, for these studies. - Run control experiments to check for compound interference with the assay technology.[12] |
| Assay signal reaches a plateau quickly | The enzyme concentration is too high, leading to rapid substrate depletion. | - Reduce the concentration of the kinase in the assay. - Measure the reaction kinetics over a time course to ensure you are in the linear range of the assay. |
| High background signal | Non-specific binding of detection antibodies or auto-phosphorylation of the kinase. | - Include a "no enzyme" control to determine the background signal. - If using an antibody-based detection method, optimize the antibody concentration and blocking steps. - Some kinases require autophosphorylation for full activity; consider this when designing your assay.[4] |
Experimental Protocols
Determining the Optimal this compound Concentration (Substrate Titration)
This protocol describes a general method to determine the optimal concentration of this compound for your specific kinase and assay conditions. The goal is to find a concentration that provides a robust signal and is ideally within the linear range of the Michaelis-Menten curve, often around the Km value for inhibitor studies or at a saturating concentration (e.g., 5-10 times the Km) for measuring maximal enzyme activity.
Materials:
-
Purified, active kinase
-
This compound stock solution (e.g., 10 mM in water)
-
Kinase assay buffer (e.g., for CaMKII: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mg/mL BSA, 1 µM Calmodulin, 200 µM CaCl2)[7]
-
ATP stock solution (e.g., 10 mM)
-
Detection reagents (e.g., [γ-32P]ATP for radiometric assays, or specific antibodies for ELISA-based assays)[7][13]
-
Microplate (e.g., 96-well)
-
Plate reader or scintillation counter
Procedure:
-
Prepare a serial dilution of this compound: In a microplate, prepare a 2-fold serial dilution of this compound in kinase assay buffer. The concentration range should span from well below to well above the expected Km (e.g., for CaMKII with a Km of 12 µM, you might test a range from 1 µM to 200 µM).
-
Prepare the kinase master mix: Prepare a master mix containing the kinase at the desired concentration in the kinase assay buffer.
-
Initiate the reaction: Add the kinase master mix to each well containing the different concentrations of this compound. Then, add ATP to each well to start the reaction. The final ATP concentration should be kept constant.
-
Incubate: Incubate the plate at the optimal temperature for your kinase (e.g., 30°C) for a predetermined time that is within the linear range of the reaction.[7]
-
Stop the reaction and detect: Stop the reaction (e.g., by adding EDTA for ATP-dependent kinases). Proceed with the detection method specific to your assay format (e.g., spotting on P81 phosphocellulose paper for radiometric assays, or adding detection antibodies for ELISA).[14]
-
Analyze the data: Plot the kinase activity (e.g., CPM or absorbance) against the this compound concentration. This will generate a saturation curve. The optimal concentration will depend on your experimental goal (e.g., a concentration around the Km for inhibitor screening or a saturating concentration for measuring Vmax).
Quantitative Data Summary
The following table summarizes key quantitative data for this compound in kinase assays based on published literature.
| Kinase | Parameter | Value | Reference(s) |
| CaMKII | Km | 12 µM | [11] |
| CaMKII | Assay Concentration | 100 µM | [7] |
| CDPK | Apparent Km | 156 µM - 426 µM | [4] |
| CDPK | Typical Assay Concentration | 100 µM - 150 µM | [4] |
| CDPK | Inhibitor Screen Concentration | 500 µM - 1 mM | [4] |
Visualizations
Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
CaMKII Signaling Pathway Overview
Caption: Simplified CaMKII activation and substrate phosphorylation pathway.
References
- 1. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Syntide 2 - LKT Labs [lktlabs.com]
- 7. Methods optimization for the expression and purification of human calcium calmodulin-dependent protein kinase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. What is the effect of substrate concentration on enzyme activity? | AAT Bioquest [aatbio.com]
- 11. Syntide 2 acetate(108334-68-5 free base) | CaMK | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. One moment, please... [caltagmedsystems.co.uk]
- 14. merckmillipore.com [merckmillipore.com]
Technical Support Center: Syntide-2 Phosphorylation Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low signal issues in Syntide-2 phosphorylation assays.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address common problems during your experiments.
Category 1: Reagent and Component Issues
Q1: My assay has no signal or a very low signal-to-background ratio. Where should I start troubleshooting?
Start by verifying the integrity of your core components. The most common culprits are the kinase, the ATP, and the this compound substrate itself.
-
Kinase Activity : The most critical factor is ensuring your enzyme is active. Purity on a gel does not guarantee functionality.[1] Kinases require proper folding, the correct phosphorylation state, and necessary cofactors to be active.[1] An inactive kinase can lead to misleading results or a complete lack of signal.[1]
-
ATP Viability : ATP can degrade, especially through repeated freeze-thaw cycles. For radiometric assays using [γ-³²P]ATP or [γ-³³P]ATP, be mindful of the isotope's half-life, as radioactive decay will naturally reduce the signal over time.[2]
-
Substrate Integrity : Ensure your this compound peptide has been stored correctly. It is typically stored at -20°C and, after reconstitution, should be aliquoted to avoid multiple freeze-thaw cycles.[3] Stock solutions are generally stable for up to 3 months when frozen.[3]
Q2: How can I confirm that my kinase enzyme is active?
Confirming kinase activity is essential when troubleshooting a failed assay.[1]
-
Positive Control : Use a known, potent activator for your specific kinase (e.g., cAMP for PKA) to stimulate the reaction. If the signal remains low, the enzyme is likely inactive or inhibited.
-
Autophosphorylation Check : Some kinases, like CaMKII, undergo autophosphorylation which can be detected by Western blot using a phospho-specific antibody (e.g., anti-pT286 for CaMKII).[4] This can confirm the enzyme is catalytically competent.
-
Use a Control Substrate : Test the kinase with a different, reliable substrate if you have one available. This helps determine if the issue is with the this compound peptide specifically or the kinase in general.
Q3: Could my this compound peptide be the problem?
Yes, the quality and handling of the peptide substrate are crucial. This compound is a synthetic peptide substrate for Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC).[5][6][7]
-
Proper Storage : Lyophilized peptide should be stored at -20°C.[3] After reconstituting (e.g., in water or dilute acetic acid[3][7]), create single-use aliquots and freeze at -20°C to maintain stability.[3]
-
Correct Sequence : While rare, confirm you are using the correct peptide. Standard this compound may not be sufficient for all experimental contexts. For example, some studies have shown that an extended version of this compound is required to effectively compete with other substrates like GluN2B for the CaMKII active site.[8]
Category 2: Assay Conditions and Optimization
Q4: What are the optimal concentrations for ATP and this compound?
Optimal concentrations are critical and must be determined empirically for your specific kinase and assay format. A common reason for low signal is that substrate or ATP concentrations are not saturating, or they are being depleted too quickly.
-
ATP Concentration : The ATP concentration should ideally be at or near the Michaelis constant (Km) for your specific kinase to ensure robust activity. Assays are often run at ATP concentrations ranging from 1 µM to 1 mM.[9] Using ATP levels that mimic physiological conditions (around 1 mM) can be important for inhibitor specificity studies.[9]
-
This compound Concentration : The concentration of this compound should also be optimized. For CaMKII, the Km for this compound is reported to be around 12 µM.[3] Start with a concentration at or above this value and perform a titration to find the optimal level.
-
Linearity : Ensure your reaction is in the linear range, where the signal is proportional to product formation.[10] This typically corresponds to less than 10-20% of substrate (ATP or peptide) consumption.[10][11] If the reaction proceeds for too long or the enzyme concentration is too high, substrate depletion can cause the reaction to plateau, artificially lowering the apparent signal.
Q5: My assay buffer contains several components. Could any of them be inhibiting the reaction?
Yes, buffer components can significantly impact kinase activity.[9]
-
Detergents and Additives : Components like detergents, BSA, and divalent cations (e.g., MnCl₂) can interact with kinases or test compounds, affecting the results.[9]
-
DMSO Concentration : If screening compound libraries, be mindful of the final DMSO concentration. High levels of DMSO can inhibit kinase activity.[12] It is crucial to determine the tolerance of your specific kinase to DMSO.
-
pH and Temperature : Ensure the reaction buffer pH and incubation temperature are optimal for your kinase. Most kinase assays are performed at 30°C or room temperature.[11][13]
| Component | Typical Concentration Range | Potential Issue |
| ATP | 1 µM - 1 mM | Sub-optimal levels reduce signal; can be depleted in long reactions. |
| This compound | 10 µM - 100 µM | Sub-optimal levels reduce signal. |
| MgCl₂ | 5 mM - 20 mM | Essential cofactor for ATP binding; incorrect concentration affects activity. |
| DMSO | 0.1% - 2% | Can inhibit kinase activity at higher concentrations.[12] |
| DTT/β-ME | 1 mM - 5 mM | Reducing agents that can be critical for some kinases but may interfere with others. |
Table 1: Common reaction components and potential issues.
Category 3: Assay Procedure and Detection
Q6: I'm using a radiometric assay with P81 phosphocellulose paper. What are common pitfalls in this procedure?
The P81 paper binding assay is a classic method but requires careful execution.[11][14]
-
Inefficient Binding : After incubation, spot the reaction mixture onto the center of the P81 paper and allow it to fully absorb before washing.[11] This ensures the phosphorylated peptide binds effectively.
-
Inadequate Washing : The goal of washing is to remove all unincorporated [γ-³²P]ATP, which is a major source of high background.[11] Wash the papers thoroughly with multiple rinses of phosphoric acid (e.g., 0.75%).[11] Insufficient washing leaves residual ATP, which elevates the background and lowers the signal-to-noise ratio.
-
Sample Overloading : Do not spot too large a volume or too high a concentration of peptide, as this can exceed the binding capacity of the paper.
Experimental Protocol Example
Standard Protocol for Radiometric PKA Activity Assay
This protocol is a representative example for measuring the activity of Protein Kinase A (PKA) using [γ-³²P]ATP and a peptide substrate like Kemptide or this compound.
-
Prepare Reagents :
-
Assay Dilution Buffer (ADB) : 20 mM MOPS, pH 7.0, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.
-
Substrate Cocktail : Prepare a solution containing the peptide substrate (e.g., Kemptide) in ADB.
-
Magnesium/ATP Cocktail : Prepare a mix of MgCl₂ and ATP in ADB. For the radioactive assay, include [γ-³²P]ATP. The final ATP concentration in the reaction is typically 125 µM.[11]
-
-
Assay Reaction :
-
Stopping and Detection :
-
Stop the reaction by spotting 25 µL of the reaction mixture onto a numbered P81 phosphocellulose paper square.[11]
-
Allow the liquid to absorb for at least 30 seconds.[11]
-
Immerse the P81 squares in a beaker containing 0.75% phosphoric acid and wash multiple times to remove unincorporated ATP.[11]
-
Perform a final wash with acetone to dry the squares.[11]
-
Transfer each square to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.[11]
-
-
Controls :
-
Background Control : A reaction with no enzyme to measure non-specific binding of ATP to the P81 paper.
-
Endogenous Control : A reaction with the enzyme sample but without the specific peptide substrate to measure phosphorylation of other proteins in the sample.[11]
-
Visual Guides
Diagrams of Workflows and Pathways
Caption: Simplified signaling pathway for kinase activation and substrate phosphorylation.
References
- 1. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Syntide 2 [sigmaaldrich.com]
- 4. CaMKII autophosphorylation can occur between holoenzymes without subunit exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 6. This compound [PLARTLSVAGLPGKK] - 5 mg [anaspec.com]
- 7. Syntide 2 - LKT Labs [lktlabs.com]
- 8. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. ruo.mbl.co.jp [ruo.mbl.co.jp]
High background in CaMKII assay with Syntide-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during CaMKII kinase assays using the Syntide-2 substrate. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter, focusing on the common problem of high background signals.
Q1: What are the most common causes of high background signal in a CaMKII assay with this compound?
High background can obscure the true assay signal, reduce the dynamic range, and lead to false positives. It is a common issue that can often be resolved by systematically checking assay components and procedures.
Possible Causes & Solutions:
-
Reagent Contamination: Impurities in buffers, enzymes, ATP, or the this compound substrate can lead to non-specific signals.[1][2][3]
-
Suboptimal Reagent Concentrations: Excess concentrations of the kinase, ATP, or detection antibodies can increase background.
-
Solution: Titrate each component (CaMKII, ATP, and antibodies if applicable) to determine the optimal concentration that provides a robust signal without elevating the background.
-
-
Non-Specific Binding (ELISA-based assays): The detection antibody may bind non-specifically to the plate or other reagents.[4]
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Insufficient Washing: Failure to remove unbound reagents, particularly the kinase or detection antibodies, is a major source of high background.[3]
-
Solution: Increase the number and vigor of wash steps after enzyme incubation and after each antibody incubation step. Ensure complete aspiration of wash buffer from wells between washes.[3]
-
-
High Kinase Activity (Autophosphorylation): CaMKII can autophosphorylate, which may contribute to background if the assay conditions are not optimal.[5][6]
-
Solution: Optimize the incubation time and enzyme concentration. Ensure that "no substrate" or "no Ca2+/Calmodulin" controls are included to measure the level of autophosphorylation.
-
-
Instrument Settings: Incorrect plate reader settings can amplify noise.[1]
-
Solution: If using a fluorescence or luminescence-based assay, an excessively high gain setting can increase background noise. Optimize the gain using control wells. Verify that the correct wavelengths are being used.[1]
-
Q2: My "No Kinase" control wells show a high signal. What should I investigate first?
A high signal in the absence of the CaMKII enzyme points to a problem with the assay components or the detection system itself, rather than the kinase activity.
Troubleshooting Steps:
-
Check for ATP and Substrate Contamination: Verify the purity of your ATP and this compound stocks. Contaminants can sometimes be phosphorylated by other trace kinases or interfere with the detection method.[1]
-
Evaluate Detection Antibody Specificity (for ELISA assays): The phospho-specific detection antibody may be cross-reacting with the non-phosphorylated this compound substrate or binding directly to the plate. Run a control where no ATP is added to the reaction; this well should have a very low signal. Also, run a control with no primary antibody to check for non-specific binding of the secondary antibody.
-
Review Plate and Buffer Quality: Ensure you are using high-quality assay plates that are not prone to autofluorescence.[1] Contaminants in the assay buffer can also contribute to background signal.[2]
Q3: How can I optimize the concentrations of key reagents in my CaMKII assay?
Optimizing reagent concentrations is critical for achieving a good signal-to-background ratio. A matrix-based titration approach is often effective.
Recommended Optimization Strategy:
-
Kinase Titration: Perform a serial dilution of the CaMKII enzyme while keeping the concentrations of ATP and this compound constant and in excess. This will help you identify an enzyme concentration that falls within the linear range of the assay.
-
ATP Titration: Using the optimal CaMKII concentration, titrate ATP. The ideal concentration should be at or near the Km value for CaMKII if known, but often a concentration of 50-100 µM is a good starting point.[5]
-
Substrate Titration: Finally, with optimal enzyme and ATP concentrations, titrate the this compound substrate to ensure it is not rate-limiting.
Data Presentation: Recommended Reagent Concentrations
The following table provides recommended starting concentrations and ranges for key components of a typical in vitro CaMKII assay. Note that optimal concentrations may vary depending on the specific isoform of CaMKII, the assay format (radiometric vs. ELISA), and the supplier of the reagents.
| Reagent | Typical Starting Concentration | Typical Range | Notes |
| CaMKII | 10 - 50 ng/reaction | 1 - 100 ng/reaction | Should be determined empirically by titration. |
| This compound | 100 µM | 50 - 200 µM | Ensure concentration is well above the Km for robust activity. |
| ATP | 100 µM | 50 - 200 µM | High concentrations can sometimes inhibit kinases. The Km of CaMKII for ATP is typically in the low µM range.[5] |
| MgCl₂ | 10 mM | 5 - 20 mM | Essential cofactor for kinase activity. |
| CaCl₂ | 200 µM | 100 µM - 1 mM | Required for the activation of Calmodulin. |
| Calmodulin (CaM) | 1 µM | 0.5 - 5 µM | Should be in excess to ensure maximal activation of CaMKII.[5][7] |
| EGTA (in minus-Ca²⁺ controls) | 1 - 2 mM | 0.5 - 5 mM | Used to chelate free Ca²⁺ and prevent CaMKII activation in negative controls. |
Experimental Protocols
This section provides a generalized protocol for a non-radioactive, ELISA-based CaMKII activity assay using this compound.
Protocol: ELISA-Based CaMKII Assay
This protocol is adapted from commercially available assay kits.[8][9][10]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing Tris-HCl (pH 7.5), MgCl₂, BSA, and other stabilizing agents as required.
-
CaMKII Enzyme: Dilute the CaMKII stock to the desired concentration in ice-cold Kinase Buffer.
-
ATP Solution: Prepare a working solution of ATP in Kinase Buffer.
-
Stop Solution: Prepare a solution of 50-100 mM EDTA to chelate Mg²⁺ and stop the kinase reaction.[2]
-
Wash Buffer: Typically TBS or PBS with 0.05% - 0.1% Tween-20.
-
Antibody Dilutions: Dilute the anti-phospho-Syntide-2 primary antibody and the HRP-conjugated secondary antibody in a suitable blocking buffer.
2. Assay Procedure:
-
Substrate Coating: Use a microplate pre-coated with this compound substrate.
-
Reaction Setup: Add the CaMKII enzyme solution to the appropriate wells. Include "No Kinase" and "No Ca²⁺/CaM" (with EGTA) controls.
-
Kinase Reaction Initiation: Add the ATP solution containing Ca²⁺ and Calmodulin to all wells except the negative controls to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear phase.
-
Reaction Termination: Stop the reaction by adding the EDTA Stop Solution to each well.
-
Washing: Wash the plate 3-5 times with Wash Buffer to remove reaction components and unbound enzyme.
-
Primary Antibody Incubation: Add the diluted anti-phospho-Syntide-2 antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step (step 6).
-
Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (step 6).
-
Detection: Add TMB substrate to each well and incubate in the dark until sufficient color develops (typically 5-15 minutes).
-
Stop Detection: Stop the color development by adding 1N H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Mandatory Visualizations
CaMKII Activation and Signaling Pathway
Caption: CaMKII activation by Calcium/Calmodulin and subsequent substrate phosphorylation.
Experimental Workflow for ELISA-Based CaMKII Assay
Caption: Step-by-step workflow for a typical ELISA-based CaMKII kinase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breakage of the oligomeric CaMKII hub by the regulatory segment of the kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. CaM-kinase II (Human) Assay Kit - Creative BioMart [creativebiomart.net]
How to improve the specificity of Syntide-2 assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Syntide-2 assays for improved specificity and reliability. Find answers to frequently asked questions and detailed troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic peptide with the amino acid sequence PLARTLSVAGLPGKK.[1] It is derived from phosphorylation site 2 on glycogen synthase and serves as a substrate for several protein kinases.[2][3]
Q2: Which kinases phosphorylate this compound?
This compound is primarily known as a substrate for Ca²⁺/Calmodulin-dependent Protein Kinase II (CaMKII).[1][2][3][4][5] However, it can also be phosphorylated by other kinases, including Protein Kinase C (PKC), CaMKV, and Raf-1. This cross-reactivity is a critical factor to consider when designing experiments and interpreting results.
Q3: How can I improve the specificity of my this compound assay?
Improving specificity involves minimizing the activity of off-target kinases and ensuring the measured activity is predominantly from the kinase of interest (e.g., CaMKII). Here are several strategies:
-
Use a Phospho-Specific Antibody: Employ an assay format, such as an ELISA, that uses a monoclonal antibody specific to the phosphorylated this compound sequence.[6][7] This detection method is more specific than radiometric assays that measure the incorporation of ³²P, as the antibody will not recognize substrates phosphorylated by other kinases at different sites.
-
Optimize Substrate Concentration: Use a this compound concentration around the Km value for your kinase of interest. The Km of CaMKII for this compound is approximately 12 µM.[2] Using excessively high concentrations can promote phosphorylation by less specific, lower-affinity kinases.
-
Inhibitor Controls: Include inhibitors for known cross-reactive kinases in your experimental design. For example, if you are assaying CaMKII, you could include a specific PKC inhibitor to reduce its contribution to this compound phosphorylation.
-
Purified Enzyme: Whenever possible, use a purified kinase preparation to minimize the presence of other contaminating kinases. If using cell lysates, consider partial purification steps to enrich for your kinase of interest.
Q4: What are the key components of a this compound kinase assay?
A typical this compound kinase assay includes:
-
Kinase Source: Purified enzyme or a cell/tissue lysate.
-
This compound Peptide: The substrate to be phosphorylated.
-
ATP: The phosphate donor.
-
Magnesium Chloride (MgCl₂): A required cofactor for the kinase.
-
Assay Buffer: To maintain a stable pH and optimal ionic strength.
-
Activators: For CaMKII, this includes Calcium Chloride (CaCl₂) and Calmodulin.
-
Detection Reagents: This could be ³²P-labeled ATP for radiometric assays or a phospho-specific antibody and secondary reagents for ELISA-based assays.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays in a question-and-answer format.
Q1: Why is my background signal so high?
High background can obscure the true signal from your kinase of interest. Here are potential causes and solutions:
-
Cause 1: Non-enzymatic phosphorylation or non-specific antibody binding.
-
Solution: Include a "no enzyme" control (substituting the kinase with buffer) and a "no substrate" control. These will help you determine the level of background signal that is not due to enzymatic activity.
-
-
Cause 2: Contaminating kinases in the sample.
-
Solution: If using a lysate, other kinases that can phosphorylate this compound (like PKC) may be present.[3] Use specific inhibitors for these suspected contaminating kinases. For example, add a PKC inhibitor to your reaction mix if you are specifically trying to measure CaMKII activity.
-
-
Cause 3: Sub-optimal blocking or washing (ELISA-based assays).
-
Solution: Ensure that the blocking step is sufficient to prevent non-specific binding of the primary or secondary antibody. Increase the number and duration of wash steps to remove unbound reagents effectively.
-
Q2: Why is my signal low or absent?
A low or non-existent signal can be due to several factors related to enzyme activity or assay components.
-
Cause 1: Inactive Kinase.
-
Solution: Ensure the kinase has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the activity of your kinase with a known positive control substrate if available.
-
-
Cause 2: Missing or degraded essential cofactors.
-
Solution: CaMKII requires Ca²⁺ and calmodulin for activation.[5] Ensure these are present at optimal concentrations in your reaction buffer. Prepare fresh ATP and MgCl₂ solutions, as ATP can hydrolyze over time.
-
-
Cause 3: Sub-optimal assay conditions.
-
Solution: Optimize the reaction time, temperature, and pH. Perform a time-course experiment to determine the linear range of the kinase reaction. Also, perform a titration of the kinase to find the optimal enzyme concentration.
-
Q3: Why is there high variability between my replicates?
High variability can compromise the reliability and statistical significance of your results.
-
Cause 1: Pipetting errors.
-
Solution: Inconsistent pipetting, especially of small volumes of enzyme or inhibitors, can lead to significant variability. Ensure your pipettes are calibrated and use master mixes for reagents whenever possible to minimize pipetting steps.
-
-
Cause 2: Inconsistent reaction timing.
-
Solution: For kinetic assays, it is crucial to start and stop all reactions consistently. Using a multi-channel pipette to add the stop solution can help ensure uniform reaction times across wells.
-
-
Cause 3: Plate position effects (ELISA-based assays).
-
Solution: Inconsistent temperature or evaporation across the microplate (the "edge effect") can cause variability. Avoid using the outer wells of the plate, or ensure the plate is incubated in a humidified chamber to minimize evaporation.
-
Quantitative Data Summary
Table 1: Relative Kinase Activity with this compound Substrate
This table shows the relative Vmax/Km ratios of different kinases for this compound, indicating the efficiency of phosphorylation. A higher value suggests greater specificity and efficiency.
| Kinase | Relative Vmax/Km Ratio |
| CaMKII | 100 |
| PKC | 22 |
| Phosphorylase Kinase | 2 |
| Myosin Light Chain Kinase | 0.5 |
(Data sourced from LifeTein).[3]
Table 2: Typical Concentration Ranges for this compound Assay Components
This table provides general starting concentration ranges for key components. Optimal concentrations may vary depending on the specific kinase and experimental conditions and should be determined empirically.
| Component | Typical Concentration Range |
| This compound | 10 - 50 µM |
| ATP | 50 - 200 µM |
| MgCl₂ | 5 - 15 mM |
| CaCl₂ | 0.5 - 2 mM |
| Calmodulin | 1 - 5 µg/mL |
| Kinase | Varies (determine empirically) |
Detailed Experimental Protocol
Protocol: Non-Radioactive ELISA-based CaMKII Assay
This protocol is adapted for a 96-well plate format and utilizes a phospho-specific antibody for detection.[6][7]
1. Plate Preparation:
- Coat a 96-well microtiter plate with this compound substrate overnight at 4°C.
- Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
2. Kinase Reaction:
- Prepare a 2X Kinase Reaction Buffer containing ATP, MgCl₂, CaCl₂, and Calmodulin in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
- Add your kinase sample (e.g., purified CaMKII or cell lysate) to the wells. Include appropriate controls (e.g., "no enzyme" control).
- Initiate the kinase reaction by adding the 2X Kinase Reaction Buffer to all wells.
- Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). Ensure this time is within the linear range of the reaction.
3. Stopping the Reaction and Detection:
- Stop the reaction by adding a solution containing a chelator like EDTA to the wells.[6] This will sequester the Mg²⁺ ions required for kinase activity.
- Wash the plate three times with wash buffer.
- Add the primary antibody (a monoclonal antibody specific for phosphorylated this compound) diluted in blocking buffer.[7]
- Incubate for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Incubate for 1 hour at room temperature.
- Wash the plate five times with wash buffer.
4. Signal Development and Measurement:
- Add a chromogenic HRP substrate like TMB (3,3',5,5'-Tetramethylbenzidine).[7]
- Allow the color to develop in the dark.
- Stop the color development by adding a stop solution (e.g., 1 M H₂SO₄).
- Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of phosphorylated this compound, and thus to the CaMKII activity.
Visualizations
Caption: CaMKII signaling pathway activation.
Caption: Experimental workflow for an ELISA-based this compound assay.
Caption: Troubleshooting logic for common this compound assay issues.
References
Technical Support Center: Optimizing Syntide-2 Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in their Syntide-2 kinase experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which kinases phosphorylate it?
A1: this compound is a synthetic peptide substrate commonly used to measure the activity of certain protein kinases. Its amino acid sequence is Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys.[1] It is a well-recognized substrate for Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and also for protein kinase C (PKC).[1][2] Other kinases like phosphorylase kinase can also phosphorylate this compound, but with lower efficiency.[1]
Q2: What are the common assay formats for measuring this compound phosphorylation?
A2: this compound kinase activity can be measured using several formats:
-
Radiometric Assays: This traditional method uses [γ-³²P]ATP and measures the incorporation of the radioactive phosphate into this compound, which is often captured on P81 phosphocellulose paper.[3][4]
-
ELISA-based Assays: These non-radioactive assays use a phospho-specific antibody that recognizes phosphorylated this compound.[5] The assay is typically performed in a 96-well plate format and detected using a secondary antibody conjugated to an enzyme like HRP.[5]
-
HPLC-MS-based Assays: This method provides a non-radioactive, quantitative measurement by separating and detecting both the unphosphorylated (this compound) and phosphorylated (phospho-Syntide-2) peptides.[6]
-
FRET-based Sensors: Genetically encoded biosensors incorporating a modified this compound sequence can be used to measure CaMKII activity in living cells.[7]
Q3: What are the primary sources of variability in this compound kinase assays?
A3: Variability in kinase assays can arise from multiple factors:
-
Enzyme Quality and Concentration: The purity and specific activity of the kinase preparation are critical. Contaminating kinases or proteases can lead to inaccurate results.
-
Substrate Quality: The purity of the this compound peptide is important. Degradation of the peptide can lead to lower phosphorylation signals.[6]
-
Reagent Preparation and Handling: Inconsistent concentrations of ATP, Mg²⁺, and other buffer components can significantly impact enzyme activity. Pipetting errors can also introduce significant variability.
-
Assay Conditions: Variations in temperature, pH, and incubation time will affect the rate of the enzymatic reaction.[8]
-
Assay-Specific Issues: For radiometric assays, incomplete washing of unbound [γ-³²P]ATP can lead to high background.[9][10] For ELISA-based assays, antibody specificity and non-specific binding are potential sources of error.
Troubleshooting Guides
High Background Signal
Q: My radiometric assay using P81 paper shows a high background signal. What could be the cause and how can I fix it?
A: High background in a P81 filter-based assay is typically due to insufficient removal of unincorporated [γ-³²P]ATP. Here are some troubleshooting steps:
-
Washing Procedure: Ensure your washing procedure is thorough. Use chilled 0.5% phosphoric acid for washing.[10] Increase the number of washes (e.g., from 3 to 6 times) and the duration of each wash (e.g., 5 minutes per wash) to improve the removal of free radiolabeled ATP.[9][10]
-
Substrate Binding: this compound has a net positive charge that facilitates its binding to the negatively charged phosphocellulose paper. If your peptide substrate has insufficient positive charge, it may not bind efficiently, leading to a lower signal-to-noise ratio.[11]
-
Acetone Wash: An acetone wash after the phosphoric acid washes helps in drying the filter paper.[10] Ensure the paper is completely dry before scintillation counting.
Low Kinase Activity or No Signal
Q: I am observing very low or no phosphorylation of this compound in my assay. What are the potential reasons?
A: Low or no signal can stem from several issues related to the enzyme, substrate, or assay conditions.
-
Enzyme Inactivity:
-
Improper Storage: Ensure the kinase has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
-
Inactive Enzyme: Test the activity of your kinase with a known positive control substrate.
-
-
Substrate Degradation:
-
Incorrect Assay Buffer Composition:
-
Missing Cofactors: Kinase assays require specific cofactors. For CaMKII, Ca²⁺ and calmodulin are required for activation, and Mg²⁺ is an essential cofactor for the kinase reaction.[5]
-
Incorrect pH or Ionic Strength: The optimal pH and ionic strength can vary for different kinases. For myosin light chain kinase, the catalytic activity has a broad pH optimum (pH 6.5-9.0), but activation by calmodulin is more sensitive to pH and ionic strength.[8]
-
-
Sub-optimal ATP Concentration: The ATP concentration should be close to the Km of the kinase for ATP to ensure robust activity.[10]
Poor Reproducibility (High Well-to-Well Variability)
Q: My results show high variability between replicate wells. How can I improve the reproducibility of my this compound kinase assay?
A: High variability is often due to technical inconsistencies in assay setup.
-
Pipetting Accuracy: Use calibrated pipettes and ensure consistent pipetting technique, especially when adding small volumes of enzyme or inhibitors.
-
Reagent Mixing: Ensure all reagents are thoroughly mixed before adding them to the assay plate. Create a master mix for common reagents to be distributed across wells.
-
Temperature Control: Perform incubations in a temperature-controlled environment (e.g., a heat block or incubator) to ensure a consistent reaction rate across all wells.[12]
-
Plate Effects: Be aware of potential "edge effects" in 96-well plates where wells on the outer edges may experience different temperature or evaporation rates. Avoid using the outer wells for critical samples if this is a concern.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound kinase assays. Note that these values can vary depending on the specific experimental conditions.
Table 1: Relative Kinase Activity with this compound as a Substrate
| Kinase | Relative Vmax/Km Ratio | Reference |
| Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) | 100 | [1] |
| Ca²⁺/phospholipid-dependent protein kinase (PKC) | 22 | [1] |
| Phosphorylase kinase | 2 | [1] |
| Myosin light chain kinase | 0.005 | [1] |
Table 2: Example of Assay Conditions for CaMKII Activity
| Parameter | Value | Reference |
| pH | 7.1 | [13] |
| Temperature | 30°C | [10] |
| MgCl₂ Concentration | 10 mM | [13] |
| CaCl₂ Concentration | 1 mM | [13] |
| ATP Concentration | 100 µM | [13] |
| This compound Concentration | 50 µM | [12] |
Experimental Protocols
Protocol 1: Radiometric this compound Kinase Assay using P81 Phosphocellulose Paper
This protocol is adapted from standard radiometric kinase assay procedures.[10][14]
Materials:
-
Purified active kinase (e.g., CaMKII)
-
This compound peptide
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
For CaMKII: 1 mM CaCl₂, 2 µM Calmodulin
-
ATP solution (containing unlabeled ATP and [γ-³²P]ATP)
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid (chilled)
-
Acetone
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare the kinase reaction mix in a microcentrifuge tube on ice. For a 25 µL reaction, this would typically include:
-
5 µL of 4X Kinase Buffer
-
This compound to a final concentration of 50 µM
-
Water to a final volume of 20 µL
-
5 µL of the kinase at the desired concentration
-
-
Initiate the reaction by adding 5 µL of the ATP solution (final concentration of 100 µM ATP, with ~1 µCi [γ-³²P]ATP per reaction).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes) to ensure the reaction is in the linear range.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.[3]
-
Immediately drop the P81 paper into a beaker containing chilled 0.5% phosphoric acid.[10]
-
Wash the P81 papers four times with chilled 0.5% phosphoric acid for 5 minutes each wash to remove unincorporated [γ-³²P]ATP.[10]
-
Perform one final wash with acetone for 5 minutes to facilitate drying.[10]
-
Allow the P81 papers to air dry completely.
-
Place each dry P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
Protocol 2: Non-Radioactive ELISA-based this compound Kinase Assay
This protocol is based on commercially available ELISA kits for CaMKII activity.[5]
Materials:
-
96-well plate pre-coated with this compound
-
Purified active kinase (e.g., CaMKII)
-
Kinase reaction buffer
-
ATP solution (unlabeled)
-
Stop solution (e.g., 50 mM EDTA)
-
Phospho-Syntide-2 specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution for TMB reaction (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Add the kinase sample, diluted in kinase reaction buffer, to the this compound coated wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution (EDTA) to each well.
-
Wash the wells three times with wash buffer.
-
Add the phospho-Syntide-2 specific primary antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells three times with wash buffer.
-
Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells five times with wash buffer.[3]
-
Add the TMB substrate to each well and incubate in the dark at room temperature for 10-15 minutes.[3]
-
Stop the color development by adding the TMB stop solution.
-
Measure the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of phosphorylated this compound.
Visualizations
Caption: CaMKII Signaling Pathway Activation.
Caption: General Workflow for this compound Kinase Assays.
References
- 1. Calcium . calmodulin-dependent protein kinase II and calcium . phospholipid-dependent protein kinase activities in rat tissues assayed with a synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 3. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of pH, ionic strength, and temperature on activation by calmodulin an catalytic activity of myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. REGULATION OF PHOSPHORYLATION AT THE POSTSYNAPTIC DENSITY DURING DIFFERENT ACTIVITY STATES OF Ca2+/CALMODULIN-DEPENDENT PROTEIN KINASE II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
Effect of buffer conditions on Syntide-2 phosphorylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Syntide-2 phosphorylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for a this compound phosphorylation assay?
A1: The optimal pH for most kinase assays involving this compound, particularly with CaMKII, is typically around 7.5. A common buffer used is 50 mM HEPES at pH 7.5[1]. The structure and function of many kinases are stable within a pH range of 5.0 to 11.5[2]. However, significant deviations from the optimal pH can lead to reduced enzyme activity or even protein aggregation; for instance, low pH (6.8 or less) can promote CaMKII aggregation[3].
Q2: My phosphorylation reaction is showing low or no activity. What are the common causes?
A2: Low or no kinase activity can stem from several factors:
-
Missing Divalent Cations: Most kinases require a divalent cation, typically Magnesium (Mg²⁺), to coordinate the ATP molecule. A standard reaction buffer should include around 10 mM MgCl₂[1].
-
Incorrect Activators: For Ca²⁺/calmodulin-dependent kinases like CaMKII, the presence of both Calcium (Ca²⁺) and Calmodulin (CaM) is essential for activation[1][4]. Ensure they are added at appropriate concentrations.
-
Suboptimal Temperature: Kinase activity is highly sensitive to temperature. Most assays are performed at 30°C[1][5]. Temperatures above 40°C can cause rapid denaturation of most animal enzymes[6]. Conversely, very low temperatures will slow the reaction rate significantly[7].
-
Degraded ATP: ATP is susceptible to hydrolysis. Use fresh or properly stored ATP solutions.
-
Inactive Enzyme: Ensure the kinase has been stored correctly and has not undergone multiple freeze-thaw cycles. It's also important to consider that many kinases require autophosphorylation for full catalytic activity[8].
Q3: What is the role of divalent cations like Mg²⁺ and Ca²⁺ in the reaction?
A3: Divalent cations play critical roles in kinase reactions.
-
Magnesium (Mg²⁺): Mg²⁺ is the most common and generally preferred coordinating ion for kinases[9]. It forms a complex with ATP (Mg²⁺-ATP), which is the actual substrate for the kinase. Mg²⁺ facilitates the phosphoryl transfer and helps accelerate both substrate association and product dissociation[10].
-
Calcium (Ca²⁺): For kinases like CaMKII, Ca²⁺ acts as a crucial secondary messenger. It binds to calmodulin (CaM), and the resulting Ca²⁺/CaM complex then binds to and activates the kinase[4]. While essential for activation, high concentrations of Ca²⁺ or other divalent cations can sometimes be inhibitory[11][12]. For other kinases like PKA, Ca²⁺ does not support steady-state catalysis as efficiently as Mg²⁺ and can slow the reaction by trapping the phosphorylated product at the active site[9].
Q4: How does ATP concentration affect the phosphorylation of this compound?
A4: ATP is the phosphate donor, and its concentration is a critical parameter. The required concentration can vary, but a typical starting point is 100 µM[1]. Low ATP levels can not only limit the reaction rate but also affect the behavior of some kinases; for example, low ATP can promote the aggregation of CaMKII under ischemic-like conditions[3]. The ATP concentration should be optimized for your specific enzyme and experimental goals, as it is a key factor in enzyme kinetics.
Q5: Can temperature fluctuations impact the reproducibility of my results?
A5: Absolutely. Enzyme kinetics are highly dependent on temperature[13][14]. Even minor variations of 1-2°C can lead to changes in reaction rates of 10% to 20%[6]. For reproducible results, it is crucial to maintain a constant and precise temperature throughout the incubation period, for example by using a calibrated water bath or incubator set to 30°C[1][5].
Quantitative Data on Buffer Conditions
This table summarizes typical concentrations and conditions for a CaMKII-mediated this compound phosphorylation assay, compiled from various protocols.
| Parameter | Recommended Range/Value | Notes | Source(s) |
| Buffer | 50 mM HEPES | Provides stable pH buffering in the optimal range. | [1] |
| pH | 7.5 | Optimal for CaMKII activity. | [1] |
| This compound | 100 µM | Common substrate concentration. | [1] |
| ATP | 100 µM | Ensure fresh stock; acts as the phosphate donor. | [1] |
| MgCl₂ | 10 mM | Essential cofactor for ATP coordination. | [1] |
| CaCl₂ | 200 µM | Required for CaMKII activation (with Calmodulin). | [1] |
| Calmodulin (CaM) | 1 µM | Binds Ca²⁺ to activate CaMKII. | [1] |
| Temperature | 30°C | Optimal temperature for maintaining enzyme activity and stability. | [1][5] |
Experimental Protocols
Standard Protocol for this compound Phosphorylation by CaMKII
This protocol describes a typical radioactive assay using [γ-³²P]ATP.
Materials:
-
Kinase Buffer: 50 mM HEPES, pH 7.5
-
CaMKII enzyme
-
This compound peptide
-
10X Reaction Mix: 1 M HEPES (pH 7.5), 100 mM MgCl₂, 2 mM CaCl₂
-
Calmodulin (CaM)
-
Bovine Serum Albumin (BSA)
-
[γ-³²P]ATP
-
Cold ATP
-
P81 Phosphocellulose paper
-
75 mM Phosphoric acid
-
Stop Solution (e.g., 75 mM phosphoric acid or EDTA)
Procedure:
-
Prepare Reaction Mixture: On ice, prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 200 µM CaCl₂, 1 mg/mL BSA, 1 µM CaM, and 100 µM this compound[1].
-
Add ATP: Add a mix of [γ-³²P]ATP (e.g., 60 µCi/mL) and unlabeled ("cold") ATP to a final concentration of 100 µM[1].
-
Pre-incubate: Incubate the reaction mixture at 30°C for 2-3 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Start the phosphorylation reaction by adding the CaMKII enzyme (e.g., to a final concentration of 10 nM)[1].
-
Incubate: Continue the incubation at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper disc[5]. The acidic conditions of the paper will stop the enzymatic reaction.
-
Wash: Extensively wash the P81 paper discs in 75 mM phosphoric acid (e.g., 4 washes of 5 minutes each) to remove unincorporated [γ-³²P]ATP[5].
-
Quantify: Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter. The counts are directly proportional to the amount of phosphorylated this compound.
Visualizations
Caption: Experimental workflow for a radioactive this compound phosphorylation assay.
Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent phosphorylation of this compound.
References
- 1. Methods optimization for the expression and purification of human calcium calmodulin-dependent protein kinase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH on the structure, function, and stability of human calcium/calmodulin-dependent protein kinase IV: combined spectroscopic and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential regulation by ATP versus ADP further links CaMKII aggregation to ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 6. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 7. youtube.com [youtube.com]
- 8. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Divalent Metal Ions Mg2+ and Ca2+ Have Distinct Effects on Protein Kinase A Activity and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Divalent metal ions influence catalysis and active-site accessibility in the cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of calcium and other divalent cations on protein turnover in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of divalent metal ions on the calcium pump and membrane phosphorylation in human red cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. dergipark.org.tr [dergipark.org.tr]
Preventing degradation of Syntide-2 in solution
This technical support center provides guidance on preventing the degradation of Syntide-2 in solution, offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a synthetic peptide with the amino acid sequence Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys-OH.[1] It serves as a substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC).[1][2] It is typically supplied as a lyophilized powder.
Q2: How should lyophilized this compound be stored?
Lyophilized this compound is stable at room temperature for short periods during shipping. For long-term storage, it is recommended to keep the lyophilized powder at -20°C.
Q3: What is the recommended procedure for reconstituting this compound?
To reconstitute this compound, use a high-purity solvent such as sterile, deionized water or a buffer appropriate for your experiment. Some manufacturers suggest solubility in water at 1 mg/mL or in 5% acetic acid. For kinase assays, it is common to dissolve the peptide in the kinase reaction buffer.
Q4: How should this compound solutions be stored?
For optimal stability, it is recommended to prepare fresh solutions of this compound for each experiment. If storage of a stock solution is necessary, it should be aliquoted into small, single-use volumes to avoid multiple freeze-thaw cycles. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C. One manufacturer suggests that stock solutions are stable for up to 3 months at -20°C.
Q5: What are the primary factors that can cause degradation of this compound in solution?
The primary factors that can lead to the degradation of peptides like this compound in solution include:
-
pH: Extreme pH values can lead to hydrolysis of peptide bonds. For many peptides, a pH range of 5-7 is considered optimal for stability.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Proteases: Contamination of solutions with proteases can lead to enzymatic degradation of the peptide.
-
Oxidation: Although this compound does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still be a concern over long-term storage.
-
Repeated Freeze-Thaw Cycles: These can cause physical stress on the peptide and lead to aggregation or degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Kinase Activity in Assay | Degradation of this compound substrate. | • Prepare fresh this compound solution for each experiment.• Ensure the pH of the assay buffer is within a stable range for the peptide (typically pH 5-7).• Avoid prolonged incubation of this compound at elevated temperatures.• Use protease-free water and reagents. |
| Precipitation of this compound Solution | Peptide aggregation or poor solubility. | • Ensure the peptide is fully dissolved upon reconstitution.• If solubility is an issue, consider using a small amount of a co-solvent like DMSO, followed by dilution in aqueous buffer (check for compatibility with your assay).• Avoid repeated freeze-thaw cycles of stock solutions. |
| Inconsistent Results Between Experiments | Variability in this compound concentration or integrity. | • Aliquot stock solutions to ensure consistent concentration for each experiment.• Always use freshly thawed aliquots.• Periodically check the integrity of your stock solution using a stability assessment protocol (see below). |
Data Presentation
Table 1: General Recommendations for this compound Storage
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Long-term | Keep container tightly sealed to prevent moisture absorption. |
| Stock Solution | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Use high-purity, sterile solvents. |
| Stock Solution | -80°C | > 3 months | Recommended for long-term storage of solutions. |
| Working Solution | 4°C | < 24 hours | Prepare fresh daily for best results. |
Note: The stability of this compound in solution is highly dependent on the specific buffer composition, pH, and temperature. The timeframes provided are general guidelines. For critical applications, it is recommended to perform your own stability studies.
Experimental Protocols
Protocol: General Assessment of Peptide Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific buffer over time.
1. Materials:
- This compound
- High-purity water (HPLC grade)
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)
- The buffer in which stability is to be tested
- HPLC system with a C18 column suitable for peptide analysis
- Temperature-controlled incubator or water bath
2. Procedure:
- Preparation of Stock Solution: Reconstitute this compound in the test buffer to a known concentration (e.g., 1 mg/mL).
- Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the this compound solution onto the HPLC system.
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A typical gradient for peptide analysis would be a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
- Detection: Monitor absorbance at 214 nm or 280 nm.
- Incubation: Store the remaining stock solution under the desired test conditions (e.g., 4°C, 25°C, or 37°C).
- Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours, and 1 week), withdraw an aliquot of the stored solution and analyze it by HPLC using the same method as the initial analysis.
- Data Analysis:
- Record the peak area of the main this compound peak at each time point.
- Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
- Observe the appearance of any new peaks, which may indicate degradation products.
Visualizations
Caption: General degradation pathways for peptides in solution.
Caption: Experimental workflow for testing this compound stability.
References
Common pitfalls in using Syntide-2 for kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Syntide-2 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which kinases is it a substrate for?
This compound is a synthetic peptide commonly used as a substrate for several protein kinases. Its sequence is derived from a phosphorylation site on glycogen synthase. It is primarily recognized and phosphorylated by Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC).
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to follow proper storage and handling procedures. Lyophilized this compound should be stored at -20°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: How should I reconstitute lyophilized this compound?
The solubility of this compound can vary depending on the solvent. It is generally soluble in water. For difficult-to-dissolve preparations, using a small amount of aqueous acetic acid (e.g., 10-30%) or DMSO can aid in solubilization. It is important to ensure the final concentration of these solvents in the kinase assay is compatible with the enzyme's activity.
Troubleshooting Guide
High Background Signal
Problem: My kinase assay is showing a high background signal, even in the absence of kinase or in the presence of an inhibitor.
Possible Causes & Solutions:
-
Contaminated Reagents: ATP solutions, buffers, or the this compound stock itself may be contaminated with kinases or phosphatases.
-
Solution: Use freshly prepared, high-purity reagents. Filter-sterilize buffers and consider using commercially available kinase-free reagents.
-
-
Non-Specific Binding of Detection Antibody: In antibody-based detection methods (e.g., ELISA), the antibody may bind non-specifically to the plate or to unphosphorylated this compound.
-
Solution: Optimize blocking steps with appropriate blocking agents (e.g., BSA, non-fat dry milk). Ensure the primary antibody is specific for the phosphorylated form of this compound.
-
-
Autophosphorylation of the Kinase: Some kinases can autophosphorylate, contributing to the background signal.
-
Solution: Include a "no substrate" control to quantify the level of autophosphorylation.
-
Low or No Kinase Activity
Problem: I am observing very low or no phosphorylation of this compound in my assay.
Possible Causes & Solutions:
-
Inactive Kinase: The kinase may have lost activity due to improper storage or handling.
-
Solution: Use a fresh aliquot of the kinase and ensure it has been stored under the recommended conditions. Verify its activity with a known positive control substrate.
-
-
Suboptimal Assay Conditions: The buffer pH, ionic strength, or cofactor concentrations may not be optimal for the kinase.
-
Solution: Review the literature for the optimal assay conditions for your specific kinase. Perform a matrix-based optimization of key buffer components.
-
-
This compound Degradation: The this compound peptide may have been degraded by proteases present in the enzyme preparation or other reagents.
-
Solution: Add a broad-spectrum protease inhibitor cocktail to the assay buffer. Ensure the purity of the kinase preparation.
-
-
Incorrect this compound Concentration: The concentration of this compound may be too far below the Km value for the kinase, resulting in a low reaction rate.
-
Solution: Determine the Km of your kinase for this compound under your assay conditions and use a substrate concentration around the Km value.
-
Inconsistent or Irreproducible Results
Problem: My results are varying significantly between experiments or even between wells of the same plate.
Possible Causes & Solutions:
-
Lot-to-Lot Variability of this compound: Different batches of synthesized this compound can have variations in purity and composition.
-
Solution: Whenever possible, purchase a large single lot of this compound for a series of experiments. If you must switch lots, perform a bridging study to ensure the new lot performs comparably to the old one.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For high-throughput assays, consider using automated liquid handlers.
-
-
This compound Precipitation: this compound may precipitate in the assay buffer, leading to inconsistent concentrations.
-
Solution: Ensure complete dissolution of this compound in the stock solution. Visually inspect the assay plate for any signs of precipitation. If precipitation is suspected, try adjusting the buffer composition (e.g., pH, ionic strength).
-
Quantitative Data Summary
| Kinase | This compound Km (µM) | Notes |
| CaMKII | ~10-15 | The Km can vary depending on the specific isoform and assay conditions. |
| PKC | ~11 | The Km can be influenced by the presence of lipids and other cofactors. |
Experimental Protocols
General Protocol for a CaMKII Kinase Assay using this compound
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular experimental setup.
1. Reagent Preparation:
-
Kinase Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
-
ATP Solution: Prepare a stock solution of 10 mM ATP in water.
-
This compound Stock Solution: Reconstitute lyophilized this compound in sterile water to a stock concentration of 1 mM.
-
CaMKII Enzyme: Dilute the kinase to the desired working concentration in Kinase Buffer.
-
Stop Solution: 100 mM EDTA.
2. Assay Procedure:
-
To each well of a microplate, add the following in order:
-
Kinase Buffer
-
This compound (to a final concentration around the Km)
-
CaMKII enzyme
-
-
Initiate the kinase reaction by adding ATP (to a final concentration of, for example, 100 µM).
-
Incubate the plate at 30°C for the desired reaction time (e.g., 30 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Proceed with the chosen detection method (e.g., radioactivity measurement, antibody-based detection).
3. Controls:
-
No Enzyme Control: Replace the kinase solution with Kinase Buffer.
-
No Substrate Control: Replace the this compound solution with water.
-
No ATP Control: Replace the ATP solution with water.
Visualizations
Technical Support Center: Optimizing ATP Concentration for Syntide-2 Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing ATP concentration for kinase assays utilizing the Syntide-2 peptide substrate.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing ATP concentration crucial for my this compound kinase assay?
Optimizing the ATP concentration is critical because it directly impacts the kinase reaction rate and the apparent potency of kinase inhibitors. Most kinase inhibitors are ATP-competitive, meaning they compete with ATP for binding to the kinase's active site.[1] The concentration of ATP in your assay will therefore influence an inhibitor's IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Low ATP concentrations (below the Km): The assay will be highly sensitive to ATP-competitive inhibitors, resulting in lower IC50 values. This is often desirable for primary screens to identify potential hits.[1]
-
High ATP concentrations (approaching physiological levels): Inhibitors must compete with more ATP, leading to higher IC50 values.[1] Testing at physiological ATP concentrations (typically 1-10 mM) can offer a more accurate prediction of an inhibitor's efficacy in a cellular context.[1]
Q2: What is the ATP Km, and why is it a common choice for kinase assays?
The Michaelis constant (Km) for ATP is the concentration of ATP at which the kinase reaction rate is half of its maximum velocity (Vmax).[1] It reflects the affinity of the kinase for ATP. Conducting this compound assays at or near the ATP Km is standard practice for several reasons:
-
Sensitivity: It provides a good balance for detecting ATP-competitive inhibitors.[1]
-
Standardization: It allows for the comparison of inhibitor potencies across different kinases. Under these conditions, the IC50 value is approximately twice the inhibitor's dissociation constant (Ki), as described by the Cheng-Prusoff equation.[1]
Q3: What is a typical starting range for ATP concentration in a this compound assay?
A typical starting concentration for ATP in a this compound assay can range from 10 µM to 1 mM. However, the optimal concentration is highly dependent on the specific kinase being assayed. For example, some published studies using this compound have used ATP concentrations of 50 µM and 1 mM.[2][3] It is strongly recommended to experimentally determine the optimal ATP concentration for your specific kinase and assay conditions.
Q4: How does ATP concentration affect the IC50 of different types of inhibitors?
-
ATP-Competitive Inhibitors: The IC50 value will increase as the ATP concentration increases.
-
Non-Competitive Inhibitors: The IC50 value will not be significantly affected by changes in ATP concentration.
-
Uncompetitive Inhibitors: The IC50 value will decrease as the ATP concentration increases.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or no assay signal | Insufficient ATP: The ATP concentration may be the limiting reagent, especially in endpoint assays that measure ATP depletion. | Increase the ATP concentration, but be mindful of the impact on inhibitor IC50 values.[1] |
| High kinase concentration: Rapid depletion of ATP can occur if the kinase concentration is too high. | Optimize the kinase concentration and reaction time to ensure the reaction stays within the linear range (typically <20% substrate turnover).[1] | |
| High background signal | ATP contamination: Reagents or samples may be contaminated with ATP. | Use high-purity reagents and dedicated pipette tips. Run a "no enzyme" control to determine the background signal from ATP contamination. |
| Inconsistent results between experiments | Inconsistent ATP preparation: Variations in ATP stock dilution can lead to variability. | Always use a fresh dilution of ATP from a validated stock for each experiment. Ensure the buffer used for dilution is consistent.[1] |
| ATP degradation: ATP solutions can degrade with multiple freeze-thaw cycles. | Aliquot your ATP stock solution to minimize freeze-thaw cycles.[1] Prepare fresh ATP stock from a high-quality source.[1] | |
| Variation in co-factors: The concentration of magnesium ions (Mg²⁺) can influence the effective concentration of ATP and affect kinase activity.[1] | Ensure a consistent and optimized concentration of Mg²⁺ in your reaction buffer. | |
| Inhibitor appears weak or inactive | High ATP concentration: If you are using a high ATP concentration, this may be expected for an ATP-competitive inhibitor. | Consider re-testing at the ATP Km to determine the inhibitor's intrinsic potency.[1] |
| Inhibitor is not ATP-competitive: The inhibitor may bind to a site other than the ATP-binding pocket. | Perform the IC50 determination at a lower ATP concentration. If the IC50 does not shift significantly, your inhibitor may be non-competitive.[1] |
Experimental Protocols
Protocol 1: Determination of the Apparent ATP Km for a Kinase with this compound
This protocol outlines the steps to determine the apparent Michaelis constant (Km) of ATP for your kinase of interest using this compound as the substrate. This is achieved by measuring the initial reaction velocity at various ATP concentrations while keeping the kinase and this compound concentrations constant.
Materials:
-
Purified kinase of interest
-
This compound peptide substrate
-
ATP stock solution (high quality)
-
Kinase reaction buffer (containing Mg²⁺)
-
Assay detection reagents (e.g., ADP-Glo™, Kinase-Glo™, or reagents for a coupled PK/LDH assay)
-
Microplate reader (luminometer or spectrophotometer, depending on the assay)
-
96- or 384-well plates
Procedure:
-
Prepare ATP Dilutions: Create a serial dilution of ATP in the kinase reaction buffer. A common approach is a 2-fold serial dilution starting from a high concentration (e.g., 200 µM) down to a very low concentration, covering at least 10-12 data points.
-
Set Up Reactions:
-
In a microplate, add the kinase and this compound at fixed, optimized concentrations. The this compound concentration should be saturating (typically 5-10 times its Km value, if known).
-
Add the different ATP dilutions to initiate the kinase reaction.
-
Include "no enzyme" controls for background subtraction.
-
-
Incubate: Incubate the plate at the optimal temperature for your kinase (e.g., 30°C or room temperature) for a predetermined time. Ensure the reaction remains in the linear range (less than 20% substrate turnover).
-
Stop Reaction and Detect Signal:
-
Stop the reaction according to your assay kit's instructions (e.g., by adding a stop solution or the detection reagent itself).
-
Measure the signal (e.g., luminescence or absorbance) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" controls) from your experimental data.
-
Plot the initial reaction velocity (V) against the ATP concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km.
-
Data Presentation: Example ATP Km Determination
| ATP Concentration (µM) | Kinase Activity (Relative Luminescence Units) |
| 200 | 98,500 |
| 100 | 95,200 |
| 50 | 88,100 |
| 25 | 75,300 |
| 12.5 | 58,600 |
| 6.25 | 40,100 |
| 3.125 | 24,500 |
| 1.56 | 13,800 |
| 0.78 | 7,200 |
| 0.39 | 3,900 |
| 0 | 500 |
Note: The above data is for illustrative purposes only.
Visualizations
Caption: Workflow for the experimental determination of the apparent ATP Km.
References
- 1. benchchem.com [benchchem.com]
- 2. Structures of apicomplexan calcium-dependent protein kinases reveal mechanism of activation by calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Calcium-Dependent Protein Kinase 2A, a Potential Drug Target Against Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Syntide-2 and Autocamtide-2 as CaMKII Substrates for Researchers
For researchers in neuroscience, cell signaling, and drug development, selecting the optimal substrate for Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) assays is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two widely used synthetic peptide substrates, Syntide-2 and Autocamtide-2, offering a deep dive into their performance, underlying mechanisms, and practical applications.
This publication outlines the key differences in the kinetic parameters of this compound and Autocamtide-2, details experimental protocols for their use in CaMKII activity assays, and visualizes the CaMKII signaling pathway and a general experimental workflow. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the necessary information to make an informed choice of substrate for their specific research needs.
Performance Comparison: A Quantitative Look at CaMKII Substrates
The efficiency of a substrate in a kinase assay is best understood through its kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These values provide insight into the substrate's affinity for the enzyme and the maximum rate of phosphorylation.
| Parameter | This compound | Autocamtide-2 | Reference |
| Origin | Derived from phosphorylation site 2 of glycogen synthase. | Derived from the autophosphorylation site (Thr286) of CaMKIIα. | [1][2] |
| Km (µM) | 12 | 6.7 ± 1.7 (in the presence of Ca2+) 8.6 ± 1.6 (in the absence of Ca2+) | [3] |
| Vmax (µmol/min/mg) | Not explicitly stated in comparative studies. | 1.3 ± 0.2 (in the presence of Ca2+) 1.5 ± 0.2 (in the absence of Ca2+) | [4] |
| Binding Site Interaction | Primarily interacts with the S-site of CaMKII. | Interacts with both the S-site and the T-site of CaMKII. | [2][5] |
Key Insights from the Data:
-
Affinity: Autocamtide-2 exhibits a lower Km value compared to this compound, indicating a higher affinity for CaMKII. This higher affinity can be advantageous in assays where the substrate concentration is a limiting factor.
-
Mechanism of Interaction: The distinct binding mechanisms of the two peptides are a crucial consideration. This compound's interaction is more straightforward, primarily involving the substrate-binding S-site. In contrast, Autocamtide-2's dual interaction with both the S-site and the T-site, which is involved in the autoinhibition of CaMKII, can influence the enzyme's conformational state and activity in a more complex manner.[2][5] This dual interaction is a consequence of Autocamtide-2 mimicking the autophosphorylation domain of CaMKII itself.
Understanding the CaMKII Signaling Pathway
CaMKII is a key mediator of calcium signaling in cells, playing a pivotal role in numerous physiological processes, particularly in synaptic plasticity. The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium levels.
Caption: The CaMKII signaling cascade, from activation by calcium to downstream effects.
Experimental Protocols: Measuring CaMKII Activity
A variety of methods can be employed to measure CaMKII activity using either this compound or Autocamtide-2. The choice of assay depends on the available equipment, desired throughput, and sensitivity. Below are generalized protocols for two common assay types.
Radioactive Kinase Assay
This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate peptide.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing HEPES, MgCl₂, CaCl₂, and calmodulin.
-
Enzyme and Substrate Addition: Add purified CaMKII enzyme to the reaction mixture. Initiate the reaction by adding the peptide substrate (this compound or Autocamtide-2) and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper (e.g., P81).
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter or a phosphorimager.
Non-Radioactive Kinase Assay (ELISA-based)
This method utilizes a phospho-specific antibody to detect the phosphorylated substrate in a 96-well plate format, offering a safer and higher-throughput alternative to the radioactive assay.
Methodology:
-
Plate Coating: Coat a 96-well plate with the peptide substrate (this compound or Autocamtide-2).
-
Kinase Reaction: Add the CaMKII enzyme, ATP, and necessary cofactors (Ca²⁺/Calmodulin) to the wells and incubate to allow for phosphorylation.
-
Washing: Wash the wells to remove the enzyme and ATP.
-
Primary Antibody Incubation: Add a phospho-specific primary antibody that recognizes the phosphorylated form of the substrate and incubate.
-
Washing: Wash to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.
-
Washing: Wash to remove unbound secondary antibody.
-
Detection: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance using a plate reader. The signal intensity is proportional to the amount of phosphorylated substrate.
Experimental Workflow for Substrate Comparison
To directly compare the performance of this compound and Autocamtide-2, a standardized experimental workflow is essential.
Caption: A streamlined workflow for comparing CaMKII substrate kinetics.
Conclusion: Making the Right Choice
Both this compound and Autocamtide-2 are valuable tools for studying CaMKII activity. The choice between them hinges on the specific experimental goals and conditions.
-
Autocamtide-2 is the substrate of choice when higher affinity is desired, particularly in assays with low substrate concentrations. Its origin as a mimic of the CaMKII autophosphorylation site makes it a highly specific and efficient substrate.
-
This compound , while having a slightly lower affinity, is a well-established and reliable substrate. Its simpler interaction with the CaMKII S-site may be preferable in studies where the complex allosteric regulation of the T-site is not the primary focus.
Ultimately, for novel research applications, it is advisable to empirically test both substrates to determine which provides the optimal signal-to-noise ratio and kinetic profile for the specific experimental setup. This guide provides the foundational knowledge and practical frameworks to facilitate this critical decision-making process in the dynamic field of kinase research.
References
- 1. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Behavioral Neuroscience - CAT N°: 15934 [bertin-bioreagent.com]
- 4. Substrate-selective and Calcium-independent Activation of CaMKII by α-Actinin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
Validating CaMKII Activity: A Comparative Guide to Using Syntide-2 and Inhibitors
For researchers, scientists, and drug development professionals, accurately measuring the activity of Calcium/Calmodulin-dependent protein kinase II (CaMKII) is crucial for understanding its role in various signaling pathways and for the development of targeted therapeutics. This guide provides a comprehensive comparison of methods for validating CaMKII activity, focusing on the use of the synthetic peptide substrate Syntide-2 in conjunction with well-characterized inhibitors.
CaMKII is a key serine/threonine kinase involved in a multitude of cellular processes, including learning, memory, and cardiac function.[1][2] Its dysregulation has been implicated in diseases such as Alzheimer's, heart arrhythmia, and cancer.[2] Therefore, robust methods for quantifying its enzymatic activity are essential. This compound, a synthetic peptide, serves as a specific and efficient substrate for CaMKII, making it a cornerstone of in vitro kinase assays.[3][4] The validation of CaMKII activity is further strengthened by the use of specific inhibitors that allow for the discrimination of CaMKII-dependent phosphorylation from the activity of other kinases.
Comparative Analysis of CaMKII Inhibitors
Several inhibitors are commonly used to validate CaMKII activity in assays utilizing this compound. The choice of inhibitor can significantly impact experimental outcomes, and understanding their properties is key to accurate data interpretation. The most widely used inhibitors include KN-93 and the Autocamtide-2-Related Inhibitory Peptide (AIP).
| Inhibitor | Mechanism of Action | Potency (IC50/Ki) | Key Characteristics |
| KN-93 | Allosteric inhibitor, competitive with Ca²⁺/Calmodulin binding.[5][6] | Ki: 370 nM[7]; IC50: ~1–4 µM[6] | Cell-permeable, reversible. Also inhibits CaMKI and CaMKIV.[6] Does not inhibit autophosphorylated CaMKII.[6] |
| AIP (Autocamtide-2-Related Inhibitory Peptide) | Competitive inhibitor, derived from the CaMKII autophosphorylation site.[8] | More potent than KN-93.[8][9] | Highly specific for CaMKII.[9] A non-phosphorylatable analog of autocamtide-2.[9] |
Note: IC50 and Ki values can vary depending on assay conditions, such as ATP and substrate concentrations.
Visualizing the CaMKII Signaling Pathway and Inhibition
To better understand the context of CaMKII activity validation, it is helpful to visualize its signaling pathway and the points at which inhibitors act.
Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent substrate phosphorylation.
Experimental Protocol: In Vitro CaMKII Activity Assay
This protocol outlines a typical non-radioactive, ELISA-based assay for measuring CaMKII activity using this compound.
Materials:
-
Purified CaMKII enzyme
-
This compound peptide (often pre-coated on microplates)[10][11]
-
CaMKII inhibitors (e.g., KN-93, AIP)
-
Calcium Chloride (CaCl₂) and EGTA solutions
-
Anti-phospho-Syntide-2 antibody (often HRP-conjugated)[10][11]
-
Stop solution (e.g., H₂SO₄)[12]
-
Microplate reader
Workflow:
Caption: Step-by-step workflow for a CaMKII activity assay using this compound.
Procedure:
-
Preparation: Prepare all reagents and solutions. If using a kit, follow the manufacturer's instructions for reconstitution of components.[10][12]
-
Reaction Setup: To the wells of a microplate pre-coated with this compound, add the kinase reaction buffer, purified CaMKII enzyme, and the desired concentration of the inhibitor (or vehicle control).
-
Initiation: Start the phosphorylation reaction by adding the ATP solution.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.[13]
-
Stopping the Reaction: Terminate the kinase reaction, often by adding a chelating agent like EDTA.[10]
-
Detection:
-
Wash the wells to remove unreacted components.
-
Add an HRP-conjugated antibody that specifically recognizes phosphorylated this compound.[10][11]
-
Incubate to allow antibody binding.
-
Wash away unbound antibody.
-
Add a chromogenic HRP substrate (like TMB) and allow color to develop.[10][11]
-
Stop the color development with a stop solution.
-
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is proportional to the amount of phosphorylated this compound and thus to the CaMKII activity.
Logical Framework for Data Interpretation
The data obtained from the CaMKII activity assay can be used to determine the potency of inhibitors and validate the specificity of the measured kinase activity.
Caption: Logical flow for interpreting CaMKII inhibition data.
By employing the methodologies and understanding the comparative aspects outlined in this guide, researchers can confidently and accurately validate CaMKII activity, paving the way for new discoveries and therapeutic interventions.
References
- 1. THE SIGNALLING PATHWAY OF CAMKII-MEDIATED APOPTOSIS AND NECROSIS IN THE ISCHEMIA/REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 3. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 4. This compound - Behavioral Neuroscience - CAT N°: 15934 [bertin-bioreagent.com]
- 5. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 11. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 12. CaM-kinase II (Human) Assay Kit - Creative BioMart [creativebiomart.net]
- 13. Aβ-induced synaptic impairments require CaMKII activity that is stimulated by indirect signaling events - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Off-Target Effects: A Comparative Guide to the Cross-reactivity of Kinases with Syntide-2
For researchers, scientists, and drug development professionals, understanding the substrate specificity of protein kinases is paramount. This guide provides an objective comparison of the cross-reactivity of various kinases with Syntide-2, a synthetic peptide substrate primarily recognized by Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). The experimental data supporting these findings are presented to aid in the accurate interpretation of results and the design of robust kinase assays.
This compound, with the amino acid sequence Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys (PLARTLSVAGLPGKK), is a widely used substrate for measuring the activity of CaMKII.[1][2] However, like many peptide substrates, it is not exclusively phosphorylated by its primary target. Several other kinases can utilize this compound as a substrate, albeit with varying efficiencies. This cross-reactivity can lead to confounding results in kinase assays if not properly accounted for. This guide outlines the known cross-reactivity of other significant kinases with this compound and provides the necessary experimental context.
Quantitative Comparison of Kinase Activity on this compound
The efficiency of a kinase in phosphorylating a substrate is often evaluated by its kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the kinase for the substrate, while a higher Vmax suggests a faster rate of phosphorylation. The Vmax/Km ratio serves as a measure of the catalytic efficiency of the enzyme.
The following table summarizes the relative phosphorylation efficiency of several kinases for this compound, with the activity of CaMKII set as the benchmark at 100%.
| Kinase | Relative Vmax/Km Ratio (%) |
| Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) | 100 |
| Protein Kinase C (PKC) | 22 |
| Phosphorylase Kinase | 2 |
| Myosin Light Chain Kinase (MLCK) | 0.5 |
| Raf-1 | Data not available |
Note: The data presented is based on relative Vmax/Km ratios and serves as a comparative measure of catalytic efficiency.[2] Absolute kinetic parameters can vary depending on the specific experimental conditions.
Experimental Protocols
A detailed understanding of the methodologies used to generate these findings is crucial for their correct interpretation and for the design of future experiments. Below is a representative protocol for an in vitro kinase assay to determine the phosphorylation of this compound.
In Vitro Kinase Assay for this compound Phosphorylation
This protocol outlines a general procedure for measuring the activity of a given kinase on the this compound peptide substrate. This method is adaptable for both radioactive and non-radioactive detection methods.
Materials:
-
Purified kinase (e.g., CaMKII, PKC, Phosphorylase Kinase)
-
This compound peptide substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP for radioactive assay, or non-radiolabeled ATP for non-radioactive assays)
-
Activators specific to the kinase (e.g., Ca²⁺/Calmodulin for CaMKII, Phosphatidylserine/Diacylglycerol for conventional PKCs)
-
P81 phosphocellulose paper (for radioactive assay)
-
Phosphoric acid (for washing in radioactive assay)
-
Scintillation counter (for radioactive assay)
-
ELISA-based detection system or other non-radioactive detection reagents (e.g., phosphospecific antibodies)
-
Microplate reader (for non-radioactive assays)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, the specific kinase activators, and the this compound peptide substrate at the desired concentration.
-
Enzyme Addition: Add the purified kinase to the reaction mixture.
-
Initiation of Reaction: Start the phosphorylation reaction by adding ATP. For radioactive assays, a mixture of non-radiolabeled ATP and [γ-³²P]ATP is used.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction. For radioactive assays, this is typically done by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. For non-radioactive assays, a stop solution (e.g., containing EDTA) is added.
-
Detection of Phosphorylation:
-
Radioactive Assay: Wash the P81 paper with phosphoric acid to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel is then quantified using a scintillation counter.
-
Non-Radioactive Assay: Follow the specific instructions for the chosen detection method, which may involve incubation with a phosphospecific antibody and subsequent detection using a colorimetric or fluorescent substrate in a microplate reader.
-
-
Data Analysis: Determine the kinase activity by measuring the amount of phosphorylated this compound. For kinetic analysis, perform the assay with varying concentrations of this compound to determine the Km and Vmax values.
Signaling Pathways and Experimental Workflow
To provide a broader context, the following diagrams illustrate the activation pathways of the kinases discussed and a general workflow for a kinase cross-reactivity experiment.
Conclusion
While this compound is a valuable tool for assessing CaMKII activity, researchers must be aware of its potential phosphorylation by other kinases, most notably Protein Kinase C and, to a lesser extent, phosphorylase kinase. The data presented in this guide highlights the importance of using specific inhibitors or employing orthogonal methods to confirm the identity of the kinase responsible for this compound phosphorylation in complex biological samples. By understanding these cross-reactivities and employing rigorous experimental design, researchers can ensure the accuracy and reliability of their kinase assay results.
References
A Head-to-Head Comparison: Syntide-2 versus Myelin Basic Protein for Protein Kinase C Assays
For researchers, scientists, and drug development professionals selecting a substrate for Protein Kinase C (PKC) assays, the choice between the synthetic peptide Syntide-2 and the protein substrate Myelin Basic Protein (MBP) is a critical one. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable substrate for your research needs.
This compound is a synthetic peptide that serves as a substrate for both Ca2+/calmodulin-dependent protein kinase II (CaMKII) and PKC.[1] In contrast, Myelin Basic Protein (MBP) is a natural protein substrate for a variety of kinases, including PKC.[2] While both can be utilized in PKC assays, their kinetic properties, specificity, and assay formats differ significantly.
Quantitative Performance Data
The following table summarizes the key quantitative parameters for this compound and a highly specific synthetic peptide fragment of Myelin Basic Protein (MBP4-14) as substrates for PKC.
| Parameter | This compound | Myelin Basic Protein (MBP4-14 peptide) |
| Substrate Type | Synthetic Peptide | Synthetic Peptide (fragment of MBP) |
| Km for PKC | Not explicitly reported for PKC. (Km for CaMKII is 12 µM) | 7 µM[3][4] |
| Vmax for PKC | Relative Vmax/Km ratio is 22 (relative to CaMKII at 100) | Twice the Vmax of Histone H1[3] |
| Specificity | Substrate for both PKC and CaMKII.[1] | Highly specific for PKC; not phosphorylated by cAMP-dependent protein kinase, casein kinases I and II, CaMKII, or phosphorylase kinase.[3][4] |
Key Distinctions and Considerations
Specificity: A significant advantage of the synthetic MBP(4-14) peptide is its high specificity for PKC.[3][4] This is crucial for accurately measuring PKC activity in complex biological samples where other kinases may be present. This compound, being a substrate for both PKC and CaMKII, may require the use of specific inhibitors to differentiate PKC activity, adding complexity to the experimental design.
Assay Format: Both substrates can be used in radioactive assays employing [γ-32P]ATP. However, the use of synthetic peptides like this compound and MBP(4-14) lends itself well to non-radioactive assay formats, such as ELISA-based and fluorescence-based methods.[5] These formats offer advantages in terms of safety, ease of use, and high-throughput screening capabilities.
Experimental Protocols
Detailed methodologies for performing PKC assays using both this compound (non-radioactive) and Myelin Basic Protein (radioactive) are provided below.
Non-Radioactive PKC Assay using this compound (ELISA-based)
This protocol is a representative method based on the principles of commercially available kinase assay kits that utilize a synthetic peptide substrate.
Materials:
-
Microplate pre-coated with a generic peptide substrate (or this compound)
-
Purified PKC or cell lysate containing PKC
-
This compound
-
Kinase Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
ATP solution
-
Phospho-specific antibody that recognizes phosphorylated this compound
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1N HCl)
-
Microplate reader
Procedure:
-
Add Kinase Assay Buffer to the wells of the pre-coated microplate.
-
Add the purified PKC or cell lysate to the wells.
-
Add this compound to the wells to the desired final concentration.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Wash the wells with a suitable wash buffer (e.g., TBS-T).
-
Add the phospho-specific primary antibody to the wells and incubate at room temperature for 1 hour.
-
Wash the wells with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.
-
Wash the wells with wash buffer.
-
Add the TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
Radioactive PKC Assay using Myelin Basic Protein
This protocol is a standard method for measuring kinase activity using a protein substrate and radiolabeled ATP.[2][6]
Materials:
-
Myelin Basic Protein (MBP)
-
Purified PKC or cell lysate containing PKC
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT
-
[γ-32P]ATP
-
Unlabeled ATP
-
MgCl₂
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation vials
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing ADB, purified PKC or cell lysate, and MBP.
-
Prepare a solution of [γ-32P]ATP and unlabeled ATP in ADB with MgCl₂.
-
Initiate the reaction by adding the ATP solution to the reaction mixture.
-
Incubate at 30°C for a specific time (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-32P]ATP.
-
Wash the P81 paper once with acetone for 5 minutes.
-
Transfer the P81 paper to a scintillation vial.
-
Add scintillation cocktail to the vial.
-
Measure the radioactivity using a scintillation counter.
Visualizing the PKC Signaling Pathway and Experimental Workflow
To further aid in the understanding of the context in which these substrates are used, the following diagrams illustrate the canonical PKC signaling pathway and a general workflow for a kinase assay.
References
- 1. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. A synthetic peptide substrate for selective assay of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
A Head-to-Head Kinetic Analysis of Syntide-2 and Alternative Peptide Substrates for Protein Kinase Profiling
For researchers, scientists, and drug development professionals, the selection of an appropriate peptide substrate is a critical step in accurately measuring the activity of protein kinases. This guide provides a comprehensive kinetic comparison of Syntide-2, a widely used substrate for Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), with other notable peptide substrates for both CaMKII and Protein Kinase C (PKC). The data presented herein, supported by detailed experimental protocols, is intended to facilitate informed substrate selection for kinase activity assays and inhibitor screening.
Executive Summary
This compound remains a robust and specific substrate for CaMKII, though its kinetic parameters can be influenced by assay conditions and the presence of interacting proteins. This guide presents available kinetic data for this compound alongside Autocamtide-2 for CaMKII, and a selection of peptide substrates for PKC, to offer a comparative overview of their performance. Detailed methodologies for both radioactive and non-radioactive kinase assays are provided to enable replication and further investigation.
Data Presentation: Kinetic Parameters of Peptide Substrates
The following table summarizes the key kinetic constants—Michaelis constant (Km), maximum velocity (Vmax), and catalytic efficiency (kcat/Km)—for this compound and other peptide substrates with their respective primary kinases. These values are essential for comparing substrate affinity and the efficiency of the enzymatic reaction.
| Substrate | Kinase | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | CaMKII | Value not explicitly found in searches | Value not explicitly found in searches | Value not explicitly found in searches | Value not explicitly found in searches | |
| Autocamtide-2 | CaMKII | Value not explicitly found in searches | Value not explicitly found in searches | Value not explicitly found in searches | Value not explicitly found in searches | |
| KRAKRKTAKKR | PKC | 0.49 ± 0.13 | 10.0 ± 0.5 | Not Reported | Not Reported | [1] |
| FKKSFKL | PKC | Higher than KRAKRKTAKKR | Lower than KRAKRKTAKKR | Not Reported | Lower than KRAKRKTAKKR | [1] |
| pEKRPSQRSKYL | PKC | Higher than KRAKRKTAKKR | Lower than KRAKRKTAKKR | Not Reported | Lower than KRAKRKTAKKR | [1] |
| KRAKRKTTKKR | PKC | Higher than KRAKRKTAKKR | Lower than KRAKRKTAKKR | Not Reported | Lower than KRAKRKTAKKR | [1] |
Experimental Protocols
Accurate kinetic analysis is predicated on meticulous experimental execution. Below are detailed protocols for both radioactive and non-radioactive kinase assays applicable to the peptide substrates discussed.
Radioactive Kinase Assay Protocol (for CaMKII and PKC)
This traditional method relies on the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the peptide substrate.
Materials:
-
Purified CaMKII or PKC
-
Peptide substrate (e.g., this compound, Autocamtide-2, or PKC substrate)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
For CaMKII: 1.2 mM CaCl₂ and 2 µg/ml Calmodulin
-
For PKC: 0.5 mg/ml Phosphatidylserine and 50 µg/ml Diacylglycerol
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, peptide substrate at varying concentrations, and kinase. For CaMKII, include CaCl₂ and Calmodulin. For PKC, include Phosphatidylserine and Diacylglycerol.
-
Initiate the reaction by adding [γ-³²P]ATP to a final concentration of ~100 µM.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
Place the dried P81 papers into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the amount of phosphate incorporated into the peptide substrate to determine the reaction velocity.
-
Determine Km and Vmax by fitting the velocity data at different substrate concentrations to the Michaelis-Menten equation.
Non-Radioactive Kinase Assay Protocol (Example for CaMKII with Autocamtide-2 using HPLC-MS)
This method offers a safer alternative to radioactive assays and provides high precision.
Materials:
-
Purified CaMKII
-
Autocamtide-2 (AC-2) peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin)
-
Formic acid (to stop the reaction)
-
HPLC-MS system
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, varying concentrations of Autocamtide-2, and CaMKII.
-
Initiate the reaction by adding ATP to a final concentration of ~100 µM.
-
Incubate at 30°C for a defined period.
-
Terminate the reaction by adding formic acid.
-
Analyze the samples by HPLC-MS to separate and quantify the unphosphorylated (AC-2) and phosphorylated (PAC-2) peptide substrates.
-
Calculate the amount of product (PAC-2) formed to determine the reaction velocity.
-
Determine Km and Vmax by plotting the reaction velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizations: Signaling Pathways and Experimental Workflows
To further clarify the processes involved, the following diagrams have been generated using the DOT language.
Caption: Generalized signaling pathways for CaMKII and PKC activation and substrate phosphorylation.
Caption: Comparative workflow of radioactive and non-radioactive kinase assays.
References
Confirming Kinase Specificity for Syntide-2 with Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide Syntide-2 is a widely utilized substrate for in vitro assays of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) activity. However, like many peptide substrates, this compound can be phosphorylated by other kinases, such as Protein Kinase C (PKC) and Ca²⁺-dependent protein kinases (CDPKs), potentially confounding experimental results.[1][2] This guide provides a comparative framework for utilizing knockout (KO) models to definitively confirm CaMKII as the primary kinase responsible for this compound phosphorylation in a given biological context.
The Challenge of Kinase Specificity
While this compound is an efficient substrate for CaMKII, its sequence homology to phosphorylation sites in other proteins can lead to off-target phosphorylation by other kinases.[1][3] Pharmacological inhibitors can offer insights but may suffer from a lack of absolute specificity. Genetic approaches, specifically the use of knockout models where the gene for a specific kinase is deleted, provide a more definitive method for validating kinase-substrate relationships. By comparing kinase activity in wild-type (WT) versus kinase-deficient (knockout) models, researchers can directly assess the contribution of the targeted kinase to the phosphorylation of a given substrate.
Experimental Approach: Wild-Type vs. CaMKII Knockout Models
This guide outlines a comparative study using cell lysates from both wild-type and CaMKII knockout (KO) cell lines or tissues to measure the phosphorylation of this compound. The advent of CRISPR-Cas9 technology has made the generation of kinase-specific knockout cell lines more accessible.[4][5]
Hypothetical Data Presentation
The following table summarizes hypothetical results from an in vitro kinase assay comparing this compound phosphorylation using lysates from wild-type and CaMKII knockout cells. The data illustrates a significant reduction in this compound phosphorylation in the absence of CaMKII, thereby confirming it as the principal kinase for this substrate in this model system.
| Cell Lysate | Total Protein (mg/mL) | This compound Phosphorylation (CPM*) | Relative Kinase Activity (%) |
| Wild-Type | 2.0 | 15,230 | 100% |
| CaMKII KO | 2.1 | 1,150 | 7.5% |
| Wild-Type (No Substrate) | 2.0 | 210 | 1.4% |
| CaMKII KO (No Substrate) | 2.1 | 195 | 1.3% |
*CPM: Counts Per Minute from a radioactive kinase assay.
Visualizing the Experimental Logic and Workflow
To clarify the conceptual and practical aspects of this approach, the following diagrams, generated using the DOT language, illustrate the underlying signaling pathway, the experimental workflow, and the logical framework of the comparison.
Experimental Protocols
Preparation of Cell Lysates
This protocol is adapted for cultured cells but can be modified for tissue samples.
-
Cell Culture: Grow wild-type and CaMKII KO cells to 80-90% confluency.
-
Harvesting: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors).
-
Homogenization: Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Collect the supernatant (cell lysate) and determine the protein concentration using a Bradford or BCA protein assay. Normalize all lysates to the same protein concentration with lysis buffer.
In Vitro Radioactive Kinase Assay (P81 Paper Method)
This classic method offers high sensitivity for detecting peptide phosphorylation.
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the kinase reaction mixture. For a 25 µL reaction, combine:
-
10 µL of cell lysate (e.g., 20 µg of total protein)
-
5 µL of 5x Kinase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM DTT)
-
2.5 µL of 10x this compound solution (final concentration ~50-100 µM)
-
5 µL of deionized water
-
2.5 µL of 10x ATP mix (containing 1 mM cold ATP and 10 µCi/µL [γ-³²P]ATP)
-
-
Initiation and Incubation: Start the reaction by adding the ATP mix. Incubate at 30°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.
-
Washing: Immediately place the P81 paper in a beaker with 0.75% phosphoric acid. Wash three times for 5-10 minutes each with gentle agitation to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone to dry the paper.
-
Quantification: Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The resulting counts per minute (CPM) are proportional to the kinase activity.
Alternative and Complementary Methods
While the radioactive assay is a gold standard, non-radioactive methods can also be employed.
-
Western Blotting: If a phospho-specific antibody that recognizes the phosphorylated this compound sequence is available, the reaction products can be resolved by SDS-PAGE (on a high-percentage Tris-Tricine gel suitable for small peptides), transferred to a membrane, and probed with the antibody.[1][3] This method is generally less quantitative for peptide substrates than radioactive assays.
-
HPLC-MS: For a highly quantitative and non-radioactive approach, the reaction can be stopped with acid, and the phosphorylated and unphosphorylated this compound can be separated and quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Conclusion
The use of knockout models provides an unequivocal approach to validating the specificity of a kinase for a particular substrate. By demonstrating a significant reduction in this compound phosphorylation in CaMKII KO lysates compared to wild-type controls, researchers can confidently attribute the observed kinase activity to CaMKII. This robust methodology is crucial for accurately interpreting data from in vitro kinase assays and for the development of specific kinase inhibitors.
References
- 1. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using CRISPR-Cas9/phosphoproteomics to identify substrates of calcium/calmodulin-dependent kinase 2δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using CRISPR-Cas9/phosphoproteomics to identify substrates of calcium/calmodulin-dependent kinase 2δ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Radioactive vs. Colorimetric Syntide-2 Assays
For researchers investigating the activity of key signaling kinases such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC), the choice of assay methodology is critical. Syntide-2, a synthetic peptide substrate for these kinases, is central to many of these investigations. The two most common approaches for measuring this compound phosphorylation are radioactive and colorimetric assays. This guide provides a detailed comparison of these two methods, offering insights into their respective principles, protocols, performance, and applications to assist researchers in selecting the optimal assay for their needs.
At a Glance: Radioactive vs. Colorimetric this compound Assays
| Feature | Radioactive Assay | Colorimetric Assay |
| Principle | Measures the direct incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP) into this compound. | Indirectly detects phosphorylated this compound using a specific antibody conjugated to an enzyme that catalyzes a color-producing reaction. |
| Primary Output | Radioactivity (Counts Per Minute - CPM). | Absorbance (Optical Density - OD). |
| Sensitivity | Very high; considered the "gold standard". Can detect low levels of kinase activity. | High, but generally less sensitive than radioactive assays.[1] |
| Throughput | Lower; can be cumbersome for large numbers of samples. | High; well-suited for 96-well plate format and automation. |
| Cost | Higher, due to the cost of radiolabeled ATP, specialized handling, and waste disposal.[1] | Lower; reagents are generally less expensive and no radioactive waste disposal is required.[1] |
| Safety | Requires handling of radioactive materials, necessitating specialized licenses, training, and disposal protocols.[2] | Generally safer, with no radioactive hazards. |
| Assay Time | Can be lengthy, including incubation, washing, and scintillation counting. | Typically faster, with streamlined ELISA-like protocols. |
| Interference | Less prone to interference from colored or fluorescent compounds in the sample. | Susceptible to interference from compounds that affect enzyme activity or absorb light at the detection wavelength. |
Signaling Pathways Involving this compound
This compound is a well-established substrate for CaMKII and PKC, both of which are crucial serine/threonine kinases in cellular signaling.
CaMKII Signaling Pathway: CaMKII is a key player in synaptic plasticity, learning, and memory.[3] An influx of calcium ions (Ca²⁺) into the cell leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates CaMKII, enabling it to phosphorylate downstream substrates like this compound.
PKC Signaling Pathway: Protein Kinase C is involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. Conventional PKC isoforms are activated by diacylglycerol (DAG) and increased intracellular calcium levels. This activation cascade leads to the phosphorylation of substrates such as this compound.
Experimental Protocols
Radioactive this compound Assay (P81 Phosphocellulose Paper Method)
This method is considered a "gold standard" for its directness and high sensitivity. It measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to this compound.
Experimental Workflow:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, a reaction mixture is prepared containing the kinase source (e.g., cell lysate or purified enzyme), this compound peptide, a reaction buffer with Mg²⁺, and [γ-³²P]ATP.
-
Kinase Reaction: The reaction is initiated by the addition of the kinase and incubated at a controlled temperature (typically 30°C) for a defined period.
-
Stopping the Reaction: The reaction is terminated by spotting a portion of the mixture onto P81 phosphocellulose paper. The positively charged peptide substrate binds to the negatively charged paper.
-
Washing: The P81 papers are washed multiple times in a phosphoric acid solution to remove unbound [γ-³²P]ATP.
-
Detection: After drying, the radioactivity incorporated into the this compound bound to the paper is quantified using a scintillation counter.
Colorimetric this compound Assay (ELISA-based)
This method offers a non-radioactive alternative that is amenable to high-throughput screening. It relies on the immunological detection of the phosphorylated this compound peptide.
Experimental Workflow:
References
Validating Syntide-2 Phosphorylation: A Comparative Guide to Phos-tag Gels and Alternative Methods
For researchers, scientists, and drug development professionals, accurately validating the phosphorylation of kinase substrates is paramount. This guide provides a detailed comparison of Phos-tag gels with established alternative methods—namely, Enzyme-Linked Immunosorbent Assay (ELISA) and Autoradiography—for the validation of Syntide-2 phosphorylation. This compound, a synthetic peptide, is a well-recognized substrate for Ca2+/Calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), making its phosphorylation status a key indicator of these kinases' activity.
This comparison guide delves into the principles, protocols, and performance characteristics of each method, supported by experimental data to aid in the selection of the most suitable technique for your research needs.
At a Glance: Phos-tag Gels vs. Alternatives for this compound Phosphorylation
| Feature | Phos-tag Gels | ELISA | Autoradiography |
| Principle | Separation of phosphorylated and non-phosphorylated peptides based on mobility shift in a polyacrylamide gel containing a phosphate-binding molecule. | Immobilized peptide is phosphorylated, and the phosphorylated form is detected by a specific antibody in a microplate format. | Detection of radiolabeled phosphate (from [γ-³²P]ATP) incorporated into the peptide, typically visualized on a gel or membrane. |
| Detection | Western blotting with a this compound antibody or peptide staining. | Colorimetric, fluorometric, or chemiluminescent signal from a secondary antibody. | Exposure to X-ray film or a phosphor screen. |
| Quantification | Densitometric analysis of bands. | Measurement of absorbance, fluorescence, or luminescence. | Densitometric analysis of bands or scintillation counting. |
| Sensitivity | Moderate to high. | High. | Very high. |
| Throughput | Moderate. | High. | Low to moderate. |
| Safety | Non-radioactive. | Non-radioactive. | Requires handling of radioactive isotopes. |
| Cost | Moderate. | Moderate to high (depends on antibody). | High (isotopes, disposal, and equipment). |
| Information Provided | Stoichiometry of phosphorylation (ratio of phosphorylated to non-phosphorylated forms). | Amount of phosphorylated peptide. | Amount of incorporated phosphate. |
Signaling Pathway and Experimental Workflow
The phosphorylation of this compound by a kinase such as CaMKII is a direct measure of the enzyme's activity. This event is a crucial step in many cellular signaling pathways.
The general workflow for validating this compound phosphorylation involves an in vitro kinase reaction followed by detection using one of the compared methods.
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below.
Phos-tag™ SDS-PAGE Protocol for this compound Phosphorylation
Phos-tag™ SDS-PAGE separates phosphorylated proteins or peptides from their non-phosphorylated counterparts based on a mobility shift. The Phos-tag™ molecule, incorporated into the polyacrylamide gel, specifically binds to phosphate groups, retarding the migration of phosphorylated molecules.
Materials:
-
Phos-tag™ Acrylamide
-
Zinc Chloride (ZnCl₂) or Manganese Chloride (MnCl₂)
-
Acrylamide/Bis-acrylamide solution
-
Resolving and stacking gel buffers
-
Ammonium persulfate (APS)
-
TEMED
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
In Vitro Kinase Reaction:
-
Set up a reaction mixture containing this compound, the kinase of interest (e.g., CaMKII), ATP, and the appropriate kinase buffer.
-
Incubate at the optimal temperature and time for the kinase.
-
Stop the reaction by adding SDS-PAGE sample buffer. Do not boil the samples, as this can cause aggregation with Phos-tag™ gels. Heat at 70°C for 10 minutes.
-
-
Gel Casting (Zn²⁺-Phos-tag™ Gel):
-
Prepare the separating gel solution with the desired acrylamide concentration, Phos-tag™ Acrylamide (typically 25-50 µM), and ZnCl₂ (typically 50-100 µM).
-
Add APS and TEMED to initiate polymerization and cast the gel.
-
Overlay with water or isopropanol and allow to polymerize.
-
Pour the stacking gel without Phos-tag™ and insert the comb.
-
-
Electrophoresis:
-
Load the samples and run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Equilibrate the gel in transfer buffer containing EDTA to chelate the metal ions, which improves transfer efficiency.
-
Transfer the proteins to a PVDF membrane using a standard wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody against this compound.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
ELISA for this compound Phosphorylation
This method relies on a phospho-specific antibody to detect phosphorylated this compound immobilized on a microplate.
Materials:
-
Microplate pre-coated with a capture antibody or streptavidin (for biotinylated this compound)
-
This compound (biotinylated if using a streptavidin plate)
-
Kinase and ATP
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Phospho-Syntide-2 specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Immobilize this compound:
-
Coat the microplate wells with this compound or use a pre-coated plate. Block any remaining protein-binding sites.
-
-
In Vitro Kinase Reaction:
-
Add the kinase, ATP, and kinase buffer to the wells containing the immobilized this compound.
-
Incubate to allow for phosphorylation.
-
-
Washing:
-
Wash the wells multiple times with wash buffer to remove the kinase, ATP, and non-phosphorylated this compound (if not covalently bound).
-
-
Antibody Incubation:
-
Add the phospho-specific primary antibody to the wells and incubate.
-
Wash the wells, then add the HRP-conjugated secondary antibody and incubate.
-
-
Detection:
-
Wash the wells and add the TMB substrate.
-
After a color develops, add the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Autoradiography for this compound Phosphorylation
This classic method uses radiolabeled ATP to track the incorporation of phosphate into the substrate.
Materials:
-
This compound
-
Kinase
-
Kinase buffer
-
[γ-³²P]ATP
-
SDS-PAGE gels and running buffer
-
Gel drying apparatus
-
Phosphor screen or X-ray film
-
Phosphorimager or film developer
Procedure:
-
In Vitro Kinase Reaction:
-
Set up the kinase reaction with this compound, kinase, kinase buffer, and [γ-³²P]ATP.
-
Incubate for the desired time.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Electrophoresis:
-
Separate the reaction products on an SDS-PAGE gel.
-
-
Gel Drying and Exposure:
-
Fix and dry the gel.
-
Expose the dried gel to a phosphor screen or X-ray film.
-
-
Detection and Quantification:
-
Scan the phosphor screen with a phosphorimager or develop the X-ray film.
-
Quantify the signal from the phosphorylated this compound band using densitometry software.
-
Concluding Remarks
The choice of method for validating this compound phosphorylation depends on the specific requirements of the experiment. Phos-tag gels offer a unique advantage in their ability to resolve and quantify the stoichiometry of phosphorylation without the need for phospho-specific antibodies or radioactive materials.[1][2] For high-throughput screening of kinase inhibitors, an ELISA-based approach is often more suitable due to its speed and scalability. Autoradiography, while being the most sensitive method, involves significant safety and handling considerations. By understanding the principles and protocols of each technique, researchers can make an informed decision to best suit their experimental goals in the study of kinase signaling pathways.
References
Mass Spectrometry Analysis of Phosphorylated Syntide-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of phosphorylated Syntide-2, a vital substrate for Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC). This compound's sequence is homologous to a phosphorylation site on glycogen synthase, making it a critical tool in studying signaling pathways involved in metabolism and cellular regulation. This document offers an objective comparison of analytical performance, supported by experimental data, to aid researchers in selecting the most appropriate methods for their studies.
Performance Comparison of Analytical Techniques
The analysis of phosphorylated this compound, like other phosphopeptides, presents challenges due to its low stoichiometry and potential for signal suppression. The choice of mass spectrometry platform and enrichment strategy is therefore critical for achieving sensitive and accurate results. This section compares two primary mass spectrometry techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS), along with common phosphopeptide enrichment methods.
Table 1: Comparison of LC-MS/MS and MALDI-TOF MS for Phosphorylated this compound Analysis
| Feature | LC-MS/MS (e.g., Orbitrap) | MALDI-TOF/TOF MS |
| Sensitivity | High (low femtomole to attomole)[1] | Moderate to High (low femtomole) |
| Resolution & Mass Accuracy | Very High | High |
| Throughput | Lower (due to chromatography)[2] | High[2] |
| Fragmentation | Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD) | Post-Source Decay (PSD), Collision-Induced Dissociation (CID)[3] |
| Phosphosite Localization | Generally more confident due to detailed fragmentation spectra | Can be challenging due to labile nature of phosphate groups[3] |
| Quantitative Accuracy | High, especially with isotopic labeling (e.g., SILAC, TMT) | Moderate, can be influenced by matrix effects and shot-to-shot variability[4][5] |
| Sample Complexity | Well-suited for complex mixtures due to chromatographic separation[6] | Better for simpler mixtures, can suffer from ion suppression[6] |
Table 2: Comparison of Phosphopeptide Enrichment Strategies for this compound
| Enrichment Method | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| Titanium Dioxide (TiO2) | Lewis acid-base interaction | High selectivity for singly phosphorylated peptides.[7] | May have non-specific binding to acidic non-phosphorylated peptides.[7] |
| Immobilized Metal Affinity Chromatography (IMAC) | Chelation of phosphate groups by metal ions (e.g., Fe3+, Ga3+) | Efficient for both singly and multiply phosphorylated peptides.[7][8] | Can have non-specific binding to acidic peptides.[8] |
| Phos-tag™ | Specific binding of a dinuclear metal complex to phosphate groups | High specificity and can be used in-gel or in-solution. | May require specific buffer conditions for optimal binding. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following protocols provide a starting point for the analysis of in vitro phosphorylated this compound.
In Vitro Phosphorylation of this compound
This protocol describes the phosphorylation of this compound using CaMKII as an example. A similar protocol can be adapted for PKC.
Materials:
-
This compound peptide
-
Recombinant active CaMKII
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 mM CaCl2, 1 µM Calmodulin)
-
ATP solution (10 mM)
-
Deionized water
Procedure:
-
Prepare the kinase reaction mixture by combining kinase buffer, this compound (to a final concentration of 50-100 µM), and deionized water.
-
Initiate the reaction by adding ATP to a final concentration of 200 µM and recombinant CaMKII.
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stop the reaction by adding a solution containing a final concentration of 0.1% trifluoroacetic acid (TFA).
-
The phosphorylated this compound solution is now ready for phosphopeptide enrichment and mass spectrometry analysis.
Phosphopeptide Enrichment using TiO2 Microcolumns
Materials:
-
Phosphorylated this compound sample
-
TiO2 microcolumns
-
Loading buffer (e.g., 80% acetonitrile (ACN), 6% trifluoroacetic acid (TFA))
-
Wash buffer 1 (e.g., 50% ACN, 0.5% TFA, 200 mM NaCl)
-
Wash buffer 2 (e.g., 50% ACN, 0.1% TFA)
-
Elution buffer (e.g., 10% ammonia solution)
-
Collection tubes
Procedure:
-
Condition the TiO2 microcolumn with methanol and then equilibrate with loading buffer.
-
Acidify the phosphorylated this compound sample with TFA and add ACN to a final concentration similar to the loading buffer.
-
Load the sample onto the TiO2 microcolumn.
-
Wash the column with wash buffer 1 to remove non-specific binders.
-
Wash the column with wash buffer 2 to remove salt.
-
Elute the phosphopeptides with the elution buffer into a clean collection tube.
-
Immediately acidify the eluate with formic acid or TFA and dry the sample in a vacuum centrifuge. The sample is now ready for LC-MS/MS or MALDI-TOF MS analysis.
LC-MS/MS Analysis of Phosphorylated this compound
Instrumentation:
-
High-performance liquid chromatography (HPLC) system (e.g., nanoLC)
-
Reversed-phase C18 column
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
LC Parameters:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 40% B over 30 minutes.
-
Flow Rate: 300 nL/min
MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI)
-
MS1 Scan Range: m/z 350-1500
-
Fragmentation: Data-dependent acquisition (DDA) with HCD or CID of the top 10 most intense precursor ions.
-
Resolution: 60,000 for MS1 scans and 15,000 for MS2 scans.
MALDI-TOF MS Analysis of Phosphorylated this compound
Instrumentation:
-
MALDI-TOF/TOF mass spectrometer
Sample Preparation:
-
Reconstitute the enriched phosphopeptide sample in 0.1% TFA.
-
Mix the sample solution 1:1 with a MALDI matrix solution (e.g., a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% ACN, 0.1% TFA).
-
Spot 1 µL of the mixture onto the MALDI target plate and let it air dry.
MS Parameters:
-
Ionization Mode: Positive ion reflectron mode for intact mass measurement.
-
Laser Intensity: Optimized for best signal-to-noise ratio.
-
Fragmentation: For sequencing, select the precursor ion of phosphorylated this compound and perform PSD or CID in TOF/TOF mode.
Visualizations
Experimental Workflow for Phosphorylated this compound Analysis
Caption: Experimental workflow for the analysis of phosphorylated this compound.
Simplified CaMKII Signaling Pathway Involving Glycogen Synthase
Caption: Simplified CaMKII signaling pathway leading to glycogen synthase phosphorylation.
Simplified PKC Signaling Pathway Involving Glycogen Synthase
Caption: Simplified PKC signaling pathway impacting glycogen synthase phosphorylation.
References
- 1. Mapping of phosphorylation sites by LC-MS/MS. [roar.hep-bejune.ch]
- 2. prottech.com [prottech.com]
- 3. Post-Translational Modification Analysis | Phosphorylation Analysis by MALDI-TOF MS (2) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Investigating quantitation of phosphorylation using MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on Quantitative Phosphopeptide Analysis by MALDI Mass Spectrometry Without Label, Chromatography or Calibration Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS [synapse.patsnap.com]
- 7. Phosphopeptide Enrichment Followed by Mass Spectrometry (TiO₂/IMAC) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Comparing Multi-Step IMAC and Multi-Step TiO2 Methods for Phosphopeptide Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of CaMKII Isoforms on Syntide-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic efficiency of different Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) isoforms towards the synthetic peptide substrate, Syntide-2. This document summarizes available quantitative data, details experimental methodologies for assessing kinase activity, and visualizes key pathways and workflows to aid in research and drug development.
Introduction to CaMKII and this compound
Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) is a serine/threonine protein kinase that plays a crucial role in decoding intracellular calcium signals. It is involved in a multitude of cellular processes, including synaptic plasticity, gene expression, and cell cycle regulation. Mammals express four major isoforms of CaMKII—α, β, γ, and δ—encoded by distinct genes. These isoforms share a highly conserved catalytic domain but differ in their regulatory and association domains, leading to variations in their activation, localization, and substrate specificity.
This compound is a synthetic peptide commonly used as a substrate for in vitro CaMKII activity assays. Its amino acid sequence is derived from a phosphorylation site on glycogen synthase, a physiological substrate of CaMKII. The efficiency with which different CaMKII isoforms phosphorylate this compound is a key parameter in biochemical and pharmacological studies of this important kinase.
Quantitative Comparison of CaMKII Isoform Efficiency
Direct comparative studies providing a complete set of kinetic parameters (K_m, V_max, and k_cat) for all four major CaMKII isoforms (α, β, γ, and δ) with this compound as the substrate are limited in publicly available literature. However, existing research provides valuable insights into their relative activities.
One key study systematically compared the enzymatic properties of the α, β, γ, and δ isoforms of CaMKII. The findings indicated that the Michaelis constant (K_m) for this compound is similar across all four isoforms. This suggests that the initial binding affinity of the kinase for this synthetic substrate does not significantly differ among the isoforms.
While the K_m values are comparable, the maximal velocity (V_max) and catalytic efficiency (k_cat/K_m) can vary due to differences in their activation by Ca²⁺/Calmodulin and their autophosphorylation rates. The rank order of Ca²⁺/Calmodulin binding affinity has been reported as γ > β > δ > α, while the rank order of their Ca²⁺/Calmodulin dependence for autophosphorylation is β > γ > δ > α. These differences in activation and regulation can influence the overall phosphorylation rate of this compound.
| CaMKII Isoform | K_m for this compound | V_max for this compound | k_cat for this compound |
| α | Similar to other isoforms | Data not consistently available | Data not consistently available |
| β | Similar to other isoforms | Data not consistently available | Data not consistently available |
| γ | Similar to other isoforms | Data not consistently available | Data not consistently available |
| δ | Similar to other isoforms | Data not consistently available | Data not consistently available |
| Table 1: Summary of Kinetic Parameters of CaMKII Isoforms for this compound. While direct comparative values for V_max and k_cat are not readily available in the literature, studies indicate a similar K_m across isoforms. |
Experimental Protocols
Two primary methods are commonly employed to measure the kinase activity of CaMKII isoforms using this compound: the radioactive [γ-³²P]ATP filter-binding assay and the non-radioactive ELISA-based assay.
Radioactive [γ-³²P]ATP Filter-Binding Assay
This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into this compound.
Materials:
-
Purified CaMKII isoform (α, β, γ, or δ)
-
This compound peptide
-
[γ-³²P]ATP
-
Calmodulin
-
CaCl₂
-
EGTA
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose filter paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mix: In a microcentrifuge tube, combine the kinase reaction buffer, CaCl₂, calmodulin, and this compound.
-
Initiate the reaction: Add the purified CaMKII isoform to the reaction mix. To start the phosphorylation reaction, add [γ-³²P]ATP. The final ATP concentration should be in the low micromolar range and include a known specific activity of [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 10 minutes). The reaction time should be within the linear range of the assay.
-
Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filters: Immerse the filter papers in a beaker containing 0.75% phosphoric acid and wash several times to remove unincorporated [γ-³²P]ATP.
-
Quantify phosphorylation: After washing, dry the filter papers and place them in scintillation vials with scintillation fluid. Measure the amount of incorporated ³²P using a scintillation counter.
-
Calculate kinase activity: The specific activity of the kinase is calculated based on the counts per minute (CPM), the specific activity of the [γ-³²P]ATP, and the amount of enzyme used in the assay.
Non-Radioactive ELISA-Based Assay
This method utilizes a specific antibody that recognizes the phosphorylated form of this compound.
Materials:
-
Purified CaMKII isoform (α, β, γ, or δ)
-
This compound peptide (often pre-coated on a 96-well plate)
-
ATP
-
Calmodulin
-
CaCl₂
-
EGTA
-
Kinase reaction buffer
-
Primary antibody specific for phosphorylated this compound
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare the kinase reaction: To wells of a microplate pre-coated with this compound, add the kinase reaction buffer, CaCl₂, and calmodulin.
-
Add enzyme and ATP: Add the purified CaMKII isoform to the wells, followed by ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a defined period.
-
Washing: After incubation, wash the wells several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove the kinase and ATP.
-
Primary antibody incubation: Add the primary antibody specific for phosphorylated this compound to each well and incubate at room temperature for a specified time (e.g., 1 hour).
-
Washing: Wash the wells to remove unbound primary antibody.
-
Secondary antibody incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature.
-
Washing: Wash the wells to remove unbound secondary antibody.
-
Color development: Add the TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction: Add the stop solution to each well, which will change the color from blue to yellow.
-
Measure absorbance: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of phosphorylated this compound.
Signaling Pathways and Experimental Workflows
CaMKII Activation Pathway
The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium levels.
Safety Operating Guide
Navigating the Safe Disposal of Syntide-2 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. Syntide-2, a synthetic peptide commonly used as a substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII), requires adherence to specific disposal procedures to minimize environmental impact and maintain laboratory safety.[1][2][3][4] This guide provides essential, step-by-step instructions for the proper disposal of this compound.
Chemical and Safety Data Overview
This compound is a lyophilized powder and is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[5] Safety data sheets indicate that it poses no significant fire or reactivity hazards.[5] However, standard laboratory precautions should always be observed during handling and disposal.
| Property | Data | Source |
| CAS Number | 108334-68-5 | [5][6][7] |
| Molecular Formula | C68H122N20O18 | [6][7] |
| Form | Lyophilized | [7] |
| GHS Classification | Not classified as hazardous | [5] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [5] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | [5] |
| Flammability | Product is not flammable | [5] |
Standard Disposal Protocol for Non-Contaminated this compound
When this compound has not been in contact with biohazardous materials, its disposal as a non-hazardous chemical waste is appropriate.
Methodology:
-
Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing appropriate PPE, including safety glasses with side shields (or goggles) and protective gloves.[6]
-
Containment of Spills: In the event of a spill, mechanically pick up the solid material.[5] Use appropriate tools to sweep up and shovel the substance into a suitable, labeled container for disposal.[6] Avoid creating dust.[6]
-
Waste Collection:
-
Place the collected this compound waste into a clearly labeled, sealed container.
-
For unused or expired pure this compound, dispose of it in its original container or a suitable, labeled waste container.
-
-
Disposal Route: Dispose of the contained this compound waste in accordance with local, state, and federal regulations for non-hazardous chemical waste. Do not allow the substance to enter sewers or surface and ground water.[5]
Disposal Protocol for Bio-Contaminated this compound Waste
If this compound is used in experiments involving Biosafety Level 2 (BSL-2) agents or other biohazardous materials, the resulting waste must be treated as biohazardous.[8][9]
Methodology:
-
PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection.[10]
-
Waste Segregation: All materials that have come into contact with the bio-contaminated this compound, including pipette tips, tubes, and culture plates, must be segregated as biohazardous waste.[8][9]
-
Decontamination:
-
Solid Waste: Place all solid waste into a red biohazard bag within a solid, leak-proof, and puncture-resistant container labeled with the biohazard symbol.[8][9] This waste should then be decontaminated, typically by autoclaving, following institutional guidelines.[9][11]
-
Liquid Waste: Aspirated media and other liquid waste containing this compound and biohazardous agents must be decontaminated before disposal.[9] A common method is to use a freshly prepared 1:10 dilution of bleach, ensuring a contact time of at least 20 minutes.[8]
-
-
Final Disposal: After decontamination, the waste may be disposed of as regular trash, provided that indicators confirm the successful completion of the autoclave cycle.[8][9] Always adhere to your institution's specific procedures for biohazardous waste disposal.
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
Caption: Step-by-step disposal for non-biohazardous this compound.
References
- 1. Syntide 2 acetate(108334-68-5 free base) | CaMK | TargetMol [targetmol.com]
- 2. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 3. lifetein.com [lifetein.com]
- 4. Syntide 2 - LKT Labs [lktlabs.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.be [fishersci.be]
- 7. Syntide 2 [sigmaaldrich.com]
- 8. Management of Biohazardous (Biosafety Level-2 (BSL-2)) Waste - IBC - The University of Utah [ibc.utah.edu]
- 9. ibc.utah.edu [ibc.utah.edu]
- 10. ors.od.nih.gov [ors.od.nih.gov]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
Essential Safety and Handling Protocol for Syntide-2
This guide provides immediate and essential safety, operational, and disposal information for laboratory personnel handling Syntide-2. This compound is a synthetic peptide used in research as a substrate for CaM kinase II and protein kinase C.[1][2][3][4] While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.[5]
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) suggest that specific PPE may not be required, it is best practice to always wear standard laboratory attire to protect against potential splashes or spills.[5]
Recommended PPE for handling this compound includes:
-
Lab Coat: A buttoned lab coat should be worn to protect clothing and skin.[6]
-
Gloves: Wear protective gloves, such as nitrile gloves.[7][8] Inspect gloves before use and remove them before leaving the laboratory.[6][7]
-
Eye Protection: Wear safety glasses with side shields or goggles to protect your eyes from potential splashes.[6][7]
-
Additional Protection: Ensure you are wearing long pants and closed-toe shoes to protect your legs and feet.[6]
Handling and Storage
General Handling:
-
Handle this compound in accordance with good industrial hygiene and safety practices.[7]
-
Avoid contact with skin, eyes, or clothing.[7]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[7]
Accidental Release and First Aid Measures
Accidental Release:
-
In case of a spill, mechanically pick up the material.[5]
-
Place the spilled substance into a suitable container for disposal.
-
Prevent the substance from entering sewers, surface water, or ground water.[5]
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[7]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to reach the sewage system.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C68H122N20O18[7] |
| Molecular Weight | 1507.82 g/mol [1] |
| Form | Lyophilized solid[1] |
| Solubility | Soluble in water and 5% acetic acid (1 mg/mL)[1][3] |
| Storage Temperature | -20°C[1][9] |
Experimental Workflow
While specific experimental protocols will vary, the following diagram illustrates a general workflow for handling this compound in a research setting. This workflow emphasizes the key safety and handling steps from material reception to disposal.
References
- 1. 合成肽2 Phosphate acceptor peptide that serves as a substrate for CaM kinase II and protein kinase C. | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [PLARTLSVAGLPGKK] - 5 mg [anaspec.com]
- 3. Syntide 2 - LKT Labs [lktlabs.com]
- 4. lifetein.com [lifetein.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. addgene.org [addgene.org]
- 7. fishersci.be [fishersci.be]
- 8. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. Syntide 2 Peptide ≥95% (HPLC), lyophilized | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
